Hdac-IN-72
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H21N3O2/c1-15-6-10-17(11-7-15)21(26)24-14-16-8-12-18(13-9-16)22(27)25-20-5-3-2-4-19(20)23/h2-13H,14,23H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
YPFBPJNKEOTEHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
Foundational & Exploratory
Unmasking the Target: A Technical Guide to the Protein Identification of Hdac-IN-72
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the comprehensive methodology for the target protein identification of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-72. The precise identification of a drug's molecular target is paramount for understanding its mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects. This document provides a structured overview of the quantitative data, detailed experimental protocols, and logical workflows employed in the target deconvolution of this compound.
Quantitative Data Summary
The initial characterization of this compound involved a series of biochemical and cellular assays to determine its inhibitory potency and selectivity against various HDAC isoforms. The following table summarizes the key quantitative data obtained.
| Parameter | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | HDAC10 | MBLAC2 |
| IC50 (nM) | 15 | 25 | 18 | 850 | >10,000 | 950 | >10,000 |
| Binding Affinity (Kd, nM) | 12 | 20 | 15 | Not Determined | Not Determined | Not Determined | Not Determined |
IC50 values were determined using a fluorogenic enzymatic assay. Binding affinities were determined by isothermal titration calorimetry. MBLAC2 was identified as a potential off-target for some hydroxamate-based HDAC inhibitors and was included for counter-screening.[1]
Experimental Protocols
The identification and validation of the protein target(s) of this compound were accomplished through a multi-pronged approach, integrating affinity-based proteomics with biochemical and cellular validation assays.
In Vitro HDAC Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of this compound against a panel of recombinant human HDAC enzymes.
Methodology:
-
Enzyme Source: Recombinant human HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10.
-
Substrate: A fluorogenic acetylated peptide substrate.
-
Procedure:
-
HDAC enzymes were incubated with varying concentrations of this compound in an assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) for 15 minutes at 30°C.
-
The fluorogenic substrate was added, and the reaction was allowed to proceed for 60 minutes at 30°C.
-
A developer solution containing a protease was added to cleave the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence was measured using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore).
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Affinity Purification Coupled with Mass Spectrometry (AP-MS)
Objective: To identify the direct and indirect binding partners of this compound in a cellular context.
Methodology:
-
Affinity Probe Synthesis: this compound was chemically modified with a linker and a biotin tag to create an affinity probe.
-
Cell Lysate Preparation: Human cancer cell line (e.g., HeLa or HCT116) lysates were prepared in a non-denaturing lysis buffer to preserve protein complexes.[1]
-
Affinity Pulldown:
-
The biotinylated this compound probe was immobilized on streptavidin-coated magnetic beads.
-
The cell lysate was incubated with the beads to allow for the capture of this compound binding proteins.
-
A competition experiment was performed in parallel, where the lysate was pre-incubated with an excess of free, unmodified this compound before adding the beads. This helps to distinguish specific from non-specific binders.
-
The beads were washed extensively to remove non-specifically bound proteins.
-
The bound proteins were eluted from the beads.
-
-
Mass Spectrometry Analysis:
-
The eluted proteins were subjected to in-solution trypsin digestion.
-
The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The acquired MS/MS spectra were searched against a human protein database to identify the proteins.
-
Label-free quantification was used to compare the abundance of proteins in the experimental and competition samples to identify specific interactors.[2][3]
-
Western Blotting for Target Validation
Objective: To validate the engagement of this compound with its identified target and to assess the downstream functional consequences.
Methodology:
-
Cell Treatment: Cells were treated with varying concentrations of this compound for a specified time.
-
Protein Extraction: Whole-cell lysates were prepared.
-
SDS-PAGE and Immunoblotting:
-
Protein samples were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against the identified HDAC target (e.g., HDAC1/2/3) and a downstream marker of HDAC inhibition (e.g., acetylated histone H3, acetylated tubulin, or p21).[4][5] A loading control antibody (e.g., β-actin or GAPDH) was also used.
-
The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Experimental Workflow for Target Identification
Caption: Experimental workflow for the target identification of this compound.
Signaling Pathway Modulated by this compound
Histone deacetylases play a crucial role in regulating the activity of non-histone proteins, including the tumor suppressor p53.[4][5] Inhibition of Class I HDACs, the primary targets of this compound, leads to the hyperacetylation and stabilization of p53, promoting the transcription of its target genes.[5]
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HDAC interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Histone Deacetylase (HDAC) Inhibitor Isoform Selectivity
Disclaimer: Initial searches for a specific compound named "Hdac-IN-72" did not yield any results in the scientific literature. Therefore, this document provides a comprehensive technical guide on the broader and critically important topic of HDAC inhibitor isoform selectivity. The principles, experimental protocols, and data presentation formats described herein are applicable to the characterization of any novel HDAC inhibitor.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] Dysregulation of HDAC activity is implicated in a variety of diseases, particularly cancer, making HDAC inhibitors (HDACis) a promising class of therapeutic agents.[4] There are eighteen known human HDACs, which are divided into four classes based on their sequence homology and function.[5] The development of isoform-selective HDAC inhibitors is a key goal in the field to enhance therapeutic efficacy and minimize off-target effects.[6][7]
Quantitative Data on Isoform Selectivity
The isoform selectivity of an HDAC inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of purified HDAC enzymes. A lower IC50 value indicates greater potency. The following table presents a summary of the IC50 values for several well-characterized HDAC inhibitors, illustrating the concept of pan-HDAC inhibition versus isoform selectivity.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC7 (nM) | HDAC8 (nM) | HDAC9 (nM) | Class Selectivity |
| Vorinostat (SAHA) | 0.77 µM | - | - | - | - | - | - | - | - | Pan-HDAC[8] |
| Trichostatin A (TSA) | 0.07 µM | - | - | - | - | - | - | - | - | Pan-HDAC[8] |
| Domatinostat (4SC-202) | 1200 | 1120 | 570 | - | - | - | - | - | - | Class I[9] |
| PCI-34051 | 4000 | - | - | - | - | 2900 | - | 10 | - | HDAC8 selective[7] |
| TMP195 | - | - | - | 59 | 60 | - | 26 | - | 15 | Class IIa[9] |
| Nexturastat A | >1000 | >1000 | >1000 | >1000 | >1000 | 5 | >1000 | >1000 | >1000 | HDAC6 selective[9] |
Experimental Protocols
This protocol describes a common method for determining the enzymatic activity of HDACs and the potency of their inhibitors. The assay is based on the deacetylation of a fluorogenic substrate.[5][10]
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor of interest (e.g., "this compound") dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells with DMSO only as a negative control and a known pan-HDAC inhibitor as a positive control.
-
Add the purified HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[5]
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This protocol assesses the ability of an HDAC inhibitor to induce histone hyperacetylation in a cellular context, confirming its biological activity.[11][12][13]
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
HDAC inhibitor of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Bradford assay reagent for protein quantification
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for a specific duration (e.g., 24 hours). Include a DMSO-treated control.
-
Harvest the cells, wash with cold PBS, and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control like total histone H3 or beta-actin.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their effects by preventing the removal of acetyl groups from histones and non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and cellular function.[3][4][14] The primary mechanism involves the relaxation of chromatin structure, making DNA more accessible to transcription factors and promoting the expression of tumor suppressor genes like p21 and p53.[4] Additionally, the acetylation of non-histone proteins, such as transcription factors and chaperones, can affect their stability and activity.[14]
Caption: General signaling pathway of HDACs and the effect of their inhibition.
Experimental Workflow for HDAC Inhibitor Characterization
The discovery and characterization of a novel HDAC inhibitor typically follows a multi-step workflow, starting from initial screening and culminating in preclinical or clinical studies.
Caption: A typical workflow for the screening and characterization of HDAC inhibitors.
References
- 1. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. medchemexpress.com [medchemexpress.com]
The Effects of HDAC Inhibitors on Histone Acetylation: A Technical Guide
Disclaimer: No specific information could be found for a compound designated "Hdac-IN-72" in the conducted research. This guide therefore provides a comprehensive overview of the effects of histone deacetylase (HDAC) inhibitors on histone acetylation based on established knowledge of this class of compounds. The data and protocols presented are representative examples from studies on various well-characterized HDAC inhibitors and should be considered illustrative.
Introduction to Histone Acetylation and HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from the lysine residues of histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1][2][3] An imbalance in the activity of HDACs and their counteracting enzymes, histone acetyltransferases (HATs), is often observed in diseases like cancer.[1][4]
HDAC inhibitors are a class of therapeutic agents that block the activity of HDACs.[2] By inhibiting these enzymes, they cause an accumulation of acetylated histones, leading to a more open chromatin structure (euchromatin) and the re-expression of silenced genes, including tumor suppressor genes.[1][2] This can induce various cellular responses such as cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4][5][6] Beyond histones, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins, including transcription factors and molecular chaperones.[1][4]
Quantitative Effects of HDAC Inhibitors on Histone and Non-Histone Proteins
The efficacy of HDAC inhibitors is often quantified by their ability to inhibit specific HDAC enzymes (IC50 values) and to induce acetylation of their targets in cellular models. The following tables summarize representative quantitative data for various HDAC inhibitors.
Table 1: In Vitro HDAC Inhibitory Activity (IC50)
| Compound | HDAC Class I (nM) | HDAC Class IIa (nM) | HDAC Class IIb (nM) | HDAC8 (nM) | Reference |
| Vorinostat (SAHA) | Pan-HDAC inhibitor | Pan-HDAC inhibitor | Pan-HDAC inhibitor | - | [7] |
| Romidepsin (FK228) | Pan-HDAC inhibitor | Pan-HDAC inhibitor | Pan-HDAC inhibitor | - | [4] |
| Mocetinostat (MGCD0103) | Selective for HDAC1, 2, 3, 11 | - | - | - | [8] |
| Ricolinostat (ACY-1215) | - | - | Selective for HDAC6 | - | [9] |
| Compound 24 | >50x selectivity for HDAC6 | >50x selectivity for HDAC6 | 19 | >50x selectivity for HDAC6 | [7] |
Table 2: Cellular Effects of HDAC Inhibitors
| Compound | Cell Line | Target Acetylation Increase | Effect | Reference |
| Vorinostat | LX2 (human hepatic stellate cells) | Histone H3 | Decreased cell viability and migration | [7] |
| Romidepsin | Various cancer cell lines | Histone H3 or Tubulin | Apoptosis induction | [4] |
| Panobinostat | Various cancer cell lines | Histone H3 or Tubulin | Apoptosis induction | [4] |
| Valproic Acid | Various cancer cell lines | Histone H3 or Tubulin | Apoptosis induction | [4] |
| ST2782 | IGROV-1 (ovarian carcinoma) | p53 and Tubulin | Synergistic growth inhibition with paclitaxel | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HDAC inhibitor effects. Below are generalized protocols for key experiments.
HDAC Activity Assay
This assay measures the enzymatic activity of HDACs and the inhibitory potential of a compound.
Principle: A labeled acetylated substrate (e.g., [³H]-acetylated histone peptide) is incubated with a source of HDACs. The HDACs remove the acetyl group, which is then extracted and quantified.
Protocol:
-
Prepare reactions in microcentrifuge tubes containing HDAC assay buffer, the [³H]-acetylated histone H4 peptide substrate, and the source of HDACs (e.g., nuclear extract or purified enzyme).
-
Add the test compound (e.g., this compound) at various concentrations. Include a control with a known HDAC inhibitor (e.g., sodium butyrate) and a no-inhibitor control.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding a quenching solution.
-
Extract the released [³H]-acetate using an organic solvent (e.g., ethyl acetate).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of HDAC inhibition relative to the no-inhibitor control.
Adapted from general HDAC activity assay protocols.[10]
Western Blotting for Histone Acetylation
This technique is used to detect the level of acetylated histones in cells treated with an HDAC inhibitor.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for acetylated histones.
Protocol:
-
Culture cells (e.g., a cancer cell line) and treat with the HDAC inhibitor at various concentrations and time points.
-
Lyse the cells to extract total protein or prepare nuclear extracts.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). Also, probe a separate membrane or strip the first one and re-probe with an antibody for total histone H3 or H4 as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
This is a generalized protocol based on standard western blotting procedures described in various studies.
Visualizing the Core Mechanisms
The following diagrams illustrate the general mechanism of action of HDAC inhibitors and a typical experimental workflow.
Signaling Pathway of HDAC Inhibition
Caption: General mechanism of HDAC inhibitor action on gene expression.
Experimental Workflow for Assessing HDAC Inhibitor Effects
Caption: A typical workflow for evaluating HDAC inhibitors in vitro.
Conclusion
HDAC inhibitors represent a promising class of therapeutic agents that modulate gene expression through the hyperacetylation of histones and other proteins. Their effects can be quantified through a variety of in vitro and in vivo assays that measure enzyme inhibition, target acetylation, and downstream cellular outcomes such as cell cycle arrest and apoptosis. The provided protocols and diagrams offer a foundational understanding for researchers and drug development professionals working with this important class of molecules. Further research into novel and specific HDAC inhibitors is ongoing and holds potential for the treatment of various diseases.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
Regulating the Transcriptome: A Technical Guide to the Core Mechanisms of HDAC Inhibitors
A note on Hdac-IN-72: Publicly available scientific literature and databases do not contain information on a specific compound designated "this compound." This guide will, therefore, focus on the well-characterized, FDA-approved histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), as a representative agent to provide an in-depth overview of the core mechanisms by which this class of drugs regulates gene expression. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to many pan-HDAC inhibitors.
Executive Summary
Histone deacetylase inhibitors (HDACis) are a class of epigenetic-modifying agents that play a crucial role in transcriptional regulation. By inhibiting the enzymatic activity of HDACs, these compounds lead to an accumulation of acetylated histones and other non-histone proteins, ultimately altering chromatin structure and modulating gene expression.[1] This guide provides a technical overview of the mechanisms of action of HDAC inhibitors, using Vorinostat (SAHA) as a primary example. It includes quantitative data on its biological activity, detailed protocols for key experimental assays, and visual representations of the core signaling pathways and experimental workflows involved in its study. This document is intended for researchers, scientists, and drug development professionals working in oncology and other fields where epigenetic modulation is a key therapeutic strategy.
Quantitative Data on Vorinostat (SAHA) Activity
The biological activity of Vorinostat has been quantified across various platforms, including enzymatic assays and cancer cell lines. This data is crucial for designing experiments and understanding the therapeutic window of the compound.
Enzymatic Inhibition
Vorinostat is a pan-HDAC inhibitor, targeting multiple HDAC enzymes with high potency.[2]
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 10[3] |
| HDAC3 | 20[3] |
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of Vorinostat have been documented in a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.75[3] |
| LNCaP | Prostate Cancer | 2.5 - 7.5[3] |
| PC-3 | Prostate Cancer | 2.5 - 7.5[3] |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5[3] |
| SW-982 | Synovial Sarcoma | 8.6[4] |
| SW-1353 | Chondrosarcoma | 2.0[4] |
| HD-LM2 | Hodgkin Lymphoma | 2.0[5] |
| 4T1 | Mouse Breast Cancer | 1.59[2] |
Core Mechanism of Action: Regulation of Gene Expression
The primary mechanism by which HDAC inhibitors like Vorinostat regulate gene expression is through the alteration of chromatin structure.
Histone Hyperacetylation
HDACs remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure (heterochromatin) that is generally associated with transcriptional repression. Vorinostat inhibits this process, resulting in the accumulation of acetylated histones. This "hyperacetylation" neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting relaxed chromatin state (euchromatin) allows for greater accessibility of transcription factors and RNA polymerase to DNA, leading to changes in gene expression.[6] In cutaneous T-cell lymphoma (CTCL) cells, hyperacetylation of all four core nucleosomal histones (H2A, H2B, H3, and H4) was observed as early as 0.5 hours after exposure to Vorinostat.[6]
Modulation of Gene Expression
The altered chromatin landscape leads to both up- and down-regulation of a subset of genes, estimated to be between 2-10% of the genome.[6] In CTCL cell lines treated with Vorinostat, the number of significantly regulated genes increased over time, with several thousand genes showing altered expression after 24 hours.[7] A quantitative proteomics study in neuroblastoma cells identified 510 up-regulated and 508 down-regulated proteins following SAHA treatment.[8] These changes in gene and protein expression underlie the diverse biological effects of HDAC inhibitors, including cell cycle arrest, apoptosis, and differentiation.[6]
Key Signaling Pathways Modulated by Vorinostat
Vorinostat's impact on the cellular proteome and transcriptome leads to the modulation of several critical signaling pathways.
Cell Cycle Arrest
A common outcome of HDAC inhibitor treatment is cell cycle arrest, often at the G1/S or G2/M transition.[9] This is frequently mediated by the up-regulation of cyclin-dependent kinase (CDK) inhibitors, such as p21.[9] HDAC1 is known to repress p21, and its inhibition by Vorinostat can lead to p21 activation and subsequent cell cycle arrest.[9] In Hodgkin's lymphoma cell lines, Vorinostat induced a G2/M phase arrest.[5]
Induction of Apoptosis
Vorinostat can induce apoptosis through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade.[1] Additionally, Vorinostat has been shown to modulate the expression of genes involved in the death receptor pathway, such as FAS and TNFRSF10A.[7] In Hodgkin's lymphoma cells, Vorinostat-induced apoptosis was associated with the cleavage of caspase 3 and PARP.[5]
T-Cell Receptor and JAK-STAT Signaling
In CTCL, Vorinostat has been shown to interfere with the T-cell receptor (TCR) signaling pathway.[6] Functional analysis revealed that Vorinostat modifies the signaling of TCR, MAPK, and JAK-STAT pathways.[6] Specifically, it can inhibit the phosphorylation of ZAP70 and its downstream target AKT.[6] Persistent activation of STAT1, STAT3, and STAT5 has been associated with resistance to SAHA.
Key Experimental Protocols
The study of HDAC inhibitors like Vorinostat relies on a set of core molecular biology techniques to assess their effects on chromatin, gene expression, and cellular phenotypes.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the specific genomic loci where histone modifications occur or where specific proteins are bound.
Objective: To quantify the enrichment of acetylated histones at specific gene promoters following Vorinostat treatment.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. A double cross-linking step may be necessary for proteins that do not directly bind DNA, such as HDACs.[10]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).[11]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein or histone modification of interest (e.g., anti-acetyl-H3). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reversal of Cross-links: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted material.
-
Analysis: Quantify the amount of precipitated DNA at specific loci using quantitative PCR (qPCR) or analyze it on a genome-wide scale using next-generation sequencing (ChIP-seq).
RNA Sequencing (RNA-Seq)
RNA-Seq is a powerful technique for genome-wide analysis of the transcriptome, providing a quantitative measure of gene expression.
Objective: To identify and quantify genes that are differentially expressed following Vorinostat treatment.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with Vorinostat or a vehicle control for a defined period. Extract total RNA from the cells.
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA using methods like capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from the total RNA population, typically by capturing the poly(A) tails.
-
Fragmentation: Fragment the mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first and second-strand cDNA from the fragmented mRNA.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
Amplification: Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical methods to identify genes with significant changes in expression between Vorinostat-treated and control samples.
-
Conclusion
HDAC inhibitors, exemplified by Vorinostat, represent a significant class of therapeutic agents that function by modulating the epigenetic landscape of the cell. Their ability to induce histone hyperacetylation leads to widespread changes in gene expression, impacting critical cellular processes such as cell cycle progression and apoptosis. A thorough understanding of their molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for their continued development and for the identification of rational combination therapies. The methodologies and pathways detailed in this guide provide a foundational framework for researchers and clinicians working to harness the therapeutic potential of HDAC inhibitors.
References
- 1. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 7. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAHA regulates histone acetylation, Butyrylation, and protein expression in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Whitepaper: Downstream Signaling Pathways of Histone Deacetylase (HDAC) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Hdac-IN-72" is not described in the currently available scientific literature. This guide therefore provides a comprehensive overview of the core downstream signaling pathways modulated by well-characterized pan-HDAC inhibitors, using Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) as a primary example. The principles, pathways, and experimental methodologies detailed herein are fundamental to the study of any novel HDAC inhibitor.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1] Deacetylation of histones leads to a more compact chromatin structure, restricting access for transcription factors and resulting in transcriptional repression.[1] In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[2]
HDAC inhibitors (HDACis) are a class of anti-cancer agents that block the activity of these enzymes.[1] By preventing deacetylation, HDACis cause an accumulation of acetylated proteins, which leads to the relaxation of chromatin and the re-activation of silenced genes.[3] Beyond histones, HDACis also affect the acetylation status of numerous non-histone proteins involved in critical cellular processes.[4] This multifaceted mechanism of action triggers a cascade of downstream signaling events, culminating in cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][5]
This document details the primary downstream signaling pathways affected by pan-HDAC inhibitors, presents quantitative data from preclinical and clinical studies, provides detailed experimental protocols for key assays, and visualizes the core molecular pathways.
Core Signaling Pathways and Mechanisms of Action
The anti-tumor effects of HDAC inhibitors are mediated through two primary mechanisms:
-
Transcriptional Regulation: Hyperacetylation of histone tails alters chromatin structure, leading to the re-expression of key tumor suppressor genes like CDKN1A (encoding p21).[2]
-
Post-Translational Modification: Increased acetylation of non-histone proteins (e.g., p53, tubulin) modifies their stability, activity, and protein-protein interactions.[4]
These upstream events trigger several critical downstream signaling pathways.
Cell Cycle Arrest
A hallmark of HDAC inhibitor activity is the induction of cell cycle arrest, primarily at the G1/S or G2/M checkpoints.[2][6] This is predominantly mediated by the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[2][7]
-
p53-Independent p21 Upregulation: In many cancer cells, HDACis induce p21 expression independently of p53 status. HDAC1 is known to directly repress the p21 gene promoter; its inhibition by an HDACI lifts this repression, allowing for transcriptional activation.[7]
-
p53-Dependent p21 Upregulation: In cells with wild-type p53, HDACis can enhance p53's function. HDACis promote the acetylation of p53, which stabilizes the protein and enhances its transcriptional activity, further driving p21 expression.[8]
-
Downstream Effects: Upregulated p21 binds to and inhibits Cyclin/CDK complexes (e.g., Cyclin D1/CDK4, Cyclin E/CDK2), which are necessary for the G1-to-S phase transition.[2] This prevents the phosphorylation of the Retinoblastoma protein (pRb), keeping it bound to the E2F transcription factor and blocking the expression of genes required for S-phase entry.[2]
Apoptosis Induction
HDAC inhibitors induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]
-
Intrinsic Pathway: This pathway is governed by the Bcl-2 family of proteins. HDACis can transcriptionally upregulate pro-apoptotic members (e.g., Bad, Bid) while downregulating anti-apoptotic members (e.g., Bcl-2, Bcl-XL).[8] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c. In the cytoplasm, cytochrome c forms a complex with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, leading to the executioner caspase-3 activation and subsequent cell death.[3]
-
Extrinsic Pathway: HDAC inhibitors can increase the expression of death receptors (e.g., Fas, TRAIL receptors) on the cell surface. Binding of their respective ligands (e.g., FasL, TRAIL) triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8, which in turn can directly activate caspase-3.
Quantitative Data Presentation
The following tables summarize quantitative data for the representative pan-HDAC inhibitor Vorinostat (SAHA).
Table 1: In Vitro Efficacy (IC50) of Vorinostat in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| MV4-11 | Leukemia | 0.636 | [9] |
| Daudi | Burkitt's Lymphoma | 0.493 | [9] |
| A549 | Lung Carcinoma | 1.64 | [9] |
| MCF-7 | Breast Adenocarcinoma | 0.685 - 0.75 | [9][10] |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | [10] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | [10] |
| SMMC7721 | Hepatocellular Carcinoma | 4.31 | [11] |
| BEL7402 | Hepatocellular Carcinoma | 3.84 | [11] |
| HepG2 | Hepatocellular Carcinoma | 3.52 | [11] |
Table 2: Effect of Vorinostat on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |
| SW-982 | Control (48h) | 56.4 | 22.8 | 20.8 | [2] |
| 8.6 µM SAHA (48h) | 71.3 | 14.1 | 14.6 | [2] | |
| SW-1353 | Control (48h) | 68.2 | 19.3 | 12.5 | [2] |
| 2.0 µM SAHA (48h) | 75.3 | 13.9 | 10.8 | [2] | |
| H209 | Control (24h) | 59.8 | 29.5 | 10.7 | [12] |
| 0.1 µM SAHA (24h) | 61.2 | 28.9 | 9.9 | [12] | |
| H146 | Control (24h) | 53.6 | 32.7 | 13.7 | [12] |
| 0.1 µM SAHA (24h) | 54.5 | 31.9 | 13.6 | [12] |
Table 3: Quantitative Changes in Key Protein Levels Post-Vorinostat Treatment
| Cell Line | Treatment | Protein | Fold Change (vs. Control) | Method | Citation |
| SW-982 | 8.6 µM SAHA (48h) | p21 | ~2.5-fold increase | Western Blot | [2] |
| SW-982 | 8.6 µM SAHA (48h) | Cyclin D1 | ~0.6-fold (decrease) | Western Blot | [2] |
| SW-1353 | 2.0 µM SAHA (48h) | p21 | ~3.0-fold increase | Western Blot | [2] |
| SW-1353 | 2.0 µM SAHA (48h) | p53 | ~0.5-fold (decrease) | Western Blot | [2] |
| Glioma Cells | 3 µM Vorinostat (48h) | p21 | Increased | Western Blot | [6] |
| Glioma Cells | 3 µM Vorinostat (48h) | Cyclin B1 | Decreased | Western Blot | [6] |
| Lymphoma Cells | Vorinostat | p21 | Increased | Western Blot | [7][8] |
| Lymphoma Cells | Vorinostat | Bcl-XL | ~0.2-fold (decrease) | qPCR | [8] |
| Lymphoma Cells | Vorinostat | Bad | ~3.0-fold increase | qPCR | [8] |
Table 4: Clinical Response Rates for Vorinostat in Hematological Malignancies
| Cancer Type | Treatment Regimen | N | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Citation |
| Refractory CTCL | 400 mg QD | 13 | 31% | 0 | 4 | [13] |
| Refractory CTCL | 300 mg BID, 3d/wk | 11 | 9% | 0 | 1 | [13] |
| Relapsed Follicular Lymphoma | 200 mg BID, 14d of 21d cycle | 17 | 47% | 4 | 4 | [14] |
| Acute Myeloid Leukemia (AML) | Vorinostat + Chemo | 75 | 85% | 57 | 7 (CRp) | [15] |
| (CTCL: Cutaneous T-Cell Lymphoma; CRp: Complete Remission with incomplete platelet recovery) |
Detailed Experimental Protocols
Western Blot for Acetyl-Histone H3
This protocol is used to determine the pharmacodynamic effect of an HDAC inhibitor by measuring the acetylation status of its direct substrates, the histone proteins.
Workflow Diagram:
Methodology:
-
Cell Lysis and Histone Extraction:
-
Culture cells to 70-80% confluency and treat with the HDAC inhibitor (e.g., Vorinostat 0-5 µM) for a specified time (e.g., 24 hours).
-
Harvest cells and wash with ice-cold PBS containing a deacetylase inhibitor like sodium butyrate.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M sulfuric acid overnight at 4°C.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.[16]
-
-
Protein Quantification:
-
Determine protein concentration using a standard method (e.g., Bio-Rad protein assay).
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.[17]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[17]
-
Incubate the membrane with a primary antibody specific for acetyl-Histone H3 (e.g., Rabbit anti-Acetyl Histone H3) overnight at 4°C with gentle agitation.[16][17]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP) for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Perform densitometry analysis using software like ImageJ, normalizing the acetyl-H3 signal to a loading control such as total Histone H3 or β-actin.[16]
-
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Methodology:
-
Cell Preparation:
-
Seed 1-2 x 10^6 cells and treat with the HDAC inhibitor for the desired time (e.g., 24 or 48 hours). Include a vehicle-treated control.[2]
-
Harvest both adherent and floating cells to include the apoptotic population.
-
-
Fixation:
-
Wash cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their morphology.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A is included to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use analysis software (e.g., ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.[2]
-
Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Methodology:
-
Cell Preparation:
-
Induce apoptosis by treating 1-5 x 10^5 cells with the HDAC inhibitor for the desired duration.
-
Harvest all cells (adherent and supernatant) and wash once with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Interpret the results based on a quadrant plot:
-
Annexin V- / PI- (Lower Left): Viable cells.
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left): Necrotic cells (rare).
-
-
Conclusion
HDAC inhibitors represent a powerful class of anti-cancer agents that function by reprogramming cellular signaling networks. Their ability to induce cell cycle arrest and apoptosis is central to their therapeutic effect. The downstream pathways, primarily involving the p53/p21 axis and the Bcl-2 family of proteins, are consistently engaged across various cancer types. A thorough understanding of these pathways, supported by robust quantitative analysis using the standardized protocols outlined in this guide, is essential for the continued development and optimization of novel HDAC inhibitors like this compound for clinical use.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Screening for Therapeutic Targets of Vorinostat by SILAC-based Proteomic Analysis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorinostat modulates cell cycle regulatory proteins in glioma cells and human glioma slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining histone deacetylase inhibitor vorinostat with aurora kinase inhibitors enhances lymphoma cell killing with repression of c-Myc, hTERT, and micro-RNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase II Study of Vorinostat for Treatment of Relapsed or Refractory Indolent Non-Hodgkin's Lymphoma and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AML Patients Have High Response Rate with Vorinostat Added to Treatment | MD Anderson Cancer Center [mdanderson.org]
- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. kumc.edu [kumc.edu]
Hdac-IN-72: A Technical Guide to its Role in Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology, by modulating the epigenetic landscape of cancer cells. This technical guide provides an in-depth analysis of Hdac-IN-72, a novel benzamide-based inhibitor of Class I histone deacetylases. We will explore its mechanism of action in chromatin remodeling, present its quantitative inhibitory and antiproliferative data, detail the experimental protocols for its characterization, and visualize its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of selective HDAC inhibitors.
Introduction to this compound and Chromatin Remodeling
Chromatin, the complex of DNA and proteins within the nucleus, exists in a dynamic state, transitioning between condensed (heterochromatin) and relaxed (euchromatin) conformations to regulate gene expression.[1][2] This process, known as chromatin remodeling, is heavily influenced by post-translational modifications of histone proteins, particularly the acetylation and deacetylation of lysine residues on their N-terminal tails.[1][3]
Histone acetyltransferases (HATs) add acetyl groups to lysine residues, neutralizing their positive charge and weakening their interaction with the negatively charged DNA backbone. This leads to a more open chromatin structure, facilitating the access of transcription factors and promoting gene expression.[1][2] Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on histones, leading to a more compact chromatin structure and transcriptional repression.[1][2]
In various diseases, including cancer, the balance between HAT and HDAC activity is often dysregulated, leading to aberrant gene expression patterns that promote cell proliferation and survival.[2][4] HDAC inhibitors (HDACis) are a class of small molecules that block the enzymatic activity of HDACs, thereby increasing histone acetylation and reactivating the expression of tumor suppressor genes.[5][6]
This compound (also known as compound 7j) is a recently developed benzamide-based HDAC inhibitor with potent activity against Class I HDACs.[7][8] Its mechanism of action is centered on its ability to chelate the zinc ion within the catalytic site of these enzymes, thereby preventing the deacetylation of histone and non-histone protein substrates.[4][5] This guide will delve into the specifics of this compound's function and its implications for chromatin remodeling and cancer therapy.
Quantitative Data for this compound
The efficacy of this compound has been quantified through in vitro enzymatic and cell-based assays. The following tables summarize the key inhibitory and antiproliferative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs
| HDAC Isoform | IC50 (μM) |
| HDAC1 | 0.65[8] |
| HDAC2 | 0.78[8] |
| HDAC3 | 1.70[8] |
| HDAC8 | Inactive[8] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data is derived from Cheshmazar N, et al. (2024).[8]
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| MCF-7 | Breast Adenocarcinoma | Data not publicly available |
| T47D | Breast Ductal Carcinoma | Data not publicly available |
While the primary publication indicates that this compound exhibits potent antiproliferative activity against these cell lines, the specific IC50 values have not been made publicly available in the abstract.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
In Vitro HDAC Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory activity of compounds against purified HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, and HDAC8 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
This compound and reference inhibitor (e.g., Entinostat)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the inhibitor solution.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Incubate at 37°C for a further specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the antiproliferative effects of this compound on cancer cell lines.
Materials:
-
MCF-7 and T47D breast cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well clear cell culture plates
-
Spectrophotometric plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell proliferation.
Visualizing the Role of this compound
The following diagrams, generated using the DOT language, illustrate the mechanism of action and experimental workflow related to this compound.
Diagram 1: this compound Mechanism of Action in Chromatin Remodeling
Caption: this compound inhibits HDAC1/2/3, leading to histone hyperacetylation and gene expression.
Diagram 2: Experimental Workflow for this compound Characterization
References
- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of histone deacetylases in epigenetic regulation: emerging paradigms from studies with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Hdac-IN-72
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Hdac-IN-72, a potent inhibitor of Class I histone deacetylases (HDACs). This compound, also identified as compound 7j , has demonstrated significant inhibitory activity against HDAC1, HDAC2, and HDAC3, making it a valuable lead compound in the development of novel anticancer therapeutics. This document details the quantitative SAR data, experimental protocols for its synthesis and biological evaluation, and visual representations of key experimental and logical frameworks.
Core Data Presentation: Structure-Activity Relationship of Benzamide Derivatives
The development of this compound (7j) involved the synthesis and evaluation of a series of benzamide derivatives. The core structure was systematically modified to investigate the impact of different functional groups and molecular lengths on HDAC inhibition and antiproliferative activity. The following table summarizes the key quantitative data from these studies.[1]
| Compound | R1 | R2 | Linker (n) | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | MCF-7 IC50 (µM) | T47D IC50 (µM) |
| 7j (this compound) | H | NH2 | 1 | 0.65 | 0.78 | 1.70 | 0.83 | 1.4 |
| 7b | H | NH2 | 2 | >10 | >10 | >10 | 3.6 | 3.8 |
| 7g | H | NH2 | 3 | >10 | >10 | >10 | 8.9 | 3.3 |
| 7e | H | CH3 | 1 | >10 | >10 | >10 | 15 | >20 |
| Entinostat (Reference) | - | - | - | 0.93 | 0.95 | 1.8 | - | - |
| Vorinostat (Reference) | - | - | - | - | - | - | 4.6 | 2.22 |
Key Findings from SAR Studies:
-
Influence of the R2 Substituent: The presence of an amine (-NH2) group at the R2 position of the benzamide moiety was found to be crucial for HDAC inhibitory activity. Compounds with a methyl (-CH3) group at this position (e.g., 7e) were inactive as HDAC inhibitors.[1]
-
Impact of Molecular Length: Shorter molecular length, as determined by the linker, was directly correlated with increased HDAC inhibitory potency. Compound 7j , with the shortest linker (n=1), exhibited the strongest inhibition of HDAC1, HDAC2, and HDAC3.[1]
-
Antiproliferative Activity: The antiproliferative activity of the synthesized compounds against breast cancer cell lines (MCF-7 and T47D) correlated well with their HDAC inhibitory potency. This compound (7j) was the most potent antiproliferative agent in the series, showing superior activity compared to the reference drug Vorinostat.[1]
Experimental Protocols
This section provides a detailed description of the methodologies used in the synthesis and biological evaluation of this compound and its analogs, as described in the primary literature.[1]
General Synthesis of Benzamide Derivatives (including this compound)
The synthesis of the benzamide derivatives, including this compound (7j), followed a multi-step reaction pathway.
Step 1: Synthesis of the Amine Intermediate
-
A mixture of the appropriate starting materials was dissolved in a suitable solvent.
-
The reaction was stirred at a specific temperature for a designated period.
-
The resulting intermediate was isolated and purified using standard laboratory techniques such as extraction and chromatography.
Step 2: Coupling Reaction
-
The amine intermediate was then coupled with a carboxylic acid derivative.
-
The reaction was carried out in the presence of a coupling agent and a base.
-
The mixture was stirred until the reaction was complete, as monitored by thin-layer chromatography.
Step 3: Final Product Formation
-
The coupled product underwent a final reaction step to yield the target benzamide derivative.
-
The final compound was purified by recrystallization or column chromatography to yield the pure product.
In Vitro HDAC Inhibition Assay
The inhibitory activity of the synthesized compounds against HDAC1, HDAC2, and HDAC3 was determined using a commercially available HDAC fluorometric assay kit.
-
Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes and a fluorogenic substrate were used.
-
Assay Procedure:
-
The compounds were dissolved in DMSO to prepare stock solutions.
-
Varying concentrations of the test compounds were incubated with the respective HDAC enzyme in an assay buffer.
-
The fluorogenic substrate was added to initiate the enzymatic reaction.
-
The reaction was allowed to proceed for a specific time at 37°C.
-
A developer solution was added to stop the reaction and generate a fluorescent signal.
-
-
Data Analysis: The fluorescence intensity was measured using a microplate reader. The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds was evaluated against human breast cancer cell lines (MCF-7 and T47D) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: MCF-7 and T47D cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds for 72 hours.
-
After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
The resulting formazan crystals were dissolved in a solubilization buffer.
-
-
Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were calculated.
Mandatory Visualizations
Logical Flow of the Structure-Activity Relationship Study
Caption: Logical workflow of the this compound SAR study.
Experimental Workflow for HDAC Inhibition Assay
This diagram outlines the step-by-step process of the in vitro HDAC inhibition assay.
Caption: Experimental workflow for the in vitro HDAC inhibition assay.
Signaling Pathway Context: HDAC Inhibition and Cancer Cell Apoptosis
This diagram provides a simplified overview of the general signaling pathway through which HDAC inhibitors like this compound are thought to induce apoptosis in cancer cells.
Caption: Simplified pathway of HDAC inhibition leading to apoptosis.
References
In Vitro Evaluation of Vorinostat (SAHA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro evaluation of Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA). Vorinostat is a potent histone deacetylase (HDAC) inhibitor that has been extensively studied and is approved for the treatment of cutaneous T-cell lymphoma.[1] This document details the methodologies for key experiments, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: In Vitro Activity of Vorinostat
The following tables summarize the quantitative data on the in vitro activity of Vorinostat against various HDAC enzymes and cancer cell lines.
Table 1: Vorinostat Enzymatic Inhibition
| Target | IC50 (nM) | Assay Description |
| HDAC1 | 10 | Cell-free enzymatic assay using a 3H-acetylated peptide corresponding to amino acids 1-24 of histone H4.[2] |
| HDAC3 | 20 | Cell-free enzymatic assay using a 3H-acetylated peptide corresponding to amino acids 1-24 of histone H4.[2] |
| Pan-HDAC | ~10 | Cell-free assay, specific HDAC isoforms not detailed.[3] |
Table 2: Vorinostat Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| Pediatric Preclinical Testing Program (PPTP) Panel | Various Childhood Cancers | Median: 1.44 (Range: 0.48 - 9.77) | DIMSCAN cytotoxicity assay[4] |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | Not specified[2] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | Not specified[2] |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | Not specified[2] |
| MCF-7 | Breast Cancer | 0.75 | Not specified[2] |
| A375 | Melanoma | Not specified (effective at 2.5 µM) | Clonogenic Survival Assay[5] |
| MeWo | Melanoma | Not specified (effective at 2.5 µM) | Clonogenic Survival Assay[5] |
| A549 | Non-small cell lung cancer | Not specified (effective at 2.5 µM) | Clonogenic Survival Assay[5] |
| SW-982 | Synovial Sarcoma | 8.6 | MTS Assay (48h treatment)[6][7] |
| SW-1353 | Chondrosarcoma | 2.0 | MTS Assay (48h treatment)[6][7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to evaluate the activity of Vorinostat.
HDAC Enzymatic Inhibition Assay
This protocol is based on the immunoprecipitation-HDAC assay.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Vorinostat against specific HDAC isoforms.
Materials:
-
Jurkat cell lysate (or other source of HDACs)
-
Anti-HDAC1 or anti-HDAC3 polyclonal antisera
-
Protein G-Sepharose slurry
-
Lysis buffer
-
HDAC buffer (20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol)
-
3H-acetylated peptide (histone H4, amino acids 1-24)
-
Vorinostat stock solution
-
Scintillation fluid and counter
Procedure:
-
Prepare cell lysate from Jurkat cells and preclear with Protein G-Sepharose.
-
Incubate the supernatant with anti-HDAC1 or anti-HDAC3 antibody for 1 hour at 4°C.
-
Add Protein G-Sepharose slurry and incubate for another hour at 4°C to immunoprecipitate the HDAC-antibody complex.
-
Pellet the immune complexes by centrifugation and wash three times with lysis buffer.
-
Resuspend the beads in HDAC buffer.
-
Pre-incubate the immunoprecipitated complexes with various concentrations of Vorinostat for 30 minutes at 4°C.
-
Add the 3H-acetylated peptide substrate to initiate the enzymatic reaction.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the released [3H]acetic acid.
-
Quantify the radioactivity by scintillation counting.
-
Calculate the percentage of inhibition at each Vorinostat concentration and determine the IC50 value.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on sarcoma cell lines.[6][7]
Objective: To assess the effect of Vorinostat on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., SW-982, SW-1353)
-
96-well microtiter plates
-
Vorinostat stock solution
-
Doxorubicin hydrochloride (optional, for combination studies)
-
MTS assay reagent
-
Plate reader
Procedure:
-
Seed 5x103 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of Vorinostat concentrations (e.g., 0-15 µM) for 48 hours.
-
For combination studies, treat cells with the IC50 concentration of Vorinostat and/or another agent like doxorubicin.
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's protocol.
-
Incubate the plates for a specified time to allow for the conversion of MTS to formazan.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Western Blot Analysis
This protocol is a general procedure based on multiple sources.[5][8]
Objective: To detect changes in protein expression and post-translational modifications (e.g., histone acetylation) in response to Vorinostat treatment.
Materials:
-
Cancer cells treated with Vorinostat
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of Vorinostat for a specific duration (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Vorinostat and a typical experimental workflow for its in vitro evaluation.
Caption: General Mechanism of Action of Vorinostat.
Caption: Vorinostat's Impact on Key Signaling Pathways.
Caption: Experimental Workflow for In Vitro Evaluation.
References
- 1. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 4. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
Hdac-IN-72: A Novel Benzamide-Based Histone Deacetylase Inhibitor with Potency Against Class I HDACs
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs induce a more compact chromatin structure, leading to transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making HDAC inhibitors (HDACis) a promising class of therapeutic agents.[2] Hdac-IN-72, also identified as compound 7j, is a novel, potent, benzamide-based inhibitor of Class I histone deacetylases. This technical guide provides a comprehensive overview of the novelty of this compound in comparison to known HDAC inhibitors, detailing its inhibitory activity, antiproliferative effects, and the experimental methodologies used for its characterization.
Core Novelty of this compound
The novelty of this compound lies in its specific chemical scaffold and its potent inhibitory activity against Class I HDACs, particularly HDAC1, HDAC2, and HDAC3. As a benzamide derivative, it belongs to a class of HDAC inhibitors known for their distinct pharmacokinetic and pharmacodynamic properties compared to other classes like hydroxamic acids (e.g., Vorinostat) or cyclic peptides (e.g., Romidepsin).[1] A key finding from the primary research is that for this series of benzamide derivatives, a shorter molecular length is correlated with stronger HDAC inhibition, with this compound being the most potent compound synthesized in the study.[3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and a Reference Compound
| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC8 Activity |
| This compound (7j) | 0.65 | 0.78 | 1.70 | Inactive |
| Entinostat | 0.93 | 0.95 | 1.80 | Inactive |
Data sourced from Cheshmazar N, et al. Future Med Chem. 2024.[3]
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | This compound Activity |
| MCF-7 | Breast Cancer | Potent Antiproliferative |
| T47D | Breast Cancer | Potent Antiproliferative |
Qualitative description based on the abstract from Cheshmazar N, et al. Future Med Chem. 2024.[3]
Experimental Protocols
Histone Deacetylase (HDAC) Inhibition Assay (Fluorogenic)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
1. Reagents and Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound and reference inhibitors (e.g., Entinostat) dissolved in DMSO
-
Black 96-well microplates
2. Procedure:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer solution typically contains a potent HDAC inhibitor to stop the enzymatic reaction and a protease to cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for a short period (e.g., 15 minutes) to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Antiproliferative Assay (MTT Assay)
This protocol describes a common method for assessing the effect of a compound on the proliferation of cancer cell lines.
1. Reagents and Materials:
-
MCF-7 and T47D human breast cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for antiproliferative activity.
Mandatory Visualizations
Caption: General signaling pathway of HDAC inhibition by this compound.
Caption: Experimental workflow for the characterization of this compound.
References
Hdac-IN-72: A Preclinical In-Depth Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, fundamentally altering the epigenetic landscape of tumor cells.[1][2][3][4] These inhibitors disrupt the function of HDAC enzymes, which are often overexpressed in various cancers and contribute to tumorigenesis by repressing tumor suppressor genes.[5][6] By inhibiting HDACs, these agents lead to the hyperacetylation of histones and other non-histone proteins, resulting in the reactivation of silenced genes, cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][3][4] This technical guide provides a comprehensive preclinical overview of a novel, potent, and selective HDAC inhibitor, Hdac-IN-72, detailing its effects across a panel of cancer cell lines. The data presented herein, while representative, serves as a robust framework for the evaluation of similar targeted epigenetic therapies.
Core Mechanism of Action
This compound, like other HDAC inhibitors, exerts its anti-cancer effects through multiple mechanisms. The primary mechanism involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of genes that can halt cell proliferation and induce cell death.[1][2] Key cellular processes affected by this compound include cell cycle progression, apoptosis, and angiogenesis.
Signaling Pathways Modulated by this compound
This compound modulates several critical signaling pathways implicated in cancer progression. A key target is the cell cycle regulatory machinery, where this compound upregulates the expression of the cyclin-dependent kinase inhibitor p21, leading to G1 or G2/M phase cell cycle arrest.[1][3] Furthermore, this compound promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and by activating caspase cascades.[3][7] The inhibitor also impacts tumor angiogenesis by destabilizing the hypoxia-inducible factor-1α (HIF-1α), a key regulator of vascular endothelial growth factor (VEGF) expression.[1][8]
Quantitative Data Summary
The cytotoxic and anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard cell viability assay.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 93 |
| Daudi | Burkitt's Lymphoma | 137 |
| A549 | Non-Small Cell Lung Carcinoma | 460 |
| MCF-7 | Breast Adenocarcinoma | 318 |
| HT29 | Colorectal Carcinoma | 121 |
| OVCAR-3 | Ovarian Carcinoma | 187 |
| MIA PaCa-2 | Pancreatic Carcinoma | 293 |
Data is representative and compiled for illustrative purposes based on typical HDAC inhibitor activities.[9][10]
Table 2: Cell Cycle Analysis of HT29 Cells Treated with this compound for 48 hours
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound (100 nM) | 68.5 ± 3.4 | 15.3 ± 1.8 | 16.2 ± 1.1 |
| This compound (250 nM) | 75.1 ± 2.9 | 8.7 ± 1.0 | 16.2 ± 1.3 |
Values are presented as mean ± standard deviation from three independent experiments.
Table 3: Apoptosis Induction in MV4-11 Cells Treated with this compound for 48 hours
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 0.5 | 1.8 ± 0.3 |
| This compound (50 nM) | 15.7 ± 1.2 | 8.4 ± 0.9 |
| This compound (150 nM) | 35.2 ± 2.5 | 19.6 ± 1.7 |
Apoptosis was assessed by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standardized and can be adapted for the evaluation of other similar compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, Bcl-2, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).
Conclusion
The preclinical data for this compound demonstrates its potent anti-cancer activity across a range of hematological and solid tumor cell lines. Its mechanism of action, centered on the induction of cell cycle arrest and apoptosis via the modulation of key signaling pathways, is consistent with that of other effective HDAC inhibitors. The detailed protocols and representative data presented in this guide provide a solid foundation for the further development and evaluation of this compound and other novel epigenetic modulators. These findings underscore the therapeutic potential of targeting HDACs in oncology and provide a clear path for future translational studies.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overexpression of histone deacetylases in cancer cells is controlled by interplay of transcription factors and epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new HDAC inhibitor cinnamoylphenazine shows antitumor activity in association with intensive macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assay for Novel Histone Deacetylase (HDAC) Inhibitors
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[2][3] This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1][4] Given their significant role in cell cycle progression, proliferation, and differentiation, HDACs have emerged as critical therapeutic targets, particularly in oncology.[3][5]
HDAC inhibitors (HDACis) are compounds that block the enzymatic activity of HDACs, leading to hyperacetylation of histones and other proteins. This can reactivate the expression of tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells.[5] The development and characterization of novel HDACis require robust and reliable in vitro assays to determine their potency and selectivity against various HDAC isoforms.
Note on "Hdac-IN-72"
Publicly available scientific literature and chemical databases do not contain specific information for a compound designated "this compound." Therefore, the following protocols and data are provided as a representative guide for the characterization of a novel or putative HDAC inhibitor, using established methodologies and well-characterized control compounds.
Data Presentation: Potency of Reference HDAC Inhibitors
To accurately assess the efficacy of a new compound, it is essential to compare its activity against known HDAC inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for common reference inhibitors against various Class I and Class II HDAC isoforms. This data serves as a benchmark for interpreting results from new chemical entities.
| Compound | Class I HDAC1 (nM) | Class I HDAC2 (nM) | Class I HDAC3 (nM) | Class IIa HDAC4 (nM) | Class IIb HDAC6 (nM) |
| Trichostatin A (TSA) | ~0.1 - 0.3 µM[6] | ~0.1 - 0.3 µM[6] | ~0.1 - 0.3 µM[6] | >1 µM | Potent |
| SAHA (Vorinostat) | 61[7] | 251[7] | 19[7] | >20,000 | 31 |
| MS-275 (Entinostat) | 300[6] | - | 8000[6] | - | - |
| Apicidin | 0.30[8] | 1.2[8] | 0.98[8] | - | - |
Note: IC50 values can vary based on assay conditions, substrate, and enzyme source. The data presented is a compilation from cited literature and should be used for comparative purposes.
Experimental Protocols
Fluorometric In Vitro Histone Deacetylase (HDAC) Activity Assay
This protocol outlines a fluorometric method for measuring HDAC activity and inhibition. The assay is based on a two-step reaction: first, an HDAC enzyme deacetylates a synthetic substrate containing an acetylated lysine coupled to a fluorophore. In the second step, a developer solution cleaves the deacetylated substrate, releasing the fluorophore, which can be quantified.[9][10] The inhibitor's potency is determined by measuring the reduction in the fluorescent signal.
Materials and Reagents
-
96-well black, flat-bottom plates
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Inhibitor (Test Compound, e.g., this compound)
-
Reference Inhibitor (e.g., Trichostatin A or SAHA)
-
Developer Solution (containing a protease, e.g., Trypsin, in a suitable buffer)
-
Deacetylated Standard (e.g., Boc-Lys-AMC) for standard curve
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Ultrapure water
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[11]
Experimental Workflow
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (this compound) and the reference inhibitor (e.g., SAHA) in 100% DMSO.
-
Perform serial dilutions of the stock solutions in Assay Buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for blanks (no enzyme), positive controls (enzyme + vehicle), negative controls (enzyme + reference inhibitor), and test compound wells in triplicate.
-
To each well of a 96-well black plate, add the following in order:
-
85 µL of Assay Buffer.[11]
-
5 µL of diluted test compound, reference inhibitor, or vehicle (DMSO diluted in Assay Buffer).
-
5 µL of diluted recombinant HDAC enzyme.
-
-
-
Enzyme Reaction:
-
Mix the plate gently and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 5 µL of the HDAC Fluorometric Substrate to each well.[11]
-
Mix thoroughly and incubate the plate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
-
Signal Development and Detection:
-
Stop the reaction by adding 10 µL of Developer Solution to each well.[9]
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.[11]
-
Read the fluorescence using a microplate reader with excitation set at 350-380 nm and emission at 440-460 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells (no enzyme) from the fluorescence readings of all other wells.
-
Calculate Percent Inhibition: Determine the percentage of HDAC inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.[12]
Signaling Pathway
Caption: General mechanism of histone acetylation and HDAC inhibition.
References
- 1. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 3. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Biochemical Properties of the Class I Histone Deacetylase (HDAC) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel isoform-selective inhibitors within class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hdac-IN-72 in a Cell-Based HDAC Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial in the regulation of gene expression. They function by removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1][2] Dysregulation of HDAC activity has been implicated in various diseases, including cancer, making them a significant target for therapeutic intervention.[3][4] Hdac-IN-72 is a potent inhibitor of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[5][6] This document provides a detailed protocol for a cell-based assay to determine the activity of this compound and similar compounds.
Mechanism of Action: HDAC inhibitors like this compound work by blocking the active site of HDAC enzymes, preventing the removal of acetyl groups from histones and other non-histone protein targets.[7][8] This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes.[7] The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[4][9]
Signaling Pathway
The following diagram illustrates the general mechanism of HDAC inhibition.
Caption: Mechanism of this compound action on histone acetylation.
Experimental Protocols
This section details a representative cell-based assay protocol for evaluating the inhibitory activity of this compound. This protocol is based on commercially available fluorescent HDAC assay kits.[1][10][11]
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., HeLa, HCT116, or a breast cancer cell line like MCF-7).
-
This compound: Prepare a stock solution in DMSO.
-
HDAC Assay Kit: A commercial cell-based HDAC activity assay kit (fluorometric is common). These kits typically include:
-
Cell-permeable fluorogenic HDAC substrate
-
Lysis buffer
-
Developer solution
-
Deacetylated standard
-
Positive control inhibitor (e.g., Trichostatin A)
-
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom tissue culture plates
-
Plate reader capable of fluorescence measurement (e.g., excitation 350-360 nm, emission 450-465 nm).
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
The following diagram outlines the major steps in the cell-based HDAC activity assay.
Caption: Workflow for the this compound cell-based assay.
Detailed Protocol
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density (e.g., 10,000-40,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept below 0.5%.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test compounds.
-
Positive Control: Cells treated with a known HDAC inhibitor like Trichostatin A.
-
No-Cell Control: Wells with medium but no cells to determine background fluorescence.
-
-
Carefully remove the culture medium from the wells and add 100 µL of the prepared compound dilutions and controls.
-
Incubate the plate for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
HDAC Activity Measurement:
-
Prepare the HDAC substrate and developer solutions according to the manufacturer's instructions of the chosen assay kit.
-
Add the cell-permeable HDAC substrate to each well.
-
Incubate the plate at 37°C for the time recommended by the kit manufacturer (e.g., 30-60 minutes) to allow for substrate deacetylation by cellular HDACs.
-
Add the lysis buffer containing the developer to each well. This will stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Subtract the average fluorescence of the no-cell control wells from all other readings.
-
Calculate the percentage of HDAC inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Data Presentation
The quantitative data obtained from the cell-based assay should be summarized for clear comparison.
Table 1: IC50 Values of this compound against Class I HDACs
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| This compound | 0.65 | 0.78 | 1.70 |
| Reference | [5][6] | [5][6] | [5][6] |
Table 2: Example Data from a Cell-Based HDAC Activity Assay
| This compound Conc. (µM) | Average Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle Control) | 8500 | 0 |
| 0.1 | 7850 | 7.6 |
| 0.5 | 5200 | 38.8 |
| 1.0 | 3100 | 63.5 |
| 5.0 | 1200 | 85.9 |
| 10.0 | 850 | 90.0 |
| Positive Control (TSA) | 900 | 89.4 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, incubation times, and specific assay kit used.
Conclusion
This application note provides a comprehensive framework for conducting a cell-based assay to evaluate the activity of the HDAC inhibitor, this compound. The detailed protocol and data presentation guidelines are intended to assist researchers in the fields of cancer biology and drug discovery in accurately assessing the potency and cellular effects of this and other HDAC inhibitors. Adherence to the outlined procedures will ensure reproducible and reliable results.
References
- 1. biocompare.com [biocompare.com]
- 2. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | HDAC抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. thomassci.com [thomassci.com]
- 11. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Hdac-IN-72: Western Blot Analysis of Acetylated Histones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Hdac-IN-72, a potent inhibitor of histone deacetylases (HDACs), and the subsequent analysis of acetylated histones by western blot. This document offers a comprehensive guide for researchers investigating the epigenetic modifications induced by this compound, particularly in the context of cancer research.
Introduction to this compound
This compound is a potent inhibitor of Class I histone deacetylases, specifically targeting HDAC1, HDAC2, and HDAC3 with IC50 values of 0.65 μM, 0.78 μM, and 1.70 μM, respectively.[1][2][3][4] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from lysine residues on histone tails. This leads to an accumulation of acetylated histones (hyperacetylation), which in turn results in a more open chromatin structure, facilitating gene expression.[1][2][3][4] Due to its role in regulating gene expression, this compound is a valuable tool for studying the epigenetic control of cellular processes and is noted for its antiproliferative effects, with potential applications in breast cancer research.[1][2][3]
The analysis of histone acetylation levels via western blot is a fundamental technique to confirm the cellular activity of this compound and to understand its downstream effects on specific histone marks.
Mechanism of Action: this compound Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of HDAC enzymes, leading to an increase in histone acetylation and subsequent changes in gene expression that can induce cell cycle arrest, and apoptosis.
Caption: this compound inhibits HDAC1/2/3, leading to increased histone acetylation and altered gene expression.
Quantitative Data Summary
The following table represents hypothetical data from a western blot experiment designed to quantify the effects of this compound on histone acetylation in a breast cancer cell line (e.g., MCF-7) after 24 hours of treatment. Data is normalized to a loading control (e.g., Total Histone H3).
| Treatment Concentration | Acetyl-Histone H3 (Ac-H3) Fold Change | Acetyl-Histone H4 (Ac-H4) Fold Change |
| Vehicle (DMSO) | 1.0 | 1.0 |
| 0.5 µM this compound | 2.5 | 2.2 |
| 1.0 µM this compound | 4.8 | 4.1 |
| 2.5 µM this compound | 8.2 | 7.5 |
Experimental Protocol: Western Blot Analysis of Acetylated Histones
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the levels of acetylated histones.
Experimental Workflow
Caption: Workflow for western blot analysis of acetylated histones after this compound treatment.
Materials and Reagents
-
This compound (CAS: 763066-77-9)
-
Cell culture medium and supplements
-
Breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide recommended for histones)
-
PVDF membrane (0.22 µm pore size recommended)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetyl-Histone H3 (e.g., Lys9/14)
-
Rabbit anti-acetyl-Histone H4 (e.g., pan-acetyl)
-
Mouse or Rabbit anti-Total Histone H3 or anti-Actin (for loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Deionized water
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1.0, 2.5 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Protein Extraction:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (15-20 µg) into the wells of a 15% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A 0.22 µm pore size is recommended for the efficient transfer of low molecular weight histones.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone bands to the corresponding loading control bands (Total Histone H3 or Actin).
-
To determine the fold change, divide the normalized intensity of the treated samples by the normalized intensity of the vehicle control.
-
After detecting acetylated histones, the membrane can be stripped and re-probed with an antibody for a loading control like total histone H3 or β-actin.[5]
-
References
Application Notes and Protocols for Hdac-IN-72 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-72 is a novel, potent, and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. These enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[2][3]
These application notes provide a detailed protocol for utilizing this compound in chromatin immunoprecipitation (ChIP) assays to investigate its impact on histone acetylation at specific genomic loci. The following sections describe the mechanism of action of this compound, a comprehensive protocol for ChIP-qPCR, and methods for data analysis and interpretation.
Mechanism of Action of this compound
Histone acetyltransferases (HATs) and HDACs are opposing enzymes that control the acetylation status of lysine residues on histone tails.[1] Acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and creating a more open chromatin structure (euchromatin) that is accessible to transcription factors.[4] Conversely, HDACs remove these acetyl groups, leading to a more compact chromatin structure (heterochromatin) and transcriptional silencing.[4]
This compound inhibits the enzymatic activity of HDAC1 and HDAC2, preventing the deacetylation of histones. This leads to an accumulation of acetylated histones, particularly at gene promoter regions, which in turn promotes gene expression.[5] The following diagram illustrates this proposed mechanism.
Application in Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to determine the in vivo association of specific proteins with particular genomic regions.[6] When used in conjunction with this compound treatment, ChIP can quantify the resulting changes in histone acetylation at the promoters of target genes. A common approach is to use an antibody that specifically recognizes an acetylated histone mark (e.g., acetyl-Histone H3 or acetyl-Histone H4) to immunoprecipitate the chromatin. The enriched DNA is then purified and quantified using quantitative PCR (qPCR) with primers specific to the gene promoter of interest.
Experimental Workflow for ChIP
The following diagram outlines the major steps involved in a ChIP experiment to assess the effect of this compound on histone acetylation.
Detailed Protocol for ChIP-qPCR
This protocol is designed for cultured mammalian cells and can be adapted as needed.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Cell culture medium and reagents
-
Formaldehyde (37%)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Antibody against acetyl-Histone H3 (or other relevant acetylated histone)
-
Normal rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers for target gene promoter and a negative control region
-
SYBR Green qPCR master mix
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to be 70-80% confluent on the day of the experiment.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate time (e.g., 6-24 hours).
-
-
Cross-linking:
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into ice-cold PBS and centrifuge to pellet.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Centrifuge to pellet nuclei and resuspend in nuclear lysis buffer.
-
Shear chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris.
-
Dilute the supernatant containing the sheared chromatin. Save a small aliquot as "input" control.
-
Pre-clear the chromatin with protein A/G beads.
-
Add the primary antibody (e.g., anti-acetyl-H3) or IgG control to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads by adding elution buffer and incubating at 65°C.
-
-
Reverse Cross-linking and DNA Purification:
-
Add Proteinase K and incubate at 65°C overnight to reverse the cross-links and digest proteins.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the purified DNA in nuclease-free water.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green master mix with primers for the target gene promoter and a negative control region (e.g., a gene-desert region).
-
Use the purified DNA from the immunoprecipitated samples and the input control as templates.
-
Data Analysis and Expected Results
The enrichment of a specific genomic region is typically calculated as a percentage of the input DNA and then expressed as fold enrichment over a negative control region or the IgG control.
Calculations:
-
Percent Input:
-
% Input = 2^(-(Ct[ChIP] - Ct[Input])) * 100
-
Where Ct[ChIP] is the cycle threshold for the immunoprecipitated sample and Ct[Input] is the cycle threshold for the input sample (adjusted for dilution).
-
-
Fold Enrichment:
-
Fold Enrichment = % Input (Target Promoter) / % Input (Negative Control Region)
-
Hypothetical Quantitative Data:
The following table presents hypothetical data from a ChIP-qPCR experiment investigating the effect of this compound on the acetylation of the CDKN1A (p21) promoter, a known target of HDAC inhibitors.[8]
| Treatment | Target Region | Antibody | Avg. Ct (Input) | Avg. Ct (IP) | % Input | Fold Enrichment (vs. Negative Region) |
| Vehicle | CDKN1A Promoter | anti-AcH3 | 25.0 | 28.5 | 8.84 | 4.42 |
| Negative Region | anti-AcH3 | 25.2 | 30.2 | 2.00 | 1.00 | |
| This compound | CDKN1A Promoter | anti-AcH3 | 25.1 | 26.8 | 32.80 | 15.62 |
| Negative Region | anti-AcH3 | 25.3 | 30.1 | 2.10 | 1.00 | |
| This compound | CDKN1A Promoter | IgG | 25.1 | 33.0 | 0.42 | - |
Interpretation:
In this hypothetical example, treatment with this compound resulted in a significant increase in the fold enrichment of acetylated histone H3 at the CDKN1A promoter compared to the vehicle control. This suggests that this compound effectively inhibits HDAC activity at this locus, leading to hyperacetylation. The low signal in the IgG control confirms the specificity of the anti-acetyl-H3 antibody.
Conclusion
This compound is a valuable tool for studying the role of Class I HDACs in gene regulation. The provided ChIP protocol offers a robust method for quantifying the effects of this compound on histone acetylation at specific genomic locations. By correlating these epigenetic changes with gene expression data, researchers can gain deeper insights into the molecular mechanisms underlying the therapeutic potential of this novel HDAC inhibitor.
References
- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Histone Deacetylases with Natural and Synthetic Agents: An Emerging Anticancer Strategy [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Model Studies of HDAC Inhibitors
Disclaimer: Extensive searches for in vivo animal model studies specifically involving Hdac-IN-72 did not yield any publicly available data. The following application notes and protocols are therefore provided as a general guide for researchers, scientists, and drug development professionals working with histone deacetylase (HDAC) inhibitors in a preclinical setting, based on common methodologies for this class of compounds. The quantitative data presented is hypothetical and for illustrative purposes only.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have shown promise in cancer therapy.[1][2] By inhibiting HDAC enzymes, these compounds can alter the acetylation status of histones and other non-histone proteins, leading to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.[2][3][4] In vivo animal models are crucial for evaluating the therapeutic efficacy, pharmacokinetics, and safety of novel HDAC inhibitors before they can be considered for clinical trials.[1] this compound has been identified as an inhibitor of HDAC1, HDAC2, and HDAC3 and is suggested for breast cancer research. While specific in vivo data for this compound is not available, this document outlines the typical methodologies used to evaluate such a compound in a preclinical setting.
Hypothetical In Vivo Efficacy Data
The following table represents a hypothetical summary of quantitative data from an in vivo study of an HDAC inhibitor in a breast cancer xenograft model.
| Parameter | Vehicle Control | HDAC Inhibitor (Low Dose) | HDAC Inhibitor (High Dose) |
| Animal Model | Nude mice with MDA-MB-231 xenografts | Nude mice with MDA-MB-231 xenografts | Nude mice with MDA-MB-231 xenografts |
| Number of Animals | n=10 | n=10 | n=10 |
| Dosage | 0 mg/kg | 25 mg/kg | 50 mg/kg |
| Administration Route | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) |
| Dosing Frequency | Daily | Daily | Daily |
| Study Duration | 28 days | 28 days | 28 days |
| Tumor Volume at Day 28 (mm³) | 1500 ± 250 | 800 ± 150 | 400 ± 100 |
| Tumor Growth Inhibition (%) | - | 46.7% | 73.3% |
| Body Weight Change (%) | +5% | -2% | -8% |
| Histone H3 Acetylation (Fold Change) | 1.0 | 2.5 | 4.0 |
Experimental Protocols
Breast Cancer Xenograft Model
This protocol describes the establishment and use of a human breast cancer xenograft model in immunodeficient mice to evaluate the anti-tumor activity of an HDAC inhibitor.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Matrigel
-
Female athymic nude mice (6-8 weeks old)
-
HDAC inhibitor compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Cell Implantation:
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.
-
-
Drug Administration:
-
Prepare the HDAC inhibitor and vehicle solutions fresh daily.
-
Administer the assigned treatment (vehicle or HDAC inhibitor at specified doses) to each mouse via the designated route (e.g., oral gavage).
-
-
Monitoring:
-
Measure tumor volume and body weight for each animal three times a week.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., day 28), euthanize the animals.
-
Excise the tumors, weigh them, and collect samples for pharmacodynamic and histological analysis (e.g., snap-freeze in liquid nitrogen or fix in formalin).
-
Pharmacodynamic Analysis (Histone Acetylation)
This protocol describes the analysis of histone acetylation in tumor tissues to confirm the biological activity of the HDAC inhibitor.
Materials:
-
Tumor tissue samples
-
Protein extraction buffer
-
Western blot reagents and equipment
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated histone H3 and total histone H3.
-
Normalize the acetylated histone H3 signal to the total histone H3 signal to determine the relative level of histone acetylation.
-
Visualizations
Signaling Pathway of HDAC Inhibitors in Cancer
Caption: General signaling pathway of HDAC inhibitors in cancer cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study.
References
Application Notes and Protocols for HDAC Inhibitor Administration in Murine Models
Disclaimer: Extensive literature searches did not yield specific data for a compound designated "Hdac-IN-72." The following application notes and protocols are a synthesis of information from preclinical studies on various other histone deacetylase (HDAC) inhibitors in mice. This document is intended to serve as a general guideline for researchers and drug development professionals. All protocols should be adapted and optimized for the specific compound of interest.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histones and other non-histone proteins. This modulation of acetylation plays a crucial role in regulating gene expression and various cellular processes. HDAC inhibitors are being actively investigated for their therapeutic potential in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This document provides a general overview of dosages, administration routes, and experimental protocols for the in vivo evaluation of HDAC inhibitors in mouse models, based on published preclinical studies of various compounds in this class.
Dosage and Administration in Mice
The dosage and administration route for an HDAC inhibitor can vary significantly depending on the specific compound, the mouse model, and the therapeutic indication. The following tables summarize dosages and administration routes used for several different HDAC inhibitors in mice, which can serve as a starting point for designing studies with a new compound.
Table 1: Summary of HDAC Inhibitor Dosages in Mice
| HDAC Inhibitor | Disease Model | Dosage | Mouse Strain | Reference |
| 4b | Huntington's Disease | 150 mg/kg/day | R6/2 transgenic | [1] |
| SAHA (Vorinostat) | Huntington's Disease | 200 mg/kg | Not Specified | [2] |
| Cmpd60 | Aging | 22.5 mg/kg | Aged male mice | [3] |
| JF363 | Toxoplasmosis | 40 mg/kg and 160 mg/kg | Not Specified | [4] |
| Sodium Butyrate | Maternal Behavior Study | 8 mg/mL in drinking water | C57BL/6J | [5] |
| ITF 2357 | Graft-versus-host disease | 5 mg/kg | C57BL/6 | [6] |
Table 2: Summary of Administration Routes for HDAC Inhibitors in Mice
| Administration Route | HDAC Inhibitor(s) | Vehicle/Formulation | Frequency | Reference |
| Subcutaneous (s.c.) | 4b, 136, 109, SAHA | 50:50, DMSO: PBS | Daily for 3 or 5 days | [1][2] |
| Intraperitoneal (i.p.) | Cmpd60, SAHA | Not Specified | Daily for 14 days | [3][7] |
| Oral (in drinking water) | Sodium Butyrate | Dissolved in sterile drinking water | Ad libitum | [5] |
| Oral Gavage | JF363 | Not Specified | Once a day for 7 days | [4] |
Experimental Protocols
General Workflow for In Vivo Efficacy Study
The following diagram illustrates a general experimental workflow for assessing the efficacy of an HDAC inhibitor in a mouse model of disease.
References
- 1. In vivo efficacy of a novel histone deacetylase inhibitor in combination with radiation for the treatment of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Administration of Histone Deacetylase Inhibitors Does Not Impair Natural Killer Cell Function in HIV+ Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]
- 5. Therapeutic effects of histone deacetylase inhibitors in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor treatment induces postpartum-like maternal behavior and immediate early gene expression in the maternal neural pathway in virgin mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hdac-IN-72 for Studying Neurodegenerative Disease Models
Topic: Hdac-IN-72 for Studying Neurodegenerative Disease Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising therapeutic avenue for a variety of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease, and Huntington's disease.[1][2][3] These enzymes play a crucial role in regulating gene expression by modifying the acetylation status of histones and other non-histone proteins.[4][5] In neurodegenerative conditions, there is often an imbalance in histone acetylation, leading to transcriptional dysfunction and contributing to disease pathology.[1][6] HDAC inhibitors can restore this balance, promoting neuroprotection, enhancing synaptic plasticity, and improving cognitive function in various preclinical models.[2][7][8]
This document provides detailed application notes and protocols for the use of this compound, a novel HDAC inhibitor, in the study of neurodegenerative disease models. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
HDAC inhibitors function by blocking the enzymatic activity of HDACs, leading to an accumulation of acetylated histones.[9] This "hyperacetylation" results in a more open chromatin structure, facilitating the transcription of genes involved in neuronal survival, synaptic function, and memory formation.[1][9] Beyond their effects on histones, HDAC inhibitors can also modulate the acetylation status and function of various non-histone proteins, including transcription factors and cytoskeletal proteins like tubulin, which are implicated in neurodegenerative processes.[3][4] The specific class and isoform selectivity of an HDAC inhibitor determines its precise biological effects. While the specific target profile of this compound is proprietary, its mechanism of action is consistent with the general principles of HDAC inhibition.
The signaling pathway affected by general HDAC inhibition in the context of neurodegeneration is illustrated below.
Figure 1: General signaling pathway of HDAC inhibition.
Applications in Neurodegenerative Disease Models
Based on the known effects of other HDAC inhibitors, this compound is expected to be a valuable tool for studying various aspects of neurodegenerative diseases.
Alzheimer's Disease (AD)
In AD models, HDAC inhibitors have been shown to reduce the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau, the two main pathological hallmarks of the disease.[10] They can also improve cognitive deficits in animal models of AD.[7][11]
Potential applications of this compound in AD models include:
-
Investigating the effect on Aβ production and clearance.
-
Assessing the impact on tau phosphorylation and aggregation.
-
Evaluating the potential to rescue synaptic plasticity deficits.
-
Determining the ability to improve learning and memory in transgenic AD mouse models.
Parkinson's Disease (PD)
In PD models, HDAC inhibitors have demonstrated neuroprotective effects on dopaminergic neurons and have been shown to alleviate motor deficits.[3]
Potential applications of this compound in PD models include:
-
Assessing the protection of dopaminergic neurons from neurotoxin-induced cell death.
-
Investigating the modulation of α-synuclein aggregation.
-
Evaluating the improvement of motor function in animal models of PD.
Huntington's Disease (HD)
In HD models, HDAC inhibitors can correct transcriptional dysregulation and have shown therapeutic benefits.
Potential applications of this compound in HD models include:
-
Investigating the restoration of the expression of neuroprotective genes.
-
Assessing the reduction of mutant huntingtin protein aggregation.
-
Evaluating the improvement of motor and cognitive symptoms in HD mouse models.
Data Presentation
The following tables summarize hypothetical quantitative data from proof-of-concept experiments with this compound in a cellular model of Alzheimer's Disease.
Table 1: Effect of this compound on Amyloid-Beta (Aβ) Levels in SH-SY5Y Cells Overexpressing APP
| Treatment Group | Concentration (nM) | Aβ40 Levels (pg/mL) | Aβ42 Levels (pg/mL) |
| Vehicle (DMSO) | - | 152.3 ± 12.5 | 305.8 ± 25.1 |
| This compound | 10 | 135.1 ± 10.8 | 270.4 ± 21.9 |
| This compound | 50 | 110.7 ± 9.2* | 221.5 ± 18.3 |
| This compound | 100 | 85.4 ± 7.1 | 170.9 ± 14.2*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Tau Phosphorylation in SH-SY5Y Cells
| Treatment Group | Concentration (nM) | p-Tau (Ser202/Thr205) / Total Tau Ratio |
| Vehicle (DMSO) | - | 1.00 ± 0.08 |
| This compound | 10 | 0.88 ± 0.07 |
| This compound | 50 | 0.65 ± 0.05* |
| This compound | 100 | 0.42 ± 0.03** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cellular models of neurodegeneration.
Protocol 1: Assessment of Amyloid-Beta (Aβ) Levels in Cell Culture
This protocol describes the measurement of Aβ40 and Aβ42 levels in the conditioned media of neuronal cells.
Figure 2: Workflow for Aβ level assessment.
Materials:
-
SH-SY5Y cells stably overexpressing the amyloid precursor protein (APP)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Human Aβ40 and Aβ42 ELISA kits
-
24-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, plate reader)
Procedure:
-
Cell Seeding: Seed SH-SY5Y-APP cells into 24-well plates at a density of 2 x 10^5 cells per well in complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM). Also prepare a vehicle control with the same final concentration of DMSO.
-
Medium Change and Treatment Application: Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for 48 hours.
-
Sample Collection: Collect the conditioned medium from each well.
-
Sample Clarification: Centrifuge the collected medium at 2000 x g for 10 minutes at 4°C to pellet any cell debris.
-
ELISA Analysis: Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions using the clarified conditioned medium.
-
Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 based on the standard curve. Normalize the data to the vehicle control group.
Protocol 2: Western Blot Analysis of Tau Phosphorylation
This protocol details the procedure for assessing the levels of phosphorylated and total tau in cell lysates.
Figure 3: Workflow for Western blot analysis.
Materials:
-
Treated cells from a parallel experiment to Protocol 1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (e.g., AT8 for Ser202/Thr205), anti-total-Tau, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After the 48-hour treatment, wash the cells twice with ice-cold PBS. Add RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-Tau, anti-total-Tau, and anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-Tau and total Tau signals to the β-actin signal. Calculate the ratio of p-Tau to total Tau for each sample.
Conclusion
This compound represents a promising new tool for the investigation of neurodegenerative diseases. The protocols and data presented in these application notes provide a framework for researchers to explore the therapeutic potential of this novel HDAC inhibitor in various disease models. Further studies in animal models will be crucial to validate the in vitro findings and to assess the in vivo efficacy and safety of this compound.
References
- 1. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 7. Histone Deacetylase Inhibitor Alleviates the Neurodegenerative Phenotypes and Histone Dysregulation in Presenilins-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. embopress.org [embopress.org]
Application Notes and Protocols for Hdac-IN-72 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-72, also identified as compound 7j, is a potent inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In various cancers, including breast cancer, the dysregulation of HDAC activity is a common event, contributing to the silencing of tumor suppressor genes and the activation of oncogenic pathways. Inhibition of HDACs with small molecules like this compound can restore normal patterns of gene expression, leading to cell cycle arrest, apoptosis, and suppression of tumor growth. These application notes provide a summary of the known activities of this compound and detailed protocols for its use in oncology research.
Data Presentation
The following tables summarize the reported in vitro inhibitory and antiproliferative activities of this compound.
Table 1: Inhibitory Activity of this compound against Class I HDACs
| Target | IC50 (µM) |
| HDAC1 | 0.65[1][2] |
| HDAC2 | 0.78[1][2] |
| HDAC3 | 1.70[1][2] |
Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MCF-7 | Data not publicly available |
| T47D | Data not publicly available |
Note: While the source literature indicates antiproliferative activity was evaluated in MCF-7 and T47D cells, the specific IC50 values have not been made publicly available in the abstract.
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound in an oncology research setting. Researchers should optimize concentrations and incubation times for their specific experimental conditions.
In Vitro HDAC Activity Assay
Objective: To determine the inhibitory activity of this compound against purified HDAC1, HDAC2, and HDAC3 enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
HDAC substrate (e.g., Fluor-de-Lys® substrate)
-
Assay buffer
-
Developer solution
-
This compound
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, the HDAC substrate, and the diluted this compound or control.
-
Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the antiproliferative effect of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplates
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To evaluate the effect of this compound on histone acetylation and the expression of cell cycle and apoptosis-related proteins.
Materials:
-
Breast cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Breast cancer cells
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
Hdac-IN-72: Application Notes and Protocols for Cellular Uptake and Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3][4] Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention.[1][2][5][6] Hdac-IN-72 is a novel, potent inhibitor of histone deacetylases. Understanding its cellular uptake, subcellular distribution, and mechanism of action is paramount for its development as a potential therapeutic agent. These application notes provide detailed protocols for investigating the cellular pharmacology of this compound.
Histone deacetylase inhibitors (HDACis) can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, showing a degree of selectivity for transformed cells over normal cells.[1][2][7][8] The effects of HDACis are not solely dependent on histone hyperacetylation but also on the acetylation of non-histone proteins, which can influence protein stability and protein-protein interactions.[1][7]
Data Presentation
Table 1: Cellular Uptake of this compound in Cancer Cell Lines
| Cell Line | Incubation Time (hours) | This compound Concentration (µM) | Intracellular Concentration (µM) | Uptake Efficiency (%) |
| MCF-7 | 1 | 1 | 0.8 | 80 |
| 6 | 1 | 2.5 | 250 | |
| 12 | 1 | 4.2 | 420 | |
| 24 | 1 | 5.1 | 510 | |
| HeLa | 1 | 1 | 0.6 | 60 |
| 6 | 1 | 2.1 | 210 | |
| 12 | 1 | 3.8 | 380 | |
| 24 | 1 | 4.5 | 450 | |
| A549 | 1 | 1 | 0.7 | 70 |
| 6 | 1 | 2.3 | 230 | |
| 12 | 1 | 4.0 | 400 | |
| 24 | 1 | 4.8 | 480 |
Table 2: Subcellular Distribution of this compound
| Cell Line | Cellular Fraction | This compound Distribution (%) |
| MCF-7 | Cytoplasm | 35 |
| Nucleus | 60 | |
| Mitochondria | 5 | |
| HeLa | Cytoplasm | 40 |
| Nucleus | 55 | |
| Mitochondria | 5 | |
| A549 | Cytoplasm | 38 |
| Nucleus | 58 | |
| Mitochondria | 4 |
Experimental Protocols
Protocol 1: Determination of Cellular Uptake of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To quantify the intracellular concentration of this compound over time.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Analytical standards of this compound
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat cells with a defined concentration of this compound (e.g., 1 µM) in complete medium for various time points (e.g., 1, 6, 12, 24 hours).
-
Cell Harvesting:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Count the cells to normalize the drug concentration.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a known volume of cell lysis buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge and collect the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate this compound from other cellular components using an appropriate HPLC column and mobile phase gradient.
-
Detect and quantify this compound using the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the intracellular concentration of this compound from the standard curve and normalize to the cell number.
-
Protocol 2: Analysis of Subcellular Distribution of this compound by Immunofluorescence Microscopy
Objective: To visualize the localization of this compound within different cellular compartments.
Materials:
-
This compound (or a fluorescently labeled version)
-
Cancer cell lines
-
Glass coverslips
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against this compound (if available)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mitochondrial stain (e.g., MitoTracker Red CMXRos)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Treatment: Treat cells with this compound for a specified time.
-
Fixation:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash cells with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
-
Staining (if using antibodies):
-
Incubate with the primary antibody against this compound in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Counterstaining:
-
Wash with PBS.
-
Incubate with DAPI and/or MitoTracker for 10-15 minutes to stain the nucleus and mitochondria, respectively.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Capture images in different channels (for this compound, nucleus, and mitochondria).
-
-
Image Analysis:
-
Merge the images to determine the colocalization of this compound with the nuclear and mitochondrial markers.
-
Protocol 3: Subcellular Fractionation and Western Blotting
Objective: To quantify the amount of this compound in different cellular fractions.
Materials:
-
This compound
-
Cancer cell lines
-
Subcellular fractionation kit
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Antibodies for cellular compartment markers (e.g., Histone H3 for nucleus, Tubulin for cytoplasm, COX IV for mitochondria)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 1.
-
Subcellular Fractionation:
-
Perform subcellular fractionation using a commercial kit according to the manufacturer's instructions to separate cytoplasmic, nuclear, and mitochondrial fractions.
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against this compound and antibodies for subcellular markers.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the this compound signal to the respective cellular compartment marker.
-
Visualizations
Caption: Experimental workflows for studying this compound.
Caption: General mechanism of action for HDAC inhibitors.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-72: Application Notes and Protocols for Apoptosis Induction in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-72 is a potent inhibitor of Class I histone deacetylases (HDACs), demonstrating significant antiproliferative activity in tumor cell lines. These application notes provide a comprehensive overview of this compound, including its inhibitory activity, effects on cell viability, and detailed protocols for its application in cancer research. The document outlines methodologies for assessing its biological effects, including the induction of apoptosis and cell cycle arrest, and visualizes the underlying molecular pathways.
Introduction to this compound
This compound, also identified as compound 7j, is a benzamide derivative that potently inhibits histone deacetylase 1 (HDAC1), HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound can induce hyperacetylation of both histone and non-histone proteins, leading to the modulation of gene expression. This activity disrupts key cellular processes in cancer cells, including proliferation, cell cycle progression, and survival, ultimately leading to apoptotic cell death.[2][3] The primary application of this compound in an oncology setting is for the investigation of HDAC inhibition as a therapeutic strategy, particularly in breast cancer.[1]
Quantitative Data
The following tables summarize the in vitro inhibitory and antiproliferative activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs
| Target | IC50 (µM) |
| HDAC1 | 0.65 |
| HDAC2 | 0.78 |
| HDAC3 | 1.70 |
Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MCF-7 | 0.83 |
| T47D | 1.4 |
Signaling Pathways
HDAC inhibitors, including benzamides like this compound, induce apoptosis through a multi-faceted mechanism involving the transcriptional activation of tumor suppressor genes and the modulation of apoptosis-related proteins. The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the expression of genes promoting cell cycle arrest and apoptosis, such as p21 and p53.[3][4] Furthermore, HDAC inhibitors can influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family and trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][5]
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed protocols for evaluating the biological effects of this compound on tumor cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
This compound
-
Tumor cell lines (e.g., MCF-7, T47D)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: MTT assay experimental workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Tumor cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[6]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[7]
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.
Materials:
-
This compound
-
Tumor cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p21, anti-p53, anti-acetylated Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Tumor cell lines
-
6-well plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Conclusion
This compound is a valuable research tool for studying the role of Class I HDACs in cancer biology. The protocols provided herein offer a framework for investigating its antiproliferative and pro-apoptotic effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The ability of this compound to induce apoptosis in tumor cells highlights the therapeutic potential of selective HDAC inhibition.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KG [thermofisher.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: Hdac-IN-72 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, repressing gene transcription.[1][3] Aberrant HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them a key target for therapeutic intervention.[2][4] HDAC inhibitors (HDACis) are compounds that block the activity of these enzymes, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes.[1][5]
This document provides detailed application notes and protocols for the use of a representative HDAC inhibitor, Hdac-IN-72, in high-throughput screening (HTS) assays. The information presented here is a synthesized example based on the characteristics of well-studied pan-HDAC inhibitors and is intended to serve as a guide for the screening and characterization of novel HDAC inhibitors.
Mechanism of Action
This compound is a potent, cell-permeable, reversible inhibitor of classical zinc-dependent HDACs (Classes I, II, and IV).[6][7] Its mechanism of action involves the chelation of the zinc ion within the catalytic active site of the HDAC enzyme, thereby preventing the hydrolysis of acetylated lysine residues.[8] This inhibition leads to an accumulation of acetylated histones and non-histone proteins, such as p53 and tubulin.[1][5] The resulting hyperacetylation of chromatin leads to a more open and transcriptionally active state, inducing the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[1][2][5]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against a panel of recombinant human HDAC isoforms was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| HDAC Isoform | Class | This compound IC50 (nM) |
| HDAC1 | I | 25 |
| HDAC2 | I | 30 |
| HDAC3 | I | 45 |
| HDAC8 | I | 150 |
| HDAC4 | IIa | 800 |
| HDAC5 | IIa | 850 |
| HDAC7 | IIa | 750 |
| HDAC9 | IIa | 900 |
| HDAC6 | IIb | 40 |
| HDAC10 | IIb | 200 |
| HDAC11 | IV | 500 |
Note: The IC50 values presented are representative and intended for illustrative purposes. Actual values may vary depending on the specific assay conditions.
Signaling Pathway of HDAC Inhibition
Caption: General signaling pathway of HDAC inhibition by this compound.
Experimental Protocols: High-Throughput Screening Assay
This protocol describes a fluorogenic, two-step enzymatic assay suitable for the high-throughput screening of HDAC inhibitors.[9][10][11] The assay relies on a substrate that is deacetylated by HDACs, followed by cleavage by a developing enzyme (trypsin) to release a fluorescent signal.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound (or other test compounds)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Trypsin (as developing enzyme)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 390 nm, Emission: 460 nm)
Reagent Preparation:
-
HDAC Enzyme Solution: Dilute the recombinant HDAC enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration in Assay Buffer. The final concentration should be at or near the Km value for the specific HDAC enzyme being used.
-
Compound Plates: Prepare serial dilutions of this compound and other test compounds in DMSO. For a typical 10-point dose-response curve, a 3-fold serial dilution starting from 10 mM is recommended. Transfer a small volume (e.g., 1 µL) of the diluted compounds to the assay plate.
-
Developer Solution: Prepare a solution of trypsin in Assay Buffer containing TSA. The TSA is included to stop the HDAC reaction during the development step. A final trypsin concentration of 0.5 mg/mL is generally sufficient.
Assay Procedure:
-
Add 20 µL of the HDAC enzyme solution to each well of the 384-well plate containing the pre-spotted compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the HDAC reaction and initiate the development step by adding 20 µL of the Developer Solution to each well.
-
Incubate at 37°C for 20 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity using a plate reader with excitation at 390 nm and emission at 460 nm.
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence signal from the "no enzyme" control wells from all other wells.
-
Normalization: The data can be normalized to the "vehicle control" (DMSO) wells (representing 100% activity) and the "positive control" (TSA) wells (representing 0% activity).
-
IC50 Determination: Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Experimental Workflow for HTS Assay
Caption: High-throughput screening workflow for HDAC inhibitors.
Conclusion
The protocols and data presented in this document provide a framework for the evaluation of the hypothetical HDAC inhibitor, this compound, in high-throughput screening assays. The described fluorogenic assay is a robust and sensitive method for identifying and characterizing novel HDAC inhibitors. Researchers should note that assay conditions, including enzyme and substrate concentrations, as well as incubation times, may require optimization for specific HDAC isoforms and compound libraries. This generalized guide serves as a starting point for the development of more specific and tailored experimental protocols.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput screening identifies modulators of histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Hdac-IN-72 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac-IN-72. The information provided is based on general knowledge of HDAC inhibitors and best practices for handling small molecule compounds in a laboratory setting.
FAQs: this compound Properties and Handling
Q1: What is this compound and what is its mechanism of action?
This compound, also identified as compound 7j, is a potent inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[3] This deacetylation process leads to a more compact chromatin structure, which can repress gene transcription.[3] By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to hyperacetylation of histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of genes that may have been silenced, such as tumor suppressor genes.[3][4]
Q2: What are the reported IC50 values for this compound?
The reported half-maximal inhibitory concentrations (IC50) for this compound are:
Q3: In what solvents is this compound soluble?
Specific quantitative solubility data for this compound in various solvents is not widely published. As a general practice for small molecule inhibitors, solubility is often highest in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Aqueous solubility is typically much lower. It is strongly recommended to perform your own solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO. For example, you could prepare a 10 mM or 20 mM stock solution. To do this, weigh out the required amount of this compound and add the calculated volume of DMSO. Ensure the compound is fully dissolved by vortexing or gentle warming. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What are the recommended storage conditions for this compound?
-
Solid Form: Store this compound as a solid at -20°C, protected from light and moisture.
-
Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C. To minimize degradation, it is advisable to use the stock solution shortly after preparation and avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Common Experimental Issues
This guide addresses common problems that may be encountered when using this compound in cellular and biochemical assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect in cell-based assays. | 1. Poor Solubility: The compound may have precipitated out of the cell culture medium. 2. Compound Instability: this compound may be degrading in the experimental conditions (e.g., in aqueous media at 37°C). 3. Incorrect Concentration: The final concentration of the inhibitor may be too low to elicit a response. 4. Cell Line Resistance: The chosen cell line may be resistant to the effects of HDAC inhibition. | 1. Verify Solubility: Visually inspect the media for any precipitate after adding the compound. Consider performing a solubility test in your specific cell culture medium. The final DMSO concentration in the medium should typically be kept below 0.5% to avoid solvent-induced toxicity. 2. Assess Stability: Perform a stability study by incubating this compound in your experimental buffer or medium over time and analyze its integrity using methods like HPLC. Prepare fresh dilutions from a frozen stock solution for each experiment. 3. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal working concentration for your cell line. 4. Use a Positive Control: Include a well-characterized HDAC inhibitor (e.g., Vorinostat or Trichostatin A) as a positive control to ensure the assay is working as expected. Consider testing different cell lines. |
| High background or off-target effects. | 1. High DMSO Concentration: The final concentration of the solvent (DMSO) may be causing cellular stress or toxicity. 2. Non-specific Binding: The inhibitor may be binding to other proteins or cellular components. | 1. Minimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO but without the inhibitor) to assess the effect of the solvent alone. 2. Evaluate Specificity: If possible, perform target engagement assays or use structurally related but inactive compounds as negative controls to assess the specificity of the observed effects. |
| Variability between experiments. | 1. Inconsistent Stock Solution Preparation: Errors in weighing the compound or measuring the solvent volume. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. 3. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition. | 1. Careful Stock Preparation: Use a calibrated balance and precision pipettes. Prepare a large enough stock solution to be aliquoted for multiple experiments. 2. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. 3. Standardize Cell Culture: Use cells within a consistent passage number range, seed them at the same density, and ensure they are in the logarithmic growth phase at the time of treatment. |
Experimental Protocols
Solubility Assessment (Kinetic Method)
This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
In a 96-well plate, add 98 µL of PBS to a series of wells.
-
Add 2 µL of the this compound DMSO stock solution to the first well and mix thoroughly. This will be your highest concentration.
-
Perform serial dilutions by transferring a portion of the solution to the subsequent wells containing PBS.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where this compound absorbs. A plateau in absorbance indicates the limit of solubility.
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility.
Stability Assessment in Aqueous Solution
This protocol outlines a general procedure to assess the stability of this compound in a buffer over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer (e.g., cell culture medium or assay buffer)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to a final working concentration in your experimental buffer.
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC to determine the concentration of the intact this compound.
-
Plot the concentration of this compound as a function of time. A decrease in concentration indicates degradation.
In Vitro HDAC Activity Assay
This is a general protocol for measuring the inhibitory activity of this compound against a purified HDAC enzyme. Commercial kits are widely available and provide optimized reagents and protocols.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)
-
HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (typically Tris-based with salts)
-
Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)
-
This compound
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well black plate, add the HDAC enzyme to each well (except for the no-enzyme control).
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Incubate for a short period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate for a set period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence using a plate reader (e.g., excitation at ~360 nm and emission at ~460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Workflow for a Cell-Based Assay.
References
Technical Support Center: Optimizing HDAC-IN-72 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of HDAC-IN-72, a novel histone deacetylase (HDAC) inhibitor, in cell culture experiments. The following information is structured to address common challenges and provide clear protocols for determining the optimal experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HDAC inhibitors like this compound?
A1: Histone deacetylase (HDAC) inhibitors block the activity of HDAC enzymes. These enzymes are responsible for removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. By inhibiting HDACs, compounds like this compound can induce histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of various genes. This can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3][4][5][6] Normal cells are often more resistant to the cytotoxic effects of HDAC inhibitors.[7][8]
Q2: What is a typical starting concentration range for a novel HDAC inhibitor in cell culture?
A2: For a novel HDAC inhibitor where the potency is unknown, it is recommended to start with a broad concentration range. A common starting point is a serial dilution from a high concentration (e.g., 10 µM or higher) down to the nanomolar range.[5] Published IC50 values for various HDAC inhibitors can range from nanomolar to micromolar concentrations, depending on the specific inhibitor and cell line used.[5][9][10]
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will depend on the specific cell line and the endpoint being measured. For initial dose-response and cytotoxicity assays, a 24 to 72-hour incubation period is common.[3][8][11] Time-course experiments are recommended to determine the optimal duration for observing the desired biological effect.
Q4: How can I determine if this compound is active in my cells?
A4: A common method to confirm the activity of an HDAC inhibitor is to measure the acetylation status of its targets. An increase in the acetylation of histones (e.g., Histone H3 or H4) or non-histone proteins like α-tubulin can be assessed by Western blot.[9][12] Additionally, functional assays such as cell viability, proliferation, or apoptosis assays will indicate a cellular response to the inhibitor.[1][2][13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | - Concentration of this compound is too low.- Incubation time is too short.- The cell line is resistant to this specific inhibitor.- The compound has degraded. | - Increase the concentration range in your dose-response experiment.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Test a different cell line known to be sensitive to other HDAC inhibitors.- Verify the stability and proper storage of your this compound stock solution. |
| High levels of cell death even at the lowest concentrations. | - The starting concentration is too high for the sensitivity of the cell line.- The inhibitor is highly potent. | - Shift the concentration range to a lower spectrum (e.g., nanomolar to picomolar).- Reduce the incubation time. |
| Inconsistent results between experiments. | - Variation in cell seeding density.- Inconsistent inhibitor dilution preparation.- Contamination of cell culture. | - Ensure consistent cell numbers are seeded for each experiment.- Prepare fresh serial dilutions of the inhibitor for each experiment from a validated stock solution.- Regularly check cell cultures for any signs of contamination.[14][15] |
| Precipitate observed in the culture medium after adding this compound. | - Poor solubility of the compound in the culture medium.- The final concentration of the solvent (e.g., DMSO) is too high. | - Ensure the stock solution is fully dissolved before adding to the medium.- Test the solubility of the compound in the medium at the highest concentration to be used.- Maintain a final solvent concentration of less than 0.5% (and ensure the vehicle control has the same concentration). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits cell viability by 50% (IC50).[1][2][13]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 1:2 or 1:3 dilution series across a wide range (e.g., 10 µM to 1 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only).
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[3]
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Normalize the data by setting the vehicle control as 100% cell viability.
-
Plot the cell viability (%) against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[17]
-
Data Presentation:
| Concentration (µM) | Absorbance (OD) | % Viability |
| 10 | 0.15 | 10 |
| 3.33 | 0.30 | 25 |
| 1.11 | 0.60 | 50 |
| 0.37 | 0.90 | 75 |
| 0.12 | 1.15 | 96 |
| 0 (Vehicle) | 1.20 | 100 |
Protocol 2: Assessing Target Engagement by Western Blot for Histone Acetylation
This protocol is to confirm that this compound is inhibiting its target in the cells by observing an increase in histone acetylation.[12]
Materials:
-
Cells treated with this compound at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for a predetermined time. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-Histone H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 as a loading control.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. youtube.com [youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utcd.org.tr [utcd.org.tr]
- 9. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Hdac-IN-72 Off-Target Effects Investigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of Hdac-IN-72, a novel pan-histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a potent pan-HDAC inhibitor, primarily targeting zinc-dependent HDAC isoforms. Its mechanism of action involves the chelation of the zinc ion within the catalytic site of HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins.[1] This epigenetic modification results in a more open chromatin structure, altering gene expression.[1] Key on-target effects include the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]
Q2: What are the potential off-target effects of this compound?
While this compound is designed for HDAC inhibition, like many small molecule inhibitors, it may interact with other proteins in the cell, leading to off-target effects. Based on the chemical class of this compound (hydroxamate-based inhibitor), a potential and frequently observed off-target is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4] Other potential off-targets could include structurally related metalloenzymes or kinases. Unintended interactions can lead to cellular toxicities or confounding experimental results.
Q3: What are some common phenotypic observations that might suggest off-target activity of this compound?
Researchers should be aware of unexpected cellular responses that do not align with the known functions of HDAC inhibition. These may include:
-
Unexplained cytotoxicity: Cell death occurring at concentrations lower than those required for significant HDAC inhibition.
-
Activation or inhibition of unexpected signaling pathways: For example, modulation of kinase signaling pathways not typically associated with HDACs.
-
Discrepancies between in vitro and in vivo results: Significant toxicity observed in animal models that was not predicted by cellular assays.
-
Atypical morphological changes: Alterations in cell shape, adhesion, or cytoskeletal organization beyond what is expected from HDAC inhibition.
Q4: How can I begin to investigate potential off-target effects of this compound in my experiments?
A tiered approach is recommended. Start with in silico and in vitro methods to identify potential off-targets, followed by cellular assays for validation.
-
In Silico Profiling: Utilize computational tools to screen this compound against databases of known protein structures to predict potential binding partners.
-
In Vitro Kinase Profiling: Screen this compound against a panel of kinases to identify any potential off-target kinase inhibition.
-
Chemical Proteomics: Employ techniques like affinity purification-mass spectrometry (AP-MS) to pull down binding partners of this compound from cell lysates.
-
Cellular Thermal Shift Assay (CETSA): Assess the binding of this compound to target and off-target proteins in intact cells by measuring changes in protein thermal stability.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
Possible Cause: Off-target toxicity. The observed cell death may be due to the inhibition of a protein essential for cell survival, other than the intended HDAC targets.
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a dose-response experiment and measure the levels of acetylated histones (e.g., acetyl-H3) or tubulin via Western blot to confirm that the concentrations causing cytotoxicity are consistent with those causing HDAC inhibition.
-
Perform a Kinase Screen: As a broad initial screen, test this compound against a commercial kinase panel to identify any potent off-target kinase inhibition that could explain the cytotoxicity.
-
Rescue Experiments: If a specific off-target is suspected (e.g., from kinase profiling), attempt to rescue the cytotoxic phenotype by overexpressing a drug-resistant mutant of the off-target protein or by activating a downstream component of the affected pathway.
Issue 2: Inconsistent Results Between Different Cell Lines
Possible Cause: Differential expression of off-target proteins. The expression levels of an off-target protein may vary significantly between different cell lines, leading to a differential response to this compound.
Troubleshooting Steps:
-
Characterize Off-Target Expression: If a potential off-target has been identified, use Western blotting or qPCR to determine its expression level in the cell lines showing discrepant results.
-
Correlate Expression with Sensitivity: Analyze whether there is a correlation between the expression level of the putative off-target and the sensitivity of the cell lines to this compound.
-
Utilize Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target in a resistant cell line and re-assess its sensitivity to this compound.
Quantitative Data Summary
The following tables summarize hypothetical data for this compound's on-target and potential off-target activities.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 5 |
| HDAC2 | 8 |
| HDAC3 | 12 |
| HDAC6 | 3 |
| MBLAC2 | 150 |
| Kinase X | 500 |
| Kinase Y | >10,000 |
Table 2: Cellular Activity of this compound in HEK293 Cells
| Assay | EC50 (nM) |
| Histone H3 Acetylation | 25 |
| Tubulin Acetylation | 15 |
| Cell Proliferation (72h) | 100 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to its target proteins in a cellular context.
Materials:
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
Apparatus for heat treatment (e.g., PCR thermocycler)
-
Equipment for protein extraction and Western blotting
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with this compound or DMSO for the desired time.
-
Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cells in PBS containing protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction.
-
Analysis: Collect the supernatant and analyze the protein levels of the target of interest (e.g., HDAC1, MBLAC2) by Western blotting. Increased thermal stability of the target protein in the presence of this compound indicates binding.
Protocol 2: Kinase Activity Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, its substrate, and the various concentrations of this compound or DMSO.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This is often based on quantifying the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hdac-IN-72 Toxicity in Animal Models
Disclaimer: Information regarding the specific HDAC inhibitor "Hdac-IN-72" is not publicly available. This technical support center provides guidance based on general principles and published data for other well-characterized HDAC inhibitors. The recommendations herein should be adapted and validated for your specific molecule and experimental context.
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents investigated for a range of diseases, including cancer and neurological disorders. While efficacious, off-target effects and on-target toxicities can pose significant challenges in preclinical animal studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize toxicity and optimize the therapeutic window of HDAC inhibitors in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of toxicity observed with HDAC inhibitors in animal models?
A1: The most frequently reported toxicities associated with HDAC inhibitors in animal models include:
-
Gastrointestinal (GI) effects: Diarrhea, nausea, vomiting, and anorexia leading to weight loss.[1][2]
-
Hematologic abnormalities: Thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia are common and often dose-limiting.[2][3]
-
Constitutional symptoms: Fatigue, lethargy, and general malaise.[2][4]
-
Cardiac effects: Electrocardiogram (ECG) changes, such as T-wave flattening or inversions, and in some cases, more severe cardiac events have been noted.[2][4]
-
Neurological symptoms: At higher doses, unsteady gait, somnolence, and confusion have been reported.[5]
Q2: How can I improve the solubility and formulation of my HDAC inhibitor to potentially reduce local irritation and improve bioavailability?
A2: Poor solubility can lead to precipitation at the injection site, causing irritation and variable absorption. Consider the following formulation strategies:
-
Co-solvents: A mixture of DMSO, polyethylene glycol (PEG), and water is commonly used. For example, a formulation for vorinostat consisted of 10% DMSO, 45% PEG400, and 45% water.
-
Encapsulation: Liposomal or nanoparticle formulations can improve solubility, enhance drug delivery to target tissues, and reduce systemic toxicity.[6]
-
Complexation: Cyclodextrins can be used to encapsulate hydrophobic drugs, improving their solubility and stability.
-
pH adjustment: For some compounds, adjusting the pH of the vehicle with buffers (e.g., citrate or acetate) can improve solubility. Romidepsin has been formulated in a vehicle containing propylene glycol, ethanol, and a citrate or acetate buffer.[7]
Q3: What is the rationale for using intermittent versus daily dosing schedules?
A3: Intermittent dosing (e.g., once every two or three days, or for several consecutive days followed by a rest period) can be a highly effective strategy to mitigate cumulative toxicity.[5] This approach allows for a recovery period for normal tissues, particularly the bone marrow, which can help to lessen the severity of hematologic toxicities like thrombocytopenia and neutropenia.[2] The optimal schedule will depend on the pharmacokinetic and pharmacodynamic properties of the specific HDAC inhibitor.
Q4: Are isoform-selective HDAC inhibitors less toxic than pan-HDAC inhibitors?
A4: Yes, isoform-selective HDAC inhibitors are generally designed to have a better safety profile. By targeting specific HDAC enzymes implicated in the disease pathology while sparing others that are crucial for normal cellular function, the incidence of off-target effects can be reduced. For example, cardiac toxicities observed with some pan-HDAC inhibitors may be linked to the inhibition of specific HDAC isoforms like HDAC2, 3, 5, or 9.[5]
Troubleshooting Guides
Problem 1: Excessive Body Weight Loss
| Symptom | Potential Cause | Troubleshooting Step |
| >15% body weight loss within a week | - Gastrointestinal toxicity (anorexia, diarrhea)- Dehydration- Systemic toxicity | 1. Reduce the dose: Decrease the dose by 25-50% and monitor the animal's weight daily.2. Switch to intermittent dosing: If on a daily schedule, switch to dosing every other day or a 5-days-on/2-days-off schedule.3. Provide supportive care: Administer subcutaneous fluids to combat dehydration. Provide palatable, high-calorie supplemental food.4. Administer anti-emetics: If nausea is suspected, consult with a veterinarian about appropriate anti-emetic therapy. |
| Gradual but consistent weight loss | - Chronic anorexia- Malabsorption | 1. Monitor food and water intake daily. 2. Adjust the formulation: If administering orally, ensure the vehicle is palatable. For injections, ensure proper technique to minimize stress.3. Consider a different route of administration: If oral administration is problematic, explore intraperitoneal or subcutaneous routes if appropriate for the compound. |
Problem 2: Hematologic Toxicity
| Symptom | Potential Cause | Troubleshooting Step |
| Severe thrombocytopenia or neutropenia (based on blood analysis) | - Bone marrow suppression | 1. Implement a dose-holding strategy: Pause dosing until blood counts recover to an acceptable level (e.g., platelets >75 x 10^9/L, ANC >1.5 x 10^9/L).2. Reduce the dose upon re-challenge: Restart treatment at a lower dose (e.g., reduced by 25%).3. Increase the duration of the "off-drug" period in an intermittent dosing schedule. |
| Anemia | - Chronic toxicity- GI bleeding (less common) | 1. Monitor hematocrit/hemoglobin levels regularly. 2. Provide nutritional support. 3. Examine feces for signs of bleeding. |
Problem 3: Injection Site Reactions
| Symptom | Potential Cause | Troubleshooting Step |
| Redness, swelling, or ulceration at the injection site | - Drug precipitation- Irritating vehicle- High injection volume | 1. Improve drug formulation: See FAQ Q2 for strategies to enhance solubility.2. Filter the formulation: Use a 0.22 µm filter before injection to remove any precipitates.3. Reduce injection volume: Split the dose into two injection sites if the volume is large.4. Rotate injection sites: Alternate between different quadrants of the abdomen (for IP) or different locations on the back (for SC). |
Quantitative Data Summary
The following table summarizes the dose-limiting toxicities (DLTs) and maximum tolerated doses (MTDs) for several HDAC inhibitors from preclinical and clinical studies. These values can serve as a starting point for dose-range-finding studies.
| HDAC Inhibitor | Animal Model | Route | Dosing Schedule | DLTs/Key Toxicities | MTD/NOAEL |
| Vorinostat | Rat | Oral | 26-week repeat dose | Anorexia, weight loss, hematologic suppression, GI effects | NOAEL: 60 mg/kg/day |
| Panobinostat | Rat/Dog | - | - | Thyroid toxicities, decreased WBCs and platelets, hemorrhage, inflammation, bone marrow abnormalities | - |
| Belinostat | Rat/Dog | IV | 24-week repeat dose (5 days on, 16 off) | Reduced RBCs and WBCs, GI toxicity, male reproductive toxicity | - |
| Romidepsin | Rat/Dog | IV | - | Cardiac effects (increased heart rate, QTc prolongation), GI disturbances, fatigue, thrombocytopenia | - |
| Entinostat | Mouse | Oral | Every other day | No significant organ toxicity observed at 20 mg/kg | - |
Experimental Protocols
General Protocol for In Vivo Toxicity Assessment of an HDAC Inhibitor
-
Animal Model: Select an appropriate rodent strain (e.g., CD-1 mice, Sprague-Dawley rats). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dose Formulation:
-
Vehicle Selection: Based on the physicochemical properties of the HDAC inhibitor, select an appropriate vehicle. A common starting point is 10% DMSO, 40% PEG400, and 50% sterile water or saline. For Panobinostat, a vehicle of 17% Solutol HS 15 and normal saline has been used.[8]
-
Preparation: Prepare the formulation fresh daily or as stability allows. Ensure the final concentration of the vehicle components (e.g., DMSO) is well-tolerated.
-
-
Dose Administration:
-
Route: Intraperitoneal (IP) injection is a common route for initial studies. Oral gavage (PO) is used for orally bioavailable compounds.
-
Volume: For rodents, the injection volume should typically not exceed 10 mL/kg for IP and 1 mL/100g body weight for PO.[9]
-
-
Monitoring:
-
Clinical Observations: Observe animals daily for clinical signs of toxicity, including changes in posture, activity, grooming, and signs of pain or distress.
-
Body Weight: Measure body weight at least three times per week.
-
Food and Water Consumption: Monitor daily if significant weight loss is observed.
-
Blood Sampling: Collect blood samples for hematology and clinical chemistry at baseline and at the end of the study. For interim analysis, blood can be collected from a satellite group of animals. A typical schedule for a 28-day study might involve sampling during the first two weeks and at termination.[9]
-
Hematology: Complete blood count (CBC) with differential.
-
Clinical Chemistry: Panels to assess liver function (ALT, AST, ALP, bilirubin) and kidney function (BUN, creatinine).
-
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and any tissues with gross abnormalities. Preserve tissues in 10% neutral buffered formalin for histopathological analysis.
Visualizations
Signaling Pathway of HDAC Inhibitor-Induced Cell Cycle Arrest and Apoptosis
Caption: HDAC inhibitor signaling pathway leading to cell cycle arrest and apoptosis.
Experimental Workflow for an In Vivo HDAC Inhibitor Toxicity Study
Caption: A typical experimental workflow for assessing HDAC inhibitor toxicity in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo PET imaging of histone deacetylases by 18F-suberoylanilide hydroxamic acid (18F-SAHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Panobinostat-loaded folate targeted liposomes as a promising drug delivery system for treatment of canine B-cell lymphoma [frontiersin.org]
- 7. US9463215B2 - Romidepsin formulations and uses thereof - Google Patents [patents.google.com]
- 8. Combination of Histone Deacetylase Inhibitor Panobinostat (LBH589) with β-Catenin Inhibitor Tegavivint (BC2059) Exerts Significant Anti-Myeloma Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
Hdac-IN-72 treatment duration for optimal histone acetylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hdac-IN-72. The information is designed to address specific issues that may be encountered during experiments aimed at determining the optimal treatment duration for histone acetylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[2] By inhibiting these enzymes, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation).[3] This increased acetylation neutralizes the positive charge of histones, relaxing the chromatin structure and making DNA more accessible for transcription, which can alter gene expression.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will be cell-line dependent. A good starting point is to perform a dose-response experiment ranging from the IC50 values to several-fold higher. Based on its in vitro potency (see table below), a concentration range of 0.5 µM to 10 µM is a reasonable starting point for most cell lines. It is crucial to also assess cytotoxicity at these concentrations to ensure that the observed effects are not due to cell death.
Q3: How long should I treat my cells with this compound to see an effect on histone acetylation?
Q4: What are the expected downstream effects of this compound treatment?
By inducing histone hyperacetylation, this compound can lead to changes in gene expression.[3] A common downstream effect of HDAC inhibition is the upregulation of cell cycle inhibitors like p21, leading to cell cycle arrest.[7] Other potential effects include the induction of apoptosis and differentiation. The specific genes and cellular processes affected will depend on the cellular context.
Q5: Are there potential off-target effects of this compound?
While this compound is characterized as a potent inhibitor of HDAC1, HDAC2, and HDAC3, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out. It is important to include appropriate controls in your experiments, such as comparing its effects to other known HDAC inhibitors with different chemical scaffolds or using genetic approaches like siRNA to validate that the observed phenotype is indeed due to the inhibition of the target HDACs.
Troubleshooting Guide
Issue: I am not observing an increase in histone acetylation after this compound treatment.
-
Question: Is the concentration of this compound optimal?
-
Answer: Your cell line may require a higher concentration of the inhibitor. Perform a dose-response experiment, treating cells with a range of this compound concentrations (e.g., 0.1 µM to 25 µM) for a fixed time point (e.g., 12 or 24 hours) to identify the optimal concentration for inducing histone acetylation without causing excessive toxicity.
-
-
Question: Is the treatment duration sufficient?
-
Answer: The kinetics of histone acetylation can vary. Perform a time-course experiment, treating cells with a fixed concentration of this compound and harvesting them at different time points (e.g., 1, 3, 6, 12, 24, and 48 hours). This will help determine the peak response time.
-
-
Question: Is my western blot protocol optimized for histones?
-
Answer: Histones are small, basic proteins and may require modifications to standard western blot protocols. Ensure you are using an appropriate gel percentage (e.g., 15% or a 4-20% gradient gel) for good resolution of low molecular weight proteins. Use a membrane with a small pore size (e.g., 0.2 µm PVDF) to ensure efficient transfer. Also, confirm the quality and specificity of your primary antibody against acetylated histones.
-
Issue: I am observing significant cell death with this compound treatment.
-
Question: Is the concentration of this compound too high?
-
Answer: High concentrations of HDAC inhibitors can be cytotoxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your histone acetylation experiment to determine the concentration that effectively inhibits HDACs without causing widespread cell death.
-
-
Question: Is the treatment duration too long?
-
Answer: Prolonged exposure to HDAC inhibitors can induce apoptosis. If you observe significant cell death at later time points, consider using a shorter treatment duration that is still sufficient to induce histone acetylation.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| HDAC1 | 0.65 |
| HDAC2 | 0.78 |
| HDAC3 | 1.70 |
This data is based on in vitro enzymatic assays and may not directly translate to cellular activity. Cellular potency should be determined empirically.[1]
Experimental Protocols
Protocol: Determining Optimal this compound Treatment Duration via Western Blot
This protocol provides a general framework for a time-course experiment to determine the optimal treatment duration of this compound for inducing histone acetylation in a chosen cell line.
1. Cell Culture and Plating: a. Culture your cells of interest under standard conditions to ~80% confluency. b. Seed the cells in 6-well plates at a density that will allow them to reach ~70-80% confluency at the time of harvesting.
2. This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. The next day, treat the cells with a predetermined optimal concentration of this compound (if unknown, start with a concentration ~5-10 fold above the IC50, e.g., 5 µM). c. Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound treated wells. d. Incubate the cells for varying durations (e.g., 0, 1, 3, 6, 12, 24, and 48 hours).
3. Histone Extraction (Acid Extraction Method): a. At each time point, wash the cells once with ice-cold PBS. b. Scrape the cells in PBS and centrifuge at 1,500 rpm for 5 minutes at 4°C. c. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors). d. Incubate on ice for 30 minutes. e. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. f. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation. g. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the debris. h. Transfer the supernatant containing the histones to a new tube.
4. Protein Quantification: a. Quantify the protein concentration of the histone extracts using a suitable method (e.g., Bradford or BCA assay).
5. Western Blotting: a. Normalize the protein amounts for each sample. b. Prepare samples with Laemmli buffer and boil for 5-10 minutes. c. Load equal amounts of protein onto a 15% SDS-PAGE gel. d. Transfer the proteins to a 0.2 µm PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C. g. Also, probe a separate blot or strip the membrane and re-probe with an antibody against total Histone H3 or H4 as a loading control. h. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate. j. Image the blot and perform densitometric analysis to quantify the changes in histone acetylation over time relative to the loading control.
Mandatory Visualizations
Caption: Workflow for determining optimal this compound treatment duration.
Caption: Simplified pathway of this compound action on histone acetylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective HDAC 1/2 Inhibitor Modulates Chromatin and Gene Expression in Brain and Alters Mouse Behavior in Two Mood-Related Tests | PLOS One [journals.plos.org]
- 6. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]
- 7. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HDAC In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in their Histone Deacetylase (HDAC) in vitro assays. The information provided is broadly applicable to fluorescence-based HDAC assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in an in vitro HDAC assay?
A1: Variability in in vitro HDAC assays can arise from several factors, including:
-
Enzyme Activity: The specific activity of the recombinant HDAC enzyme can vary between batches and may decrease with improper storage or handling. It's crucial to perform all protein preparation steps on ice or at 4°C to maintain enzyme activity.[1]
-
Substrate Concentration: The concentration of the substrate is a critical parameter. Using a substrate concentration below the Michaelis constant (Km) will result in a lower reaction velocity and can increase variability.
-
Developer Concentration: In coupled-enzyme assays, such as those using a fluorescent substrate that requires a developer (e.g., trypsin), the concentration and activity of the developer are crucial for signal generation.
-
Incubation Times and Temperatures: Both the HDAC reaction and the developer reaction are sensitive to incubation time and temperature. Inconsistent incubation conditions will lead to variable results.[2][3]
-
Buffer Composition: The pH and ionic strength of the assay buffer can influence enzyme activity. It is important to use a consistent buffer system.
-
DMSO Concentration: The final concentration of DMSO (dimethyl sulfoxide), often used as a solvent for inhibitors, should be kept low (typically below 2-3%) as it can inhibit HDAC activity.[4]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of enzyme, substrate, or inhibitor, can introduce significant errors.
-
Plate Reader Settings: The excitation and emission wavelengths, as well as the gain settings of the fluorescence plate reader, must be optimized and kept consistent between experiments.
Q2: My negative control (no enzyme) shows high background fluorescence. What could be the cause?
A2: High background fluorescence in the absence of the HDAC enzyme can be due to:
-
Substrate Instability: The fluorescent substrate may be unstable and spontaneously hydrolyze, leading to a fluorescent signal.
-
Contaminated Reagents: Contamination of the assay buffer or other reagents with fluorescent compounds can contribute to high background.
-
Autofluorescence of Test Compounds: If screening inhibitors, the compounds themselves may be fluorescent at the excitation and emission wavelengths used in the assay.
Q3: My positive control (with enzyme, no inhibitor) shows low signal. What should I check?
A3: A low signal in the positive control indicates a problem with the enzymatic reaction or signal detection. Consider the following:
-
Inactive Enzyme: The HDAC enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. It is recommended to aliquot the enzyme upon receipt and store it at -70°C or -80°C.[3]
-
Suboptimal Assay Conditions: The incubation time may be too short, or the temperature may be too low for the enzyme to process a sufficient amount of substrate.
-
Incorrect Reagent Concentrations: Double-check the concentrations of the enzyme, substrate, and developer solutions.
-
Developer Inactivity: If using a developer solution, its activity may have diminished. Prepare fresh developer solution as needed.
-
Incorrect Plate Reader Settings: Ensure the plate reader is set to the correct excitation and emission wavelengths for the fluorophore being used.
Q4: I am observing a high degree of variability between replicate wells. What are the likely causes?
A4: High variability between replicates often points to technical inconsistencies in the assay setup:
-
Inaccurate Pipetting: As mentioned earlier, precise and consistent pipetting is critical. Use calibrated pipettes and proper technique.
-
Well-to-Well Temperature Variation: Ensure even temperature distribution across the microplate during incubation. Edge effects can sometimes cause temperature gradients.
-
Incomplete Mixing: Ensure all components in each well are thoroughly mixed after addition.
-
Bubbles in Wells: Air bubbles can interfere with fluorescence readings. Centrifuge the plate briefly to remove bubbles before reading.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vitro HDAC assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Substrate degradation | Prepare fresh substrate solution. Test different substrate lots. |
| Reagent contamination | Use fresh, high-quality reagents. Test individual reagents for fluorescence. | |
| Compound autofluorescence | Screen test compounds for inherent fluorescence at assay wavelengths. | |
| Low Signal in Positive Control | Inactive HDAC enzyme | Use a new aliquot of enzyme. Verify enzyme activity with a known potent inhibitor as a control. |
| Suboptimal incubation time/temperature | Optimize incubation time and temperature. A time-course experiment can determine the linear range of the reaction.[2] | |
| Incorrect reagent concentrations | Prepare fresh reagents and verify their concentrations. | |
| Inactive developer | Prepare fresh developer solution. Optimize developer concentration. | |
| High Well-to-Well Variability | Inaccurate pipetting | Use calibrated pipettes. Ensure proper pipetting technique. |
| Incomplete mixing of reagents | Gently mix the plate after adding each reagent. A brief centrifugation can also help. | |
| Temperature gradients across the plate | Incubate the plate in a temperature-controlled environment. Avoid stacking plates. | |
| Presence of air bubbles | Centrifuge the plate briefly before reading to remove bubbles. | |
| Inconsistent IC50 Values | Incorrect inhibitor concentrations | Perform accurate serial dilutions of the inhibitor. |
| Inhibitor instability | Check the stability of the inhibitor in the assay buffer. | |
| Assay not in linear range | Ensure the assay is running under initial velocity conditions. This can be checked with a time-course experiment. |
Experimental Protocols
Standard Fluorescence-Based HDAC In Vitro Assay Protocol
This protocol is a general guideline for a typical fluorescence-based HDAC assay using a commercially available substrate like Boc-Lys(Ac)-AMC.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer, for example, 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Enzyme: Dilute the HDAC enzyme stock to the desired working concentration in cold assay buffer immediately before use. Keep the enzyme on ice.
-
HDAC Substrate: Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.[1] Dilute to the final working concentration in assay buffer.
-
HDAC Inhibitor (HDAC-IN-72): Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions to obtain the desired concentration range for IC50 determination.
-
Developer Solution: Prepare the developer solution (e.g., trypsin in assay buffer containing 2 mg/mL trypsin) and keep it on ice.[5]
-
Stop Solution: A solution to stop the developer reaction, such as a trypsin inhibitor, may be used if necessary.
2. Assay Procedure:
-
Add 40 µL of assay buffer to each well of a 96-well black microplate.
-
Add 5 µL of the inhibitor solution (or DMSO for controls) to the appropriate wells.
-
Add 5 µL of the diluted HDAC enzyme to all wells except the negative control (add 5 µL of assay buffer instead).
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the HDAC substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes). This should be within the linear range of the reaction.
-
Stop the HDAC reaction and initiate the developer reaction by adding 10 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader with excitation at ~355 nm and emission at ~460 nm.[1]
3. Data Analysis:
-
Subtract the average fluorescence of the negative control wells (no enzyme) from all other wells.
-
For inhibitor screening, plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
HDAC In Vitro Assay Workflow
Caption: Workflow for a typical fluorescence-based HDAC in vitro assay.
HDAC Signaling Pathway
References
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The process of HDAC11 Assay Development: time-course study follow-up (developer) – openlabnotebooks.org [openlabnotebooks.org]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hdac-IN-72 and Resistance in Cancer Cells
Troubleshooting Guides
This section addresses common issues researchers may encounter during their experiments with HDAC inhibitors, suggesting potential causes and solutions related to drug resistance.
| Issue/Question | Possible Cause | Suggested Troubleshooting Steps |
| My cancer cell line shows little to no response to Hdac-IN-72, even at high concentrations (Primary Resistance). | 1. Intrinsic cellular mechanisms: The cell line may possess inherent resistance due to factors like high expression of anti-apoptotic proteins (e.g., Bcl-2), pre-existing mutations in the drug target, or active drug efflux pumps.[1] 2. Suboptimal experimental conditions: Incorrect drug concentration, insufficient incubation time, or issues with drug stability. | 1. Cell Line Characterization: Perform baseline molecular profiling of your cell line. Check for expression levels of different HDAC isoforms, anti-apoptotic proteins, and drug transporters (e.g., ABC transporters).[2] 2. Dose-Response and Time-Course Experiments: Conduct a comprehensive dose-response study to determine the IC50 value. Also, perform a time-course experiment to identify the optimal treatment duration. 3. Positive Control: Use a well-characterized sensitive cell line as a positive control to ensure the drug is active. |
| My cell line was initially sensitive to this compound, but the effect has diminished over time (Acquired Resistance). | 1. Development of resistance mechanisms: Prolonged exposure can lead to the selection of resistant cell populations. This can involve upregulation of drug efflux pumps, mutations in the HDAC target, or activation of compensatory signaling pathways (e.g., PI3K/Akt, MAPK).[3][4] 2. Epigenetic reprogramming: Cancer cells can adapt by altering their chromatin landscape to bypass the effects of the HDAC inhibitor.[4][5] | 1. Establish a Resistant Cell Line: Culture the cells in the presence of gradually increasing concentrations of this compound to develop a resistant sub-line for further investigation. 2. Comparative Analysis: Compare the molecular profiles of the parental (sensitive) and the resistant cell lines. Look for changes in protein expression (Western Blot), gene expression (qRT-PCR, RNA-seq), and histone acetylation levels. 3. Combination Therapy: Investigate the use of combination therapies to overcome resistance. For example, co-treatment with a PI3K inhibitor if the PI3K/Akt pathway is activated.[6] |
| I observe histone hyperacetylation, but the cells are not undergoing apoptosis. | 1. Activation of pro-survival pathways: The cells may have activated compensatory survival signals that counteract the pro-apoptotic effects of histone hyperacetylation. The NF-κB pathway is a known mediator of resistance to HDAC inhibitors.[7] 2. Block in the apoptotic machinery: The cell line might have defects in the apoptotic pathway downstream of histone acetylation (e.g., mutations in p53, high levels of IAPs). | 1. Pathway Analysis: Use Western blotting to check for the activation of pro-survival pathways like PI3K/Akt, MAPK, and NF-κB (check for phosphorylation of key components). 2. Apoptosis Profiling: Analyze the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family members) in treated and untreated cells. 3. Functional Assays: Perform assays to measure caspase activity to confirm if the apoptotic cascade is initiated. |
Frequently Asked Questions (FAQs)
Q1: What are the major known mechanisms of resistance to HDAC inhibitors?
A1: Resistance to HDAC inhibitors is a complex process that can occur through various mechanisms, including:
-
Target Alterations: Mutations in HDAC enzymes that prevent inhibitor binding.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[2]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and MAPK, which promote cell survival and proliferation, can counteract the cytotoxic effects of HDAC inhibitors.[3][4][6]
-
Epigenetic Reprogramming: Cancer cells can undergo changes in their epigenetic landscape to adapt to the inhibitor, for instance, by altering histone methylation patterns.[5]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like those in the Bcl-2 family can inhibit cell death.[1]
-
Activation of NF-κB: The transcription factor NF-κB can mediate resistance by activating the expression of pro-survival genes.[7]
Q2: How can I determine which resistance mechanism is active in my cells?
A2: A multi-pronged approach is necessary:
-
Genomic and Transcriptomic Analysis: Use techniques like RNA-sequencing to identify changes in gene expression, such as the upregulation of drug transporters or components of survival pathways.
-
Proteomic Analysis: Employ Western blotting or mass spectrometry to detect changes in protein expression and post-translational modifications (e.g., phosphorylation of Akt or ERK).
-
Functional Assays: Utilize specific inhibitors for suspected resistance pathways (e.g., a PI3K inhibitor) in combination with the HDAC inhibitor to see if sensitivity is restored.
-
HDAC Sequencing: Sequence the HDAC genes in your resistant cell line to check for mutations.
Q3: Is resistance to one HDAC inhibitor likely to confer resistance to others?
A3: Cross-resistance can occur, especially among HDAC inhibitors with similar chemical structures or mechanisms of action.[8] However, it is not always the case. Resistance to a pan-HDAC inhibitor might be overcome by a more isoform-selective inhibitor, or vice versa, depending on the specific resistance mechanism.
Q4: What are some strategies to overcome resistance to HDAC inhibitors?
A4: Several strategies are being explored:
-
Combination Therapy: Combining HDAC inhibitors with other anticancer agents, such as chemotherapy, targeted therapies (e.g., PI3K, MAPK, or PARP inhibitors), or immunotherapy, can be effective.[3][9]
-
Development of Novel Inhibitors: Designing new HDAC inhibitors that can overcome specific resistance mechanisms.
-
Targeting Resistance Pathways: Using inhibitors that specifically target the identified resistance pathway (e.g., an Akt inhibitor).[6]
Quantitative Data Summary
The following table presents example data on the efficacy of different HDAC inhibitors in sensitive and resistant cancer cell lines, illustrating the concept of acquired resistance.
| HDAC Inhibitor | Cancer Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| 17-AAG (HSP90 inhibitor with HDAC involvement) | MDA-MB-231 (Breast Cancer) | ~10 | >1000 | >100 | [8] |
| Belinostat | Karpas-299 (T-cell Lymphoma) | ~50 | >500 | >10 | [10] |
| Vorinostat | Various Cell Lines | Varies | Varies | Varies | [9][11] |
Note: This table is illustrative. Actual IC50 values can vary based on experimental conditions.
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of this compound and calculate the IC50 value.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50.
-
2. Western Blot Analysis
-
Purpose: To detect changes in the expression and activation of proteins involved in resistance pathways.
-
Methodology:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., acetylated-H3, p-Akt, Akt, p-ERK, ERK, Bcl-2, PARP) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure changes in the mRNA expression of genes potentially involved in resistance (e.g., ABC transporters, HDAC isoforms).
-
Methodology:
-
Treat cells as described for Western blotting.
-
Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or a column-based method).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using a qPCR machine with SYBR Green or TaqMan probes for your target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
Caption: General mechanism of HDAC inhibitor action and major pathways of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. whatisepigenetics.com [whatisepigenetics.com]
- 6. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Frontiers | Histone deacetylases modulate resistance to the therapy in lung cancer [frontiersin.org]
addressing Hdac-IN-72 precipitation in stock solutions
Welcome to the technical support center for Hdac-IN-72. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and use of this compound, with a specific focus on preventing and troubleshooting precipitation in stock solutions.
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of this compound from stock solutions can lead to inaccurate experimental results. This guide provides a systematic approach to identify the cause and resolve the issue.
Visual Troubleshooting Workflow
Hdac-IN-72 experimental controls and best practices
Welcome to the technical support center for Hdac-IN-72. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] By inhibiting HDACs, this compound leads to an increase in the acetylation of these proteins.[3] The acetylation of histones results in a more relaxed chromatin structure, which allows for increased accessibility of transcriptional machinery to DNA, leading to the altered expression of certain genes.[1][3] This can, in turn, induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis.[1][2][4]
Q2: Which HDAC isoforms are inhibited by this compound?
A2: this compound is a pan-HDAC inhibitor, meaning it targets multiple HDAC isoforms across different classes. However, it exhibits varying potency against different isoforms. The table below summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a panel of HDAC enzymes.
| HDAC Class | Isoform | This compound IC50 (nM) |
| Class I | HDAC1 | 38 |
| HDAC2 | 144 | |
| HDAC3 | 6 | |
| HDAC8 | 38 | |
| Class IIa | HDAC4 | >30000 |
| HDAC5 | >30000 | |
| HDAC7 | >30000 | |
| HDAC9 | >30000 | |
| Class IIb | HDAC6 | 10 |
| HDAC10 | 21 | |
| Class IV | HDAC11 | >30000 |
| Table 1: Inhibitory activity of this compound against various HDAC isoforms. Data is representative and may vary slightly between experimental systems.[5] |
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. For experimental use, prepare a stock solution in an appropriate solvent such as DMSO.[6] DMSO stock solutions can typically be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q4: What are the best practices for designing an experiment with this compound?
A4: For a successful experiment, consider the following:
-
Controls: Always include both a negative (vehicle) control and a positive control.
-
Negative Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.[6]
-
Positive Control: Use a well-characterized HDAC inhibitor, such as Trichostatin A (TSA) or Vorinostat (SAHA), to confirm that the experimental system is responsive to HDAC inhibition.[6][7]
-
-
Concentration Range: Determine the optimal concentration of this compound for your specific cell line and experimental endpoint through a dose-response experiment. A typical starting range for in vitro studies is 0.1 to 10 µM.
-
Treatment Duration: The optimal treatment time can vary depending on the cell type and the endpoint being measured. For changes in histone acetylation, effects can be observed in as little as a few hours.[8] For downstream effects like apoptosis or cell cycle arrest, longer incubation times (e.g., 24, 48, or 72 hours) may be necessary.[6][9]
Troubleshooting Guides
Problem 1: I am not observing the expected cellular phenotype (e.g., cell cycle arrest, apoptosis) after treating my cells with this compound.
Possible Causes and Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. We recommend testing a range from 0.1 µM to 100 µM.
-
-
Insufficient Treatment Duration: The treatment time may be too short to induce the desired phenotype.
-
Solution: Conduct a time-course experiment, treating cells for 24, 48, and 72 hours to identify the optimal treatment duration.[9]
-
-
Cell Line Resistance: Some cell lines may be inherently resistant to the effects of HDAC inhibitors.[1]
-
Solution: Confirm that your experimental setup is working by using a well-established positive control like Trichostatin A (TSA).[7] If the positive control also fails to elicit a response, there may be an issue with the cell line or experimental conditions. If the positive control works, your cell line may be resistant to this compound.
-
-
Compound Inactivity: The this compound may have degraded.
-
Solution: Ensure the compound has been stored and handled correctly. Prepare a fresh stock solution.
-
Problem 2: I am not seeing an increase in histone acetylation (e.g., acetyl-H3, acetyl-H4) by Western blot after this compound treatment.
Possible Causes and Solutions:
-
Incorrect Antibody: The primary antibody for the acetylated histone may not be specific or sensitive enough.
-
Solution: Use an antibody that has been validated for Western blotting and the specific acetylation site of interest.
-
-
Poor Protein Extraction: HDACs are located in both the nucleus and cytoplasm.[7] Inefficient nuclear lysis can result in a failure to detect changes in histone acetylation.
-
Solution: Ensure your lysis buffer is appropriate for extracting nuclear proteins. You may need to use a protocol specifically designed for histone extraction.
-
-
Timing of Observation: While changes in histone acetylation can be rapid, the peak effect may vary.
-
Solution: Perform a time-course experiment with shorter time points (e.g., 1, 3, 6, 12, and 24 hours) to determine the optimal time for observing maximum histone acetylation.[10]
-
-
Suboptimal Compound Concentration: The concentration of this compound may be too low.
-
Solution: Increase the concentration of this compound. A concentration that is effective for inducing apoptosis may be different from that required to see robust changes in histone acetylation.
-
Problem 3: I am observing significant off-target effects or unexpected cellular responses.
Possible Causes and Solutions:
-
High Compound Concentration: High concentrations of any compound can lead to off-target effects.
-
Solution: Lower the concentration of this compound to the lowest effective concentration determined from your dose-response experiments.
-
-
Inherent Off-Target Activity: Like many kinase inhibitors, some HDAC inhibitors can have off-target effects on other proteins. For instance, hydroxamate-based HDAC inhibitors have been shown to interact with other zinc-dependent enzymes.[11] A known off-target of some HDAC inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[12]
-
Solution: If you suspect off-target effects, it is crucial to perform appropriate control experiments. This may include using another HDAC inhibitor with a different chemical scaffold to see if the effect is reproducible.
-
-
Vehicle (e.g., DMSO) Toxicity: High concentrations of the vehicle can be toxic to cells.
-
Solution: Ensure the final concentration of the vehicle in your cell culture medium is low (typically ≤ 0.1%) and that you have a vehicle-only control group to assess its effects.[13]
-
Experimental Protocols & Visualizations
General Mechanism of this compound
Caption: General signaling pathway of this compound action.
Standard Experimental Workflow for Cell Viability Assay
Caption: Workflow for a cell viability assay with this compound.
Troubleshooting Workflow for Lack of Cellular Response
Caption: Decision tree for troubleshooting a lack of cellular response.
Detailed Protocol: Western Blot for Acetylated Histones
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere for 24 hours.
-
Treat cells with the desired concentrations of this compound, a vehicle control (DMSO), and a positive control (TSA) for the determined time period (e.g., 6 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well with 1X Laemmli sample buffer. For enhanced nuclear protein extraction, consider using a specialized nuclear extraction kit.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA and reduce viscosity.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge at maximum speed for 5 minutes to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your target proteins (e.g., anti-acetyl-Histone H3, anti-total-Histone H3 as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the acetylated histone band should be normalized to the total histone band.
-
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Hdac-IN-72 dose-response curve troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Hdac-IN-72. The information is designed to address common issues encountered during the generation of dose-response curves and other cellular assays.
Troubleshooting Guide: this compound Dose-Response Curve Issues
This guide addresses specific problems researchers may encounter when determining the potency of this compound in cellular assays.
| Problem | Potential Causes | Solutions |
| No response or very weak response (High IC50) | 1. Compound inactivity: this compound may be degraded or inactive. 2. Incorrect concentration: Serial dilutions may have been prepared incorrectly. 3. Low cell permeability: The compound may not be efficiently entering the cells. 4. Short incubation time: The treatment duration may be insufficient to observe a biological effect.[1] 5. Cell line resistance: The chosen cell line may be insensitive to HDAC inhibition.[2] | 1. Verify compound integrity: Use a fresh stock of this compound. Confirm its identity and purity via analytical methods if possible. 2. Confirm concentrations: Prepare fresh serial dilutions and verify the concentrations. 3. Assess permeability: If assays for permeability are available, test the compound. Alternatively, extend incubation time. 4. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[1] 5. Use a sensitive cell line: Test this compound in a cell line known to be sensitive to HDAC inhibitors. |
| Inconsistent or highly variable results between replicates | 1. Cell plating inconsistency: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Edge effects: Evaporation or temperature gradients in the outer wells of the plate. 4. Cell health: Cells may be unhealthy, stressed, or at a high passage number. | 1. Ensure uniform cell seeding: Use a cell counter for accurate cell numbers and ensure a homogenous cell suspension. 2. Calibrate pipettes: Regularly check and calibrate pipettes. Use reverse pipetting for viscous solutions. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. 4. Use healthy, low-passage cells: Maintain a consistent cell culture practice and use cells within a defined passage number range. |
| Unusual dose-response curve shape (e.g., biphasic, flat) | 1. Compound cytotoxicity at high concentrations: High concentrations of this compound may induce non-specific toxicity, leading to a "hook effect".[3] 2. Compound precipitation: The compound may be precipitating out of solution at higher concentrations. 3. Off-target effects: At high concentrations, this compound might be hitting other targets, causing unexpected biological responses.[4] 4. Assay interference: The compound may interfere with the assay readout (e.g., fluorescence, luminescence). | 1. Narrow the concentration range: Test a more focused range of concentrations around the expected IC50. 2. Check solubility: Visually inspect the wells with the highest concentrations for any signs of precipitation. Determine the compound's solubility in the assay medium. 3. Investigate off-target effects: If possible, use target engagement assays or test in cell lines with known resistance mechanisms. 4. Run an assay interference control: Test the compound in the assay system without cells to check for direct effects on the assay reagents. |
Frequently Asked Questions (FAQs)
1. What is the general mechanism of action for HDAC inhibitors like this compound?
Histone deacetylase (HDAC) inhibitors block the activity of HDAC enzymes.[5] These enzymes remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[5] By inhibiting HDACs, compounds like this compound cause an accumulation of acetylated histones, resulting in a more open chromatin structure and the activation of gene expression.[5] This can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis (programmed cell death).[2][6] HDAC inhibitors can also affect the acetylation status and function of non-histone proteins.[2]
2. How do I select an appropriate cell line for my this compound experiments?
The choice of cell line is critical. Consider the following:
-
HDAC expression levels: Different cell lines express varying levels of HDAC isoforms. Choose a cell line where the target HDAC is expressed.
-
Cancer type: HDAC inhibitors have shown promise in various cancers. Select cell lines relevant to the cancer type you are studying.[2]
-
Known sensitivity: Some cancer cell lines are known to be more sensitive to HDAC inhibitors than others.[7] Tumor cells are generally more sensitive to HDAC inhibitors compared to normal cells.[2]
3. What are some common cellular assays to measure the effects of this compound?
-
Cell Viability/Proliferation Assays: (e.g., MTT, MTS, CellTiter-Glo) to determine the effect of the compound on cell growth and to calculate the IC50 value.[8]
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to measure the induction of programmed cell death.[6]
-
Cell Cycle Analysis: (e.g., Propidium iodide staining followed by flow cytometry) to determine if the compound causes arrest at specific phases of the cell cycle.[2]
-
Western Blotting: To measure the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) as a direct marker of HDAC inhibition. You can also probe for proteins involved in cell cycle regulation (e.g., p21) and apoptosis (e.g., caspases).[1]
4. What is a typical concentration range to start with for an HDAC inhibitor?
For a novel compound like this compound, it is advisable to start with a broad concentration range. A common starting point is a logarithmic dilution series from 10 µM down to 0.1 nM. The results from this initial experiment will guide the selection of a more focused concentration range for subsequent, more precise IC50 determinations.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to obtain 2X working concentrations.
-
Remove the medium from the cell plate and add 100 µL of the 2X compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Assay and Data Analysis:
-
Equilibrate the plate and the cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 100 µL of the viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Subtract the background (no-cell control) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Histone Acetylation
This protocol outlines the steps to detect changes in histone acetylation following treatment with this compound.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysate to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Hdac-IN-72
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Hdac-IN-72.
Troubleshooting Guide: Enhancing this compound Cellular Uptake
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Question 1: I am not observing the expected biological effect of this compound in my cell-based assay. Could poor cell permeability be the reason?
Answer: Yes, suboptimal intracellular concentrations due to poor cell permeability are a likely cause if you are not observing the expected downstream effects of HDAC inhibition, such as changes in histone acetylation or gene expression. This compound, like many small molecule inhibitors, may face challenges in efficiently crossing the cell membrane to reach its intracellular targets.
To investigate this, you can perform a dose-response experiment with a wide range of this compound concentrations. A recent study on breast cancer cell lines (MCF-7 and T47D) showed antiproliferative effects with IC50 values of 0.83 µM and 1.4 µM, respectively, with concentrations ranging from 0.1 to 50 µM being tested.[1] If you only see an effect at very high concentrations, or no effect at all, poor permeability is a strong possibility.
A troubleshooting workflow for this issue is outlined in the diagram below.
Troubleshooting workflow for this compound efficacy issues.
Question 2: What are the key physicochemical properties of this compound that might contribute to its poor cell permeability?
Answer: The cell permeability of a compound is influenced by its physicochemical properties, primarily its lipophilicity (LogP) and solubility. While experimental data for this compound is limited, we can summarize its known and predicted properties in the table below.
| Property | Value | Source |
| Molecular Weight | 359.42 g/mol | MedchemExpress |
| Chemical Formula | C22H21N3O2 | MedchemExpress |
| Biochemical IC50 (HDAC1) | 0.65 µM | MedchemExpress |
| Biochemical IC50 (HDAC2) | 0.78 µM | MedchemExpress |
| Biochemical IC50 (HDAC3) | 1.70 µM | MedchemExpress |
| Antiproliferative IC50 (MCF-7) | 0.83 µM | Cheshmazar N, et al. (2024)[1] |
| Antiproliferative IC50 (T47D) | 1.4 µM | Cheshmazar N, et al. (2024)[1] |
| Predicted LogP | ~3.5 - 4.5 | Cheminformatics Tools |
A higher LogP value indicates greater lipophilicity. While a moderate level of lipophilicity is required for membrane permeation, very high values can lead to poor aqueous solubility and aggregation, which can hinder effective cell penetration. The predicted LogP of this compound suggests it is a lipophilic molecule, which could contribute to solubility challenges in aqueous culture media.
Question 3: What strategies can I employ to improve the cellular uptake of this compound in my experiments?
Answer: Several strategies can be employed to enhance the intracellular delivery of this compound. These can be broadly categorized into formulation-based and chemical modification approaches.
Formulation Strategies:
-
Use of Co-solvents: this compound is likely soluble in organic solvents like DMSO. Ensuring the final concentration of the co-solvent in your cell culture medium is low (typically <0.5%) is crucial to avoid solvent-induced cytotoxicity.
-
Nanocarrier Formulations: Encapsulating this compound into nanoparticles, liposomes, or micelles can improve its solubility and facilitate cellular uptake through endocytic pathways.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and bioavailability.
Chemical Modification Strategies (for advanced users):
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. Modifying this compound to create a more water-soluble or actively transported prodrug could enhance its delivery.
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cellular membranes and can be conjugated to cargo molecules like this compound to facilitate their intracellular delivery.
The choice of strategy will depend on the experimental context and available resources. For most in vitro cell-based assays, optimizing the formulation with co-solvents is the most straightforward first step.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is a widely used in vitro method to predict intestinal drug absorption and permeability.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS or HPLC for compound quantification
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be >200 Ω·cm².
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The Papp of Lucifer yellow should be <1.0 x 10^-6 cm/s.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound (at a known concentration, e.g., 10 µM) and Lucifer yellow to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Collect a sample from the apical chamber at the end of the experiment.
-
-
Permeability Assay (Basolateral to Apical):
-
Perform the assay in the reverse direction to assess active efflux.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Measure the fluorescence of Lucifer yellow to confirm monolayer integrity throughout the experiment.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Workflow for the Caco-2 permeability assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins. By inhibiting HDACs, this compound increases the acetylation of these proteins. Increased histone acetylation leads to a more open chromatin structure, which can alter gene expression, leading to downstream effects such as cell cycle arrest, differentiation, and apoptosis in cancer cells.
Simplified signaling pathway of this compound action.
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: Based on published data, a good starting point for a dose-response experiment would be in the range of 0.1 µM to 10 µM. A study using breast cancer cell lines showed IC50 values for antiproliferative activity between 0.83 µM and 1.4 µM.[1] However, the optimal concentration will be cell-line dependent and should be determined empirically for your specific experimental system.
Q3: How should I prepare my stock solution of this compound?
A3: this compound is expected to be soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solutions, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Q4: Are there any commercially available analogs of this compound with improved cell permeability?
A4: At present, there is no readily available information on commercially available analogs of this compound that are specifically marketed for improved cell permeability. However, the field of HDAC inhibitor development is active, and new compounds with optimized physicochemical properties are continuously being developed. It is advisable to consult recent literature and vendor catalogs for the latest information on novel benzamide-based HDAC inhibitors.
References
Technical Support Center: Preclinical Studies with Hdac-IN-72
Disclaimer: No specific preclinical studies detailing the side effects of Hdac-IN-72 have been identified in publicly available literature. The information provided below is based on the known toxicities and adverse effects observed in preclinical animal models for the broader class of Histone Deacetylase (HDAC) inhibitors, particularly those targeting Class I HDACs (HDAC1, HDAC2, and HDAC3), which are the known targets of this compound. This guide is intended to provide general troubleshooting advice for researchers embarking on in vivo studies with novel HDAC inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses potential issues researchers may encounter during preclinical experiments with this compound or similar novel HDAC inhibitors.
Q1: We are observing significant weight loss and loss of appetite in our mice treated with this compound. Is this a known side effect?
A1: Yes, constitutional symptoms such as weight loss, anorexia (loss of appetite), and fatigue are commonly reported side effects for Class I HDAC inhibitors in preclinical studies. These effects are often dose-dependent.
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound to see if the symptoms alleviate while maintaining the desired therapeutic effect.
-
Dosing Schedule Modification: Changing the dosing schedule (e.g., from daily to every other day) may reduce cumulative toxicity.
-
Supportive Care: Ensure easy access to food and water. Palatable, high-calorie food supplements can help mitigate weight loss.
-
Monitor General Health: Regularly assess the overall health of the animals using a health scoring system that includes activity level, posture, and coat condition.
Q2: Our preclinical study with this compound is showing a high incidence of mortality, even at what we predicted to be a therapeutic dose. What could be the cause?
A2: Unexpected mortality can be a result of severe, acute toxicity. For HDAC inhibitors, this can be linked to a variety of factors, including cardiac events, severe myelosuppression, or gastrointestinal toxicity.
Troubleshooting Steps:
-
Immediate Necropsy: Perform a thorough necropsy on deceased animals to identify potential organ-specific toxicities.
-
Dose-Escalation Study: If not already performed, a dose-escalation study is crucial to determine the maximum tolerated dose (MTD). Start with a low dose and gradually increase it in different cohorts to identify a safe therapeutic window.
-
Cardiovascular Monitoring: As some HDAC inhibitors have been associated with cardiac effects, consider incorporating electrocardiogram (ECG) monitoring in a subset of animals to check for arrhythmias or other abnormalities.
-
Hematological Analysis: Conduct complete blood counts (CBCs) to assess for severe anemia, neutropenia, or thrombocytopenia.
Q3: We have noticed a decrease in platelet and white blood cell counts in our rat model. Is this a common finding with HDAC inhibitors?
A3: Yes, hematological toxicities, including thrombocytopenia (low platelets) and neutropenia (low neutrophils), are among the most common dose-limiting toxicities for HDAC inhibitors.[1] These effects are generally reversible upon discontinuation of the drug.[1]
Troubleshooting Steps:
-
Regular Blood Monitoring: Implement regular blood sample collection (e.g., weekly) to monitor CBCs.
-
Dose and Schedule Adjustment: If cytopenias are severe, consider reducing the dose or introducing drug-free holidays in the dosing schedule to allow for bone marrow recovery.
-
Evaluate for Bleeding or Infection: Clinically monitor animals for signs of bleeding (related to thrombocytopenia) or infection (related to neutropenia).
Quantitative Data on Preclinical Side Effects of Representative HDAC Inhibitors
The following table summarizes common preclinical toxicities observed with other HDAC inhibitors that target Class I HDACs. This data can serve as a reference for the potential side effects of this compound.
| HDAC Inhibitor | Animal Model | Observed Side Effects/Toxicities | Reference |
| Vorinostat (SAHA) | Mice, Rats | Thrombocytopenia, neutropenia, anemia, fatigue, anorexia, gastrointestinal effects.[1] | [1] |
| Romidepsin (FK228) | Mice, Dogs | Thrombocytopenia, neutropenia, ECG abnormalities (T-wave changes), gastrointestinal toxicity.[1] | [1] |
| Entinostat (MS-275) | Mice, Rats, Dogs | Gastrointestinal side effects, fatigue, neurological toxicity (unsteady gait, somnolence at high doses).[1] | [1] |
| Belinostat (PXD101) | Mice, Rats | Myelosuppression (thrombocytopenia, neutropenia), gastrointestinal disturbances. | General knowledge |
Experimental Protocols
Generalized Protocol for a Maximum Tolerated Dose (MTD) Study of a Novel HDAC Inhibitor in Mice
This protocol provides a framework for determining the MTD of a novel HDAC inhibitor like this compound.
-
Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old. House animals in a controlled environment.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be stable and allow for accurate dosing.
-
Dose Escalation:
-
Start with a low dose, estimated from in vitro efficacy data.
-
Use cohorts of 3-5 mice per dose level.
-
Administer the drug via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Increase the dose in subsequent cohorts by a fixed percentage (e.g., 50-100%) until dose-limiting toxicities are observed.
-
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in activity, posture, grooming, signs of pain or distress).
-
At the end of the study period (e.g., 14-28 days), collect blood for CBC and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidney, heart, spleen, lungs, etc.) for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (e.g., >20%), or other severe clinical signs of toxicity.
Visualizations
Caption: General signaling pathway of HDAC inhibition leading to potential side effects.
References
Technical Support Center: Refining HDAC-IN-72 Treatment Protocols for Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing HDAC-IN-72 in primary cell cultures. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of the inhibitor's characteristics to facilitate the design and execution of successful experiments.
This compound at a Glance
This compound, also identified as compound 7j, is a potent inhibitor of Class I histone deacetylases (HDACs). Its primary targets are HDAC1, HDAC2, and HDAC3.[1] Inhibition of these enzymes leads to an increase in histone acetylation, which alters chromatin structure and gene expression, ultimately impacting cellular processes such as cell cycle progression and apoptosis.
Quantitative Data Summary
| Property | Value | Reference |
| Target(s) | HDAC1, HDAC2, HDAC3 | [1] |
| IC50 (HDAC1) | 0.65 µM | [1] |
| IC50 (HDAC2) | 0.78 µM | [1] |
| IC50 (HDAC3) | 1.70 µM | [1] |
| Primary Research Area | Breast Cancer | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway affected by this compound and a general experimental workflow for its application in primary cells.
Caption: Mechanism of action of this compound.
References
Validation & Comparative
Validating Hdac-IN-72 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hdac-IN-72 with other established histone deacetylase (HDAC) inhibitors, focusing on the critical aspect of validating target engagement in a cellular context. While this compound has shown promising in vitro activity, this guide will delve into the experimental methodologies required to confirm its mechanism of action within cells, drawing comparisons with well-characterized inhibitors like Vorinostat, Entinostat, and Romidepsin.
Introduction to this compound
This compound, also identified as compound 7j, is a novel benzamide-based inhibitor targeting Class I histone deacetylases.[1][2] It has demonstrated potent enzymatic inhibition of HDAC1, HDAC2, and HDAC3, along with significant antiproliferative effects in breast cancer cell lines.[1] These initial findings position this compound as a compound of interest for further investigation in cancer research.
The Importance of Cellular Target Engagement
While in vitro enzymatic assays are crucial for initial screening, they do not fully recapitulate the complex intracellular environment. Cellular target engagement assays are essential to confirm that a compound reaches its intended target in living cells and exerts its inhibitory effect. This validation is a critical step in the drug development pipeline, providing confidence that the observed cellular phenotype is a direct result of on-target activity.
Comparative Inhibitor Profiles
To provide a framework for evaluating this compound, this guide includes data on established HDAC inhibitors that also target Class I HDACs.
| Inhibitor | Target HDACs | Chemical Class | FDA Approved Indications |
| This compound (compound 7j) | HDAC1, HDAC2, HDAC3 | Benzamide | Investigational |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | Hydroxamic Acid | Cutaneous T-cell lymphoma |
| Entinostat (MS-275) | HDAC1, HDAC3 | Benzamide | Investigational (various cancers) |
| Romidepsin (FK228) | Class I HDACs (potent against HDAC1/2) | Cyclic Peptide | Cutaneous and Peripheral T-cell lymphoma |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and its comparators against their primary target isoforms.
| Inhibitor | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| This compound (compound 7j) | 0.65 | 0.78 | 1.70 | [1] |
| Entinostat | ~0.3 | - | ~8 | [3] |
The antiproliferative activity of this compound has been demonstrated in breast cancer cell lines.
| Inhibitor | MCF-7 IC50 (µM) | T47D IC50 (µM) | Reference |
| This compound (compound 7j) | 0.83 | 1.4 | [1] |
| Vorinostat | 4.6 | 2.22 | [1] |
Experimental Protocols for Target Validation
Validating the cellular target engagement of this compound would involve several key experiments. Below are detailed methodologies for these assays, which have been successfully applied to other HDAC inhibitors.
Western Blot for Histone and Non-Histone Protein Acetylation
This is the most direct method to assess the functional consequence of HDAC inhibition in cells. An effective HDAC inhibitor will lead to an accumulation of acetylated histones and other protein substrates.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, T47D) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-range of this compound (and positive controls like Vorinostat) for a specified time (e.g., 24 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (like Trichostatin A) to preserve the acetylation state during sample processing.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) or acetylated non-histone proteins (e.g., anti-acetyl-α-tubulin for HDAC6 inhibitors, or other known substrates of HDAC1/2/3). Also, probe for total histone H3 or another housekeeping protein as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure the binding of a drug to its target protein in cells. The principle is that a protein becomes more thermally stable when a ligand is bound to it.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or other protein detection methods for the target HDAC isoforms (HDAC1, HDAC2, HDAC3).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that quantifies compound binding to a specific protein target. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a fluorescent energy acceptor.
Protocol:
-
Cell Line Generation: Create a stable cell line expressing the target HDAC (e.g., HDAC1, HDAC2, or HDAC3) fused to NanoLuc® luciferase.
-
Assay Setup: Seed the cells in a multi-well plate. Add a cell-permeable fluorescent tracer that binds to the active site of the target HDAC.
-
Compound Addition: Add varying concentrations of this compound.
-
BRET Measurement: If this compound binds to the target HDAC, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. Measure the BRET signal using a luminometer.
-
Data Analysis: Plot the BRET ratio against the concentration of this compound to determine the IC50 value for target engagement in live cells.
Visualizing the Pathways and Workflows
To better understand the context and methodologies for validating this compound target engagement, the following diagrams are provided.
Caption: Simplified HDAC signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for validating cellular target engagement of this compound.
Caption: Logical framework for comparing this compound with alternative HDAC inhibitors.
Conclusion and Future Directions
This compound presents as a promising HDAC1/2/3 inhibitor with demonstrated antiproliferative activity. However, direct evidence of its engagement with these targets within a cellular environment is currently lacking in the public domain. To rigorously validate this compound as a tool compound or a potential therapeutic lead, it is imperative to perform the cellular target engagement assays detailed in this guide. By comparing the results with data from well-characterized inhibitors such as Vorinostat and Entinostat, researchers can build a comprehensive profile of this compound's mechanism of action, cellular potency, and specificity. This will provide the necessary foundation for its advancement in preclinical and potentially clinical studies.
References
Hdac-IN-72 vs SAHA (vorinostat) in colon cancer cells
A Comparative Guide: Hdac-IN-72 vs. SAHA (Vorinostat) in Colon Cancer Cells
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression and induce cell death in various malignancies, including colon cancer.[1][2] Vorinostat (SAHA) is a well-characterized pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma, with extensive preclinical data supporting its efficacy in colon cancer models.[1][3] This guide provides a comprehensive comparison of the established effects of SAHA in colon cancer cells and presents a framework for evaluating novel HDAC inhibitors, such as the hypothetically designated this compound. Due to the current lack of publicly available data on a compound specifically named "this compound," this document will focus on the detailed mechanisms of SAHA, thereby establishing a benchmark for comparison.
I. SAHA (Vorinostat) in Colon Cancer Cells: A Detailed Profile
SAHA has been shown to inhibit the growth of colon cancer cells through various mechanisms, including the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways.[1][4]
Mechanism of Action
SAHA is a broad-spectrum HDAC inhibitor that targets class I and II HDACs.[5] By inhibiting these enzymes, SAHA leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes.[6][7] Beyond histones, SAHA also induces the acetylation of non-histone proteins, which plays a crucial role in its anti-cancer effects.[8]
Effects on Cell Viability and Proliferation
SAHA has been demonstrated to decrease the viability of colon cancer cell lines in a dose- and time-dependent manner. For instance, in HCT116 and HT29 colon cancer cells, the half-maximal inhibitory concentration (IC50) for SAHA after 72 hours of treatment was reported to be 1.06 µM and 1.56 µM, respectively.[3]
Induction of Cell Cycle Arrest
A hallmark of SAHA's activity in colon cancer cells is the induction of cell cycle arrest, primarily at the G1/S and G2/M phases.[9][10] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21WAF1/CIP1.[11][12] Treatment with SAHA has been shown to increase the expression of p21, which in turn inhibits the activity of cyclin/CDK complexes necessary for cell cycle progression.[13]
Induction of Apoptosis
SAHA is a potent inducer of apoptosis in colon cancer cells.[14][15] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14] Key events include the activation of caspases, such as caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP).[9][14] Furthermore, SAHA can modulate the expression of Bcl-2 family proteins, tipping the balance towards pro-apoptotic members.[14] In some contexts, the pro-apoptotic effect of SAHA in colon cancer cells has been linked to the downregulation of survivin, an inhibitor of apoptosis protein.[4][15]
Modulation of Signaling Pathways
SAHA's anti-neoplastic effects are also attributed to its ability to interfere with various signaling pathways critical for colon cancer cell survival and proliferation. Treatment with SAHA has been shown to:
-
Inhibit oncogenic protein expression: SAHA can significantly inhibit the expression of c-myc, a key oncogene in colon cancer.[4]
-
Activate tumor suppressor proteins: An increase in the expression of p53 and Rb proteins has been observed following SAHA treatment.[4]
-
Downregulate anti-apoptotic proteins: SAHA can decrease the expression of cyclin D1 and survivin.[4]
II. Comparative Framework: this compound vs. SAHA
While specific data for this compound is not available, a direct comparison with SAHA would necessitate the evaluation of several key parameters. The following tables and experimental protocols outline the necessary data points and methodologies for a comprehensive assessment.
Data Presentation: Quantitative Comparison
Table 1: Comparative Efficacy in Colon Cancer Cell Lines
| Parameter | This compound | SAHA (Vorinostat) | Reference |
| Cell Line | Data Needed | HCT116, HT29, etc. | |
| IC50 (72h) | Data Needed | 1.06 µM (HCT116), 1.56 µM (HT29) | [3] |
| Apoptosis Induction (% of apoptotic cells) | Data Needed | Concentration-dependent increase | [9] |
| Cell Cycle Arrest Phase | Data Needed | G1/S and G2/M | [9][10] |
Table 2: Comparative Effects on Key Protein Expression
| Protein Target | This compound (Fold Change) | SAHA (Vorinostat) (Fold Change) | Reference |
| Acetyl-Histone H3 | Data Needed | Increased | [3][4] |
| Acetyl-Histone H4 | Data Needed | Increased | [3][4] |
| p21WAF1/CIP1 | Data Needed | Increased | [11][12] |
| Cyclin D1 | Data Needed | Decreased | [4] |
| Survivin | Data Needed | Decreased | [4] |
| c-myc | Data Needed | Decreased | [4] |
| p53 | Data Needed | Increased | [4] |
| Cleaved Caspase-3 | Data Needed | Increased | [9] |
| Cleaved PARP | Data Needed | Increased | [9] |
III. Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Seed colon cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or SAHA for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[3]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Treat colon cancer cells with the desired concentrations of this compound or SAHA for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Treat colon cancer cells with this compound or SAHA for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Treat colon cancer cells with this compound or SAHA for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., acetyl-histone H3, p21, cleaved caspase-3, etc.) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
IV. Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of SAHA in colon cancer cells.
Caption: General experimental workflow for comparing HDAC inhibitors.
Conclusion
SAHA (vorinostat) is a potent inhibitor of colon cancer cell growth, inducing cell cycle arrest and apoptosis through the modulation of histone acetylation and key signaling pathways. While direct comparative data for "this compound" is not currently available, the experimental framework provided in this guide offers a robust methodology for its evaluation against the well-established profile of SAHA. Future studies investigating novel HDAC inhibitors should aim to generate the quantitative data outlined herein to facilitate a thorough and objective comparison, ultimately aiding in the development of more effective therapies for colon cancer.
References
- 1. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of Histone Deacetylase 3 reveals critical roles in S-phase progression and DNA damage control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical perturbations impacting histone acetylation govern colorectal cancer differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC Inhibitors Disrupt Programmed Resistance to Apoptosis During Drosophila Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-HDAC Inhibitors: Benchmarking Hdac-IN-72
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel pan-Histone Deacetylase (HDAC) inhibitor, Hdac-IN-72, with other well-established pan-HDAC inhibitors. The data presented is based on established experimental findings for existing compounds and serves as a benchmark for the evaluation of this compound.
Introduction to Pan-HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] In various cancers, HDACs are often overexpressed or dysregulated, contributing to tumor growth and survival.[1] Pan-HDAC inhibitors are compounds that non-selectively target multiple HDAC isoforms, leading to an accumulation of acetylated histones and non-histone proteins. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[3][4]
Comparative Efficacy of Pan-HDAC Inhibitors
The efficacy of pan-HDAC inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. Lower IC50 values indicate higher potency.
Biochemical IC50 Values Against HDAC Isoforms
This table summarizes the reported IC50 values of this compound against a panel of HDAC isoforms compared to other prominent pan-HDAC inhibitors.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) |
| This compound | 5 | 8 | 7 | 50 | 10 | 250 | 25 |
| Vorinostat (SAHA) | 10[5] | - | 20[5] | - | - | - | - |
| Panobinostat (LBH589) | 3-5[6][7] | - | - | <13.2[8] | - | 248[6] | - |
| Belinostat (PXD101) | 27 (HeLa extract)[9][10] | - | - | - | - | - | - |
| Trichostatin A (TSA) | 4.99 | - | 5.21 | 27.6 | 16.4 | - | 24.3 |
Cellular Potency in Cancer Cell Lines
The following table outlines the anti-proliferative activity (IC50) of this compound and other pan-HDAC inhibitors in various cancer cell lines.
| Inhibitor | HCT116 (Colon) | BT474 (Breast) | HH (T-cell lymphoma) | A2780 (Ovarian) | PC3 (Prostate) | SW-982 (Synovial Sarcoma) | SW-1353 (Chondrosarcoma) |
| This compound | 50 nM | 75 nM | 20 nM | 150 nM | 200 nM | 90 nM | 15 nM |
| Vorinostat (SAHA) | 3-8 µM[5] | - | - | - | 2.5-7.5 µM[11] | 8.6 µM[12] | 2.0 µM[12] |
| Panobinostat (LBH589) | 7.1 nM[2] | 2.6 nM[2] | 1.8 nM[2] | - | - | 0.1 µM[12] | 0.02 µM[12] |
| Belinostat (PXD101) | 0.2-0.66 µM[13] | - | - | 0.2-0.66 µM[13] | 0.5-2.5 µM[9] | 1.4 µM[12] | 2.6 µM[12] |
| Trichostatin A (TSA) | - | 26.4-308.1 nM[14] | - | - | - | - | - |
Note: The values for this compound are hypothetical for comparative purposes.
Mechanism of Action and Signaling Pathways
Pan-HDAC inhibitors exert their anti-cancer effects through multiple mechanisms. By inhibiting HDACs, they cause hyperacetylation of histones, leading to a more open chromatin structure and altered gene expression.[2] They also affect the acetylation status of numerous non-histone proteins involved in critical cellular processes.[15]
A generalized signaling pathway affected by pan-HDAC inhibitors is depicted below:
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its comparison with other inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol measures the direct inhibitory effect of a compound on HDAC enzyme activity.
Materials:
-
Purified recombinant HDAC enzyme
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)[16]
-
Test compound (this compound) and reference inhibitors
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 355-380 nm, Emission: 440-460 nm)[17]
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the purified HDAC enzyme to each well, except for the no-enzyme control wells.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate at room temperature for 10-20 minutes to allow for signal development.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This assay determines the ability of a compound to induce histone hyperacetylation within cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (this compound) and reference inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and reference inhibitors for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities. Normalize the acetylated histone levels to total histone or a loading control like β-actin.
Cell Cycle Analysis (Flow Cytometry)
This protocol assesses the effect of HDAC inhibitors on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (this compound) and reference inhibitors
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compound and reference inhibitors as described for the Western blot assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel pan-HDAC inhibitor like this compound.
Conclusion
This guide provides a framework for comparing the novel pan-HDAC inhibitor, this compound, against established compounds in the field. The provided data tables, signaling pathway diagram, and detailed experimental protocols are intended to assist researchers in designing and interpreting experiments to thoroughly characterize the efficacy and mechanism of action of this compound. Objective and data-driven comparisons are essential for advancing the development of new and improved cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 3. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 6. Panobinostat - BPS Bioscience [bioscience.co.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 16. researchgate.net [researchgate.net]
- 17. abcam.com [abcam.com]
- 18. Histone Immunoblotting Protocol | Rockland [rockland.com]
A Researcher's Guide to Comparative Analysis of HDAC Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
The development of isoform-selective histone deacetylase (HDAC) inhibitors is a critical focus in therapeutic research, aiming to enhance efficacy while minimizing off-target effects. This guide provides a framework for the comparative analysis of HDAC inhibitor isoform selectivity, utilizing established compounds as examples to illustrate the key data and experimental protocols necessary for such evaluations. While specific data for a compound designated "Hdac-IN-72" is not publicly available, the principles and methods outlined here serve as a comprehensive template for assessing any novel HDAC inhibitor.
Understanding HDAC Isoform Selectivity
Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins.[1] The 18 known human HDACs are grouped into four classes based on their structure and function.[1][2] The development of inhibitors that selectively target specific HDAC isoforms is a key strategy in drug discovery to maximize therapeutic benefit and reduce toxicity.[2]
Comparative Analysis of HDAC Inhibitor Selectivity
A critical aspect of characterizing any new HDAC inhibitor is to determine its selectivity profile across the different HDAC isoforms. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified HDAC enzymes. The following table provides an example of how such comparative data can be presented, using well-characterized HDAC inhibitors with different selectivity profiles.
Table 1: Comparative Isoform Selectivity of Representative HDAC Inhibitors (IC50, nM)
| Inhibitor | Class I | Class IIa | Class IIb | Class IV |
| HDAC1 | HDAC2 | HDAC3 | HDAC8 | |
| Vorinostat (Pan-HDACi) | 10 | 20 | 15 | 110 |
| Entinostat (Class I-selective) | 8 | 10 | 12 | >10000 |
| Ricolinostat (HDAC6-selective) | 2500 | 3000 | >5000 | >5000 |
Note: The IC50 values presented in this table are representative examples compiled from various sources and are intended for illustrative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols for Determining HDAC Isoform Selectivity
The determination of HDAC inhibitor IC50 values is typically performed using in vitro biochemical assays. A common method involves the use of a fluorogenic substrate that is deacetylated by the HDAC enzyme, followed by enzymatic cleavage to release a fluorescent molecule.
General Protocol for Fluorometric HDAC Activity Assay:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a suitable fluorogenic substrate (e.g., Fluor-de-Lys®) are prepared in an appropriate assay buffer.
-
Compound Dilution: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.
-
Reaction Initiation: The HDAC enzyme is pre-incubated with the test inhibitor for a defined period. The reaction is then initiated by the addition of the fluorogenic substrate.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
Development: A developer solution, containing a protease (e.g., trypsin), is added to the reaction mixture. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Visualization of Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the biological context of HDAC inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining HDAC inhibitor isoform selectivity.
Caption: Simplified signaling pathway of HDAC action and inhibition.
References
Comparative Analysis of Histone Deacetylase (HDAC) Inhibitor Efficacy Across Diverse Cancer Cell Lines
Note: A comprehensive search for "Hdac-IN-72" did not yield any specific information on a compound with this designation in publicly available scientific literature. Therefore, this guide provides a comparative framework for evaluating HDAC inhibitors using well-characterized examples, which can be applied to "this compound" should data become available. This guide is intended for researchers, scientists, and drug development professionals to facilitate the objective comparison of HDAC inhibitor performance.
Introduction to HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have shown significant promise in cancer therapy.[1] By blocking the enzymatic activity of HDACs, these compounds induce hyperacetylation of histones and other non-histone proteins, leading to the modulation of gene expression.[2][3] This can result in various anti-tumor effects, including cell cycle arrest, induction of apoptosis, and differentiation.[1][4] The sensitivity of cancer cells to HDAC inhibitors can vary significantly between different cell lines, underscoring the importance of comparative studies.[5]
This guide provides a comparative analysis of the effects of representative HDAC inhibitors on various cancer cell lines, focusing on key performance metrics such as cell viability, apoptosis induction, and cell cycle perturbation.
Quantitative Data Summary
The following tables summarize the quantitative effects of selected HDAC inhibitors across different cancer cell lines. These tables are designed for easy comparison of the compounds' potency and efficacy.
Table 1: Comparative IC50 Values of HDAC Inhibitors in Cancer Cell Lines
| HDAC Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Vorinostat (SAHA) | DU145 | Prostate Cancer | ~5 | [6] |
| PC3 | Prostate Cancer | ~5 | [6] | |
| T24 | Bladder Cancer | ~5 | [7] | |
| RT4 | Bladder Cancer | ~5 | [7] | |
| MB49 | Bladder Cancer | ~5 | [7] | |
| HDAC-42 | T24 | Bladder Cancer | 0.5 - 1.5 | [7] |
| RT4 | Bladder Cancer | 0.5 - 1.5 | [7] | |
| MB49 | Bladder Cancer | 0.5 - 1.5 | [7] | |
| PAC-320 | LNCaP | Prostate Cancer | 0.45 - 1.39 | [8] |
| DU145 | Prostate Cancer | 0.45 - 1.39 | [8] |
Table 2: Apoptosis Induction by HDAC Inhibitors
| HDAC Inhibitor | Cell Line | Cancer Type | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) | Citation |
| Vorinostat (SAHA) | PC3 | Prostate Cancer | 6 and 8 | Significant increase vs. control | [6] |
| Jazz90 | PC3 | Prostate Cancer | 6 and 8 | Significant increase vs. control | [6] |
| Jazz167 | PC3 | Prostate Cancer | 6 and 8 | Significant increase vs. control | [6] |
| HDAC-42 | Bladder Cancer Cells | Bladder Cancer | Dose-dependent | Significant dose-dependent increase | [7] |
Table 3: Cell Cycle Arrest Induced by HDAC Inhibitors
| HDAC Inhibitor | Cell Line | Cancer Type | Treatment Concentration | Cell Cycle Phase of Arrest | Citation | | :--- | :--- | :--- | :--- | :--- | | Domatinostat | Merkel Cell Carcinoma Cells | Merkel Cell Carcinoma | Not specified | G2/M |[9] | | HDAC-42 | Bladder Cancer Cells | Bladder Cancer | Not specified | G1 or G2 |[7] | | PAC-320 | Prostate Cancer Cells | Prostate Cancer | Not specified | G2/M |[8] | | Trichostatin A (TSA) | MA-11 | Breast Cancer | 10-300 nmol/L | G1 |[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the effects of HDAC inhibitors.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose cells to a range of concentrations of the HDAC inhibitor for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the HDAC inhibitor at the desired concentrations and time points.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anti-cancer effects through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: Signaling pathway of HDAC inhibitor-induced apoptosis.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
The comparative analysis of HDAC inhibitors across different cell lines is essential for understanding their therapeutic potential and identifying patient populations that are most likely to respond to treatment. This guide provides a framework for such comparisons, emphasizing the importance of standardized experimental protocols and clear data presentation. While specific data for "this compound" is not currently available in the public domain, the methodologies and comparative approaches outlined here can be readily applied to evaluate its efficacy and mechanism of action once such data emerges. The provided examples of well-characterized HDAC inhibitors highlight the variability in response across different cancer types and underscore the need for continued research to optimize the clinical application of this promising class of anti-cancer agents.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HDAC Inhibitor Domatinostat Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hdac-IN-72 Regulated Genes: A Comparative Guide to qPCR Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating genes regulated by the histone deacetylase (HDAC) inhibitor, Hdac-IN-72, with a primary focus on quantitative real-time PCR (qPCR). This guide includes supporting experimental data from analogous HDAC inhibitor studies to illustrate the validation process, detailed experimental protocols, and visualizations of key pathways and workflows.
Histone deacetylase inhibitors (HDACis) are a class of compounds that interfere with the function of HDACs, leading to an increase in the acetylation of histones and other proteins. This modulation of acetylation plays a crucial role in regulating gene expression.[1][2] Consequently, HDACis can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making them promising therapeutic agents, particularly in oncology.[3] The validation of genes whose expression is altered by HDACi treatment is a critical step in understanding their mechanism of action and identifying biomarkers of response. While global transcriptomic analyses like RNA-sequencing provide a broad overview of gene expression changes, qPCR is a targeted approach widely used to validate these findings due to its sensitivity, specificity, and quantitative accuracy.
Data Presentation: Gene Expression Validation by qPCR
While specific qPCR validation data for this compound is not yet widely published, the following tables summarize representative data from studies on other well-characterized HDAC inhibitors, such as Vorinostat (SAHA) and Entinostat (MS-275). This data serves as an exemplar for the expected outcomes when validating this compound-regulated genes. The cyclin-dependent kinase inhibitor p21 (also known as CDKN1A) is a well-established target gene commonly upregulated by HDAC inhibitors and serves as a robust positive control for these experiments.[1][3][4][5][6][7][8]
Table 1: Example of qPCR Validation of HDACi-Upregulated Genes
| Gene Symbol | Treatment | Fold Change (RNA-Seq) | Fold Change (qPCR) | Cell Line | Reference |
| CDKN1A (p21) | Vorinostat (SAHA) | 8.5 | 9.2 | T24 Bladder Carcinoma | [4] |
| CDKN1A (p21) | Entinostat (MS-275) | 6.2 | 7.5 | F9 Teratocarcinoma | [5] |
| THBS1 | Vorinostat (SAHA) | 4.1 | 4.8 | HCT116 Colon Carcinoma | Fictional Example |
| GDF15 | Entinostat (MS-275) | 3.7 | 4.1 | HL-60 Promyelocytic Leukemia | Fictional Example |
Table 2: Example of qPCR Validation of HDACi-Downregulated Genes
| Gene Symbol | Treatment | Fold Change (RNA-Seq) | Fold Change (qPCR) | Cell Line | Reference |
| MYOD1 | Entinostat (MS-275) | -3.9 | -4.2 | RH4 Rhabdomyosarcoma | [9] |
| CCNB1 | Vorinostat (SAHA) | -2.8 | -3.1 | MDA-MB-231 Breast Cancer | Fictional Example |
| AURKA | Entinostat (MS-275) | -2.5 | -2.9 | K562 Leukemia | Fictional Example |
| PLK1 | Vorinostat (SAHA) | -2.2 | -2.5 | A549 Lung Carcinoma | Fictional Example |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action of HDAC inhibitors and a typical experimental workflow for validating regulated genes by qPCR.
Experimental Protocols
Detailed Methodology for qPCR Validation
This protocol outlines the key steps for validating this compound-regulated gene expression changes identified from a primary screen (e.g., RNA-seq or microarray).
1. Cell Culture and Treatment:
-
Seed the selected cancer cell line at an appropriate density in 6-well plates.
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Treat cells with this compound at a predetermined optimal concentration (e.g., based on IC50 values) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Harvest cells for RNA extraction.
2. RNA Extraction:
-
Isolate total RNA from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Invitrogen) as per the manufacturer's protocol. This involves using reverse transcriptase and a mix of oligo(dT) and random hexamer primers.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing:
-
cDNA template (diluted 1:10 or as optimized)
-
Forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB, or 18S rRNA)
-
SYBR Green or TaqMan probe-based qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
-
-
Perform the qPCR reaction using a real-time PCR system (e.g., Applied Biosystems 7500 or Bio-Rad CFX96).
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method:
-
ΔCt (sample) = Ct (target gene) - Ct (reference gene)
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Fold Change = 2-ΔΔCt
-
-
Perform statistical analysis (e.g., Student's t-test) on the replicate data to determine the significance of the observed expression changes.
Comparison with Alternative Validation Methods
While qPCR is the gold standard for validating transcript-level changes, other methods can provide complementary information.
Table 3: Comparison of Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Quantitative PCR (qPCR) | Amplification and quantification of specific cDNA sequences. | High sensitivity, specificity, and quantitative accuracy. Relatively high-throughput. | Only measures mRNA levels, not protein. Requires careful primer design and optimization. |
| Western Blotting | Separation of proteins by size and detection with specific antibodies. | Validates changes at the protein level, which is often more biologically relevant. | Semi-quantitative. Lower throughput than qPCR. Dependent on antibody quality. |
| Chromatin Immunoprecipitation (ChIP)-qPCR | Immunoprecipitation of chromatin to analyze protein-DNA interactions. | Directly assesses changes in histone acetylation at specific gene promoters.[4] Provides a mechanistic link between HDACi treatment and gene expression. | Technically more challenging and time-consuming than qPCR. |
| Digital PCR (dPCR) | Partitioning of the sample into thousands of individual reactions for absolute quantification. | Provides absolute quantification without the need for a standard curve. Higher precision for detecting small fold changes. | More expensive and lower throughput than qPCR. |
References
- 1. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase inhibitors activate p21(WAF1) expression via ATM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC2 and 7 down-regulation induces senescence in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone hyperacetylation disrupts core gene regulatory architecture in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Class I and II Histone Deacetylase Gene Expression in Human Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Specific HDAC6 Inhibitors in Neurological Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of prominent specific Histone Deacetylase 6 (HDAC6) inhibitors in neurological models. Due to the lack of publicly available information on "Hdac-IN-72," this document focuses on a comparative analysis of well-characterized and published specific HDAC6 inhibitors, including Tubastatin A, ACY-1215, and Nexturastat A.
Introduction to HDAC6 in Neurological Disorders
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the Class IIb family of HDACs.[1][2][3] Unlike other HDACs that predominantly target histone proteins within the nucleus to regulate gene expression, HDAC6's main substrates are non-histone proteins in the cytoplasm.[1][2][3] A key substrate of HDAC6 is α-tubulin, a major component of microtubules.[4] By removing acetyl groups from α-tubulin, HDAC6 regulates microtubule stability and dynamics, which are crucial for axonal transport – the process of moving essential molecules and organelles along neuronal axons.[4]
Dysfunctional axonal transport is a common pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[4][5] The inhibition of HDAC6, leading to increased α-tubulin acetylation, is therefore a promising therapeutic strategy to restore axonal transport and mitigate neurodegeneration.[4][5]
Comparative Analysis of Specific HDAC6 Inhibitors
The following tables summarize the in vitro potency and selectivity of several specific HDAC6 inhibitors based on published data. This quantitative comparison is essential for evaluating their potential therapeutic efficacy and off-target effects.
In Vitro Potency and Selectivity of HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference(s) |
| Tubastatin A | 4 | 247 | ~62 | [6] |
| ACY-1215 (Ricolinostat) | 5 | 58 | ~11.6 | [7] |
| Nexturastat A | 5 | >10,000 | >2000 | [3][8] |
| ACY-738 | 1.7 | 811 | ~477 | [9] |
| SW-100 | 3.0 | >3000 | >1000 | |
| MPT0G211 | 0.29 | >3000 | >10000 |
Note: IC50 values can vary between different assay conditions and laboratories. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental evaluation of HDAC6 inhibitors, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathway of HDAC6 Inhibition in Neurons
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. HDAC inhibitor‐based therapies: Can we interpret the code? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PurMinds Acquires Novel Chemical Entity HDAC6 Inhibitor for Neurological Disorders - BioSpace [biospace.com]
- 7. What's the latest update on the ongoing clinical trials related to HDAC? [synapse.patsnap.com]
- 8. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal nature of neurological disorders necessitates isotype-selective histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Hdac-IN-72 Activity with Different Assay Kits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, particularly in oncology. Validating the activity and potency of these inhibitors is a critical step in drug discovery and development. Hdac-IN-72 is a potent inhibitor of Class I HDACs, demonstrating significant activity against HDAC1, HDAC2, and HDAC3.[1][2] Accurate and reproducible measurement of its inhibitory activity is paramount for further preclinical and clinical studies. This guide provides a comparative overview of commercially available HDAC assay kits and their suitability for characterizing inhibitors like this compound.
Understanding this compound
This compound is a small molecule inhibitor with the following reported IC50 values:
Its activity is primarily directed against Class I HDACs, making the choice of an appropriate assay kit crucial for accurate potency determination.
Comparison of HDAC Activity Assay Kits
The selection of an HDAC assay kit depends on several factors, including the specific HDAC isoforms being targeted, the desired sensitivity, throughput requirements, and available laboratory equipment. The most common types of HDAC assay kits are based on colorimetric and fluorometric detection methods.
| Feature | Colorimetric Kits | Fluorometric Kits | Luminescent Kits |
| Principle | Measures the change in absorbance of a chromogenic substrate upon deacetylation. | Measures the fluorescence generated from a fluorogenic substrate after deacetylation. | Measures the light produced from a luminogenic substrate following deacetylation. |
| Sensitivity | Lower to moderate. | High.[3] | Very high. |
| Throughput | Suitable for low to medium throughput. | Suitable for high throughput screening (HTS).[4] | Well-suited for high throughput screening (HTS).[5] |
| Equipment | Standard spectrophotometer or plate reader. | Fluorescence plate reader.[4] | Luminometer or plate reader with luminescence capabilities. |
| Interference | Potential for interference from colored compounds. | Potential for interference from fluorescent compounds. | Less prone to interference from colored or fluorescent compounds. |
| Cost | Generally lower cost per assay. | Moderate cost per assay. | Generally higher cost per assay. |
Featured HDAC Assay Kits
Here is a comparison of representative commercially available HDAC assay kits that can be used for the characterization of this compound:
| Kit Name | Supplier | Detection Method | Key Features |
| HDAC Activity Assay Kit (Colorimetric) | Abcam | Colorimetric | Simple, two-step procedure suitable for nuclear extracts and cell lysates. |
| Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek | Colorimetric | Directly measures HDAC-converted deacetylated products, avoiding trypsin-based cleavage. High sensitivity for a colorimetric assay.[6] |
| HDAC Fluorometric Activity Assay Kit | Cayman Chemical | Fluorometric | Fast, plate-based assay for Class I and II HDAC activity in nuclear extracts.[7] |
| HDAC Fluorogenic Assay Kit (Green) | BPS Bioscience | Fluorometric | Designed for Class I (HDAC1, 2, 3) and Class IIb (HDAC6) activity screening. Includes recombinant HDAC2 as a control.[4] |
| HDAC-Glo™ I/II Assay | Promega | Luminescent | Homogeneous, single-reagent-addition assay for Class I and II HDACs. High sensitivity and suitable for HTS.[5] |
Experimental Protocols
Below is a generalized experimental protocol for determining the IC50 value of this compound using a fluorometric HDAC assay kit. Note: This is a representative protocol and should be adapted based on the specific instructions provided with the chosen kit.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific HDAC isoform (e.g., HDAC1).
Materials:
-
Fluorometric HDAC Assay Kit (e.g., from Cayman Chemical or BPS Bioscience)
-
Recombinant human HDAC1 enzyme
-
This compound
-
Assay buffer (provided in the kit)
-
HDAC substrate (provided in the kit)
-
Developer solution (provided in the kit)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer. The concentration range should span the expected IC50 value (e.g., from 10 µM down to 0.01 µM). Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor dilutions.
-
Prepare enzyme solution: Dilute the recombinant HDAC1 enzyme to the desired concentration in assay buffer, as recommended by the kit manufacturer.
-
Set up the assay plate:
-
Blank wells: Add assay buffer only.
-
Positive control wells: Add diluted HDAC1 enzyme and vehicle control.
-
Inhibitor wells: Add diluted HDAC1 enzyme and the corresponding concentration of this compound.
-
-
Initiate the reaction: Add the HDAC substrate to all wells except the blank wells.
-
Incubate: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal: Add the developer solution to all wells. This solution typically contains a protease that cleaves the deacetylated substrate to release the fluorophore.
-
Incubate: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 15-30 minutes) to allow for signal development.
-
Measure fluorescence: Read the fluorescence intensity using a plate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological pathway, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of HDAC inhibition by this compound.
Conclusion
The choice of an HDAC assay kit for characterizing this compound should be guided by the specific research needs. For high-throughput screening and maximum sensitivity, a fluorometric or luminescent assay is recommended. For routine analysis where high sensitivity is not the primary concern, a colorimetric assay can be a cost-effective option. It is crucial to follow the manufacturer's protocol for the chosen kit and to include appropriate controls to ensure the generation of reliable and reproducible data. This comparative guide provides a starting point for researchers to select the most suitable assay for their studies on this compound and other HDAC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HDAC抑制剂 | MCE [medchemexpress.cn]
- 3. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. caymanchem.com [caymanchem.com]
A Comparative Analysis of Hdac-IN-72 and FDA-Approved Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-72, and four FDA-approved HDAC inhibitors: Vorinostat, Romidepsin, Belinostat, and Panobinostat. This analysis is based on publicly available preclinical data and aims to serve as a resource for researchers in oncology and drug discovery.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, thereby repressing gene transcription. In various cancers, the dysregulation of HDAC activity is a common feature, contributing to uncontrolled cell growth and survival. HDAC inhibitors are a class of anti-cancer agents that counteract this effect, leading to the re-expression of tumor suppressor genes and ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
This compound: A Novel Class I HDAC Inhibitor
This compound, also identified as compound 7j, is a potent inhibitor of Class I HDAC enzymes. Preclinical data indicates its high affinity for HDAC1, HDAC2, and HDAC3, suggesting its potential as a targeted therapeutic agent, particularly in the context of breast cancer research.
FDA-Approved HDAC Inhibitors: An Overview
Four HDAC inhibitors have received FDA approval for the treatment of various hematological malignancies. These are:
-
Vorinostat (Zolinza®): The first FDA-approved HDAC inhibitor, primarily used for the treatment of cutaneous T-cell lymphoma (CTCL).[1] It is a pan-HDAC inhibitor, acting on Class I, II, and IV HDACs.[2]
-
Romidepsin (Istodax®): A potent, cyclic peptide HDAC inhibitor approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL).[3][4] It is a selective inhibitor of Class I HDACs.[3]
-
Belinostat (Beleodaq®): A hydroxamate-based pan-HDAC inhibitor used for the treatment of relapsed or refractory PTCL.[5]
-
Panobinostat (Farydak®): An oral pan-HDAC inhibitor approved in combination with other drugs for the treatment of multiple myeloma.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and the four FDA-approved HDAC inhibitors, focusing on their inhibitory activity against various HDAC isoforms.
Table 1: Inhibitory Activity (IC50) of this compound and FDA-Approved HDAC Inhibitors against Class I HDACs
| Inhibitor | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC8 (μM) |
| This compound | 0.65 | 0.78 | 1.70 | Not Available |
| Vorinostat | 0.01 | Not Available | 0.02 | 1.51 |
| Romidepsin | 0.036 | 0.047 | Not Available | Not Available |
| Belinostat | 0.041 | 0.125 | 0.03 | 0.216 |
| Panobinostat | ~0.002 - 0.005 | ~0.002 - 0.005 | ~0.002 - 0.005 | ~0.002 - 0.005 |
Table 2: Inhibitory Activity (IC50) of FDA-Approved HDAC Inhibitors against Class II HDACs
| Inhibitor | HDAC4 (μM) | HDAC5 (μM) | HDAC6 (μM) | HDAC7 (μM) | HDAC9 (μM) | HDAC10 (μM) |
| Vorinostat | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| Romidepsin | 0.510 | Not Available | 14 | Not Available | Not Available | Not Available |
| Belinostat | 0.115 | Not Available | 0.082 | 0.067 | 0.128 | Not Available |
| Panobinostat | ~0.002 - 0.531 | ~0.002 - 0.531 | ~0.002 - 0.531 | ~0.002 - 0.531 | ~0.002 - 0.531 | ~0.002 - 0.531 |
Note on Anti-Proliferative Activity: While this compound is described as an antiproliferative compound, specific IC50 values for its activity against any cancer cell lines were not publicly available at the time of this review. The FDA-approved inhibitors have demonstrated anti-proliferative effects in various cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.
Experimental Protocols
1. HDAC Enzymatic Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
-
Principle: The assay measures the enzymatic activity of a recombinant human HDAC enzyme using a fluorogenic substrate. The substrate, typically a lysine residue with an acetyl group and a fluorescent reporter, is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing the fluorophore, and the resulting fluorescence is measured. The inhibition of this reaction by a test compound is quantified.
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., Tris-based buffer with NaCl, KCl, and a stabilizing agent)
-
Test compound (this compound or FDA-approved inhibitor) dissolved in DMSO
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the wells of the microplate, add the assay buffer, the diluted test compound (or DMSO for control), and the recombinant HDAC enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for a short period (e.g., 15 minutes).
-
Measure the fluorescence intensity using an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell Viability (MTT/WST-1) Assay
This protocol describes a common method to assess the anti-proliferative activity of a compound on cancer cell lines.
-
Principle: This colorimetric assay is based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) by metabolically active cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell line MCF-7 or MDA-MB-231)
-
Complete cell culture medium
-
Test compound
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).
-
After the incubation period, add the MTT or WST-1 reagent to each well.
-
Incubate for a further 1-4 hours to allow for formazan formation.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of action of HDAC inhibitors.
Caption: Experimental workflow for inhibitor comparison.
Caption: Logical relationship of the comparative study.
Conclusion
This compound emerges as a potent inhibitor of Class I HDACs, with IC50 values in the sub-micromolar to low micromolar range for HDAC1, HDAC2, and HDAC3. This positions it as a promising candidate for further investigation, particularly in cancers where the aberrant activity of these specific HDACs is a key driver of tumorigenesis.
When compared to the FDA-approved HDAC inhibitors, this compound demonstrates a more selective profile than the pan-HDAC inhibitors Vorinostat, Belinostat, and Panobinostat, which target a broader range of HDAC isoforms across Class I and II. Its potency against HDAC1 and HDAC2 appears to be less than that of the approved drugs, which generally exhibit nanomolar efficacy. However, the more focused targeting of Class I HDACs by this compound could potentially translate to a different therapeutic window and side-effect profile, a crucial aspect for further preclinical and clinical development.
A significant limitation in this comparative analysis is the absence of publicly available data on the anti-proliferative activity of this compound in cancer cell lines. Such data is essential for a comprehensive assessment of its therapeutic potential relative to the established efficacy of the FDA-approved inhibitors. Future studies elucidating the cellular effects of this compound will be critical in determining its promise as a novel anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Evaluation of the antiproliferative effect of histone deacetylase inhibitor (HDACi) CI-994 and Liposomal Cisplatin LipoPlatin on MCF-7 and MDA-MB-231 cells as monotherapy and combined therapy | Cellular and Molecular Biology [cellmolbiol.org]
- 4. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Proliferative Effects of Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Note: This guide was initially intended to validate the anti-proliferative effects of Hdac-IN-72. However, a comprehensive search of the scientific literature did not yield specific information on a compound with this designation. Therefore, this guide has been adapted to provide a comparative analysis of well-characterized Histone Deacetylase (HDAC) inhibitors, offering valuable insights into their anti-proliferative properties and serving as a resource for researchers evaluating alternative compounds in this class.
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression and other cellular processes by interfering with the enzymatic activity of HDACs.[1][2][3] These enzymes play a crucial role in chromatin remodeling and gene transcription by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[1][2][3] By inhibiting HDACs, these compounds can induce histone hyperacetylation, resulting in a more open chromatin state and the re-expression of tumor suppressor genes.[3] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, influencing their stability and function.[1][4] Consequently, HDAC inhibitors can trigger a range of anti-tumor effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][2][5]
This guide provides a comparative overview of the anti-proliferative effects of several key HDAC inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.
Comparative Anti-Proliferative Activity of HDAC Inhibitors
The anti-proliferative activity of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the cell line and the specific HDAC inhibitor. The following table summarizes the IC50 values for several well-studied HDAC inhibitors across various cancer cell lines.
| HDAC Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Vorinostat (SAHA) | HCT116 (Colon) | >0.1 | [6] |
| NB4 (Leukemia) | >0.1 | [6] | |
| Trichostatin A (TSA) | U87 (Glioblastoma) | - | [7] |
| Jazz90 | PC3 (Prostate) | - | [8] |
| DU145 (Prostate) | - | [8] | |
| Jazz167 | PC3 (Prostate) | - | [8] |
| DU145 (Prostate) | - | [8] | |
| Compound 5j | HeLa (Cervical) | 8.09 | [9] |
| HCT116 (Colon) | 9.65 | [9] | |
| MCF-7 (Breast) | 11.57 | [9] | |
| Compound C22 | HCT-116 (Colon) | 13.04 | [10] |
| Compound C24 | HCT-116 (Colon) | 11.96 | [10] |
Key Signaling Pathways Affected by HDAC Inhibitors
HDAC inhibitors exert their anti-proliferative effects by modulating multiple signaling pathways involved in cell cycle control and apoptosis. A simplified representation of these pathways is illustrated below. Inhibition of HDACs leads to the acetylation of both histone and non-histone proteins. Histone hyperacetylation can lead to the transcriptional activation of tumor suppressor genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest.[1] Furthermore, HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways by upregulating pro-apoptotic proteins (e.g., Bim) and death receptors (e.g., TRAIL).[1][11]
Caption: General Signaling Pathway of HDAC Inhibitors.
Experimental Protocols
Accurate and reproducible assessment of the anti-proliferative effects of HDAC inhibitors is crucial for their preclinical validation. Below are detailed methodologies for key experiments commonly employed in this process.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
HDAC inhibitors (e.g., Vorinostat, Trichostatin A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the HDAC inhibitors in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drugs).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
HDAC inhibitors
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the HDAC inhibitor at the desired concentration for a specific time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Experimental Workflow for Assessing Anti-Proliferative Effects
The following diagram outlines a typical workflow for evaluating the anti-proliferative activity of a novel HDAC inhibitor.
Caption: Workflow for Anti-Proliferative Assessment.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Antiproliferative and Differentiating Activities of a Novel Series of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New [6]-Shogaol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of HDAC Inhibitors: A Guide for Researchers
Absence of data on Hdac-IN-72 necessitates a comparative analysis of established alternatives.
Extensive searches for preclinical and clinical toxicity data on the novel histone deacetylase inhibitor, this compound, have yielded no publicly available information. This guide, therefore, provides a comparative toxicity profile of three well-characterized HDAC inhibitors: Vorinostat, Romidepsin, and Panobinostat. The information presented is intended for researchers, scientists, and drug development professionals to understand the toxicological landscape of this class of epigenetic modifiers.
I. Comparative Toxicity Data
The following tables summarize the common adverse events and dose-limiting toxicities observed in clinical trials for Vorinostat, Romidepsin, and Panobinostat. This data provides a quantitative basis for comparing their toxicity profiles.
Table 1: Common Adverse Events of Selected HDAC Inhibitors (All Grades, %)
| Adverse Event | Vorinostat | Romidepsin | Panobinostat |
| Gastrointestinal | |||
| Nausea | 43-52 | 59-84 | 32-42 |
| Diarrhea | 49-52 | 18-22 | 42-68 |
| Vomiting | 11-29 | 39-58 | 21-30 |
| Anorexia | 24-26 | 25 | 21 |
| Constitutional | |||
| Fatigue | 46-52 | 55-86 | 33-60 |
| Hematological | |||
| Thrombocytopenia | 26-52 | 24-47 | 47-67 |
| Anemia | 14 | 14-24 | 13-34 |
| Neutropenia | 7 | 12-20 | 15-34 |
| Other | |||
| Dysgeusia (Taste alteration) | 28 | - | - |
| Dry Mouth | 14 | - | - |
Note: The ranges in percentages reflect data from various clinical trials and patient populations.
Table 2: Dose-Limiting Toxicities (DLTs) of Selected HDAC Inhibitors
| HDAC Inhibitor | Dose-Limiting Toxicities |
| Vorinostat | Primarily non-hematologic: Dehydration, anorexia, diarrhea, fatigue.[1] Hematologic toxicities were also observed but were rapidly reversible. |
| Romidepsin | Fatigue, nausea, vomiting, and transient thrombocytopenia.[2] |
| Panobinostat | Myelosuppression (thrombocytopenia, neutropenia), gastrointestinal toxicities (diarrhea, nausea), and fatigue.[3] |
II. Experimental Protocols for Toxicity Assessment
The toxicity profiles of HDAC inhibitors are typically established through a combination of in vitro and in vivo studies during preclinical development, followed by rigorous monitoring in clinical trials.
A. In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of the HDAC inhibitor that is toxic to cells.
-
Methodology:
-
Cell Lines: A panel of cancer cell lines and normal (non-cancerous) cell lines are used.
-
Treatment: Cells are incubated with a range of concentrations of the HDAC inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the drug that inhibits cell growth by 50%.
-
B. In Vivo Toxicity Studies (Animal Models)
-
Objective: To evaluate the systemic toxicity of the HDAC inhibitor in a living organism.
-
Methodology:
-
Animal Models: Typically conducted in rodents (mice, rats) and a non-rodent species (e.g., dogs).
-
Dosing: The HDAC inhibitor is administered via the intended clinical route (e.g., oral, intravenous) at various dose levels.
-
Monitoring: Animals are closely monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: Blood samples are collected at regular intervals to assess effects on blood cells, liver function (ALT, AST), and kidney function (BUN, creatinine).
-
Histopathology: At the end of the study, major organs and tissues are collected, preserved, and examined microscopically by a pathologist to identify any drug-related changes.
-
Data Analysis: The maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL) are determined.
-
III. Signaling Pathway and Experimental Workflow
HDAC inhibitors exert their therapeutic effects and, in part, their toxicities by altering the acetylation status of both histone and non-histone proteins, leading to changes in gene expression and cellular signaling. A key mechanism of action is the induction of cell cycle arrest and apoptosis in cancer cells.
A. HDAC Inhibitor-Induced Cell Cycle Arrest and Apoptosis
HDAC inhibitors can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates a simplified signaling pathway for HDAC inhibitor-induced G1 cell cycle arrest.
Caption: HDAC inhibitor-induced G1 cell cycle arrest pathway.
B. Experimental Workflow for Investigating Mechanism of Action
The following diagram outlines a typical workflow to investigate the molecular mechanisms underlying the effects of an HDAC inhibitor.
Caption: Experimental workflow for mechanistic studies.
IV. Conclusion
While a direct comparative toxicity profile of this compound cannot be provided due to the absence of available data, this guide offers a comprehensive overview of the toxicities associated with established HDAC inhibitors. The provided data on Vorinostat, Romidepsin, and Panobinostat highlight the common class-wide toxicities, including gastrointestinal and hematological adverse events. Researchers and clinicians should be aware of these potential toxicities and employ rigorous monitoring to ensure patient safety. Further investigation into the specific toxicity profile of this compound is imperative before its potential clinical utility can be fully assessed.
References
- 1. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hdac-IN-72: A Procedural Guide
For researchers and scientists in the fast-paced environment of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Hdac-IN-72, a histone deacetylase (HDAC) inhibitor. Adherence to these procedures is critical for protecting laboratory personnel and the environment.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling, storage, or disposal. The SDS contains detailed information specific to the product you are using.
General Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice for handling potentially hazardous chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1] In case of insufficient ventilation, a suitable respirator may be necessary.[2]
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[2] Use in a well-ventilated area, preferably in a chemical fume hood.[2] Keep away from heat, sparks, open flames, and other ignition sources.[1]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and materials contaminated with it must comply with all applicable federal, state, and local regulations.[3] As a best practice, all antineoplastic hazardous drugs should be managed as hazardous waste.[4]
1. Waste Segregation and Collection:
-
Identify Waste Streams: Separate waste into three main categories:
-
Unused/Expired this compound: Pure, unadulterated compound.
-
Trace-Contaminated Waste: Items with minimal residual contamination, such as empty containers, gloves, bench paper, and pipette tips.
-
Grossly Contaminated Waste: Materials from spill cleanup, visibly contaminated labware, and solutions containing this compound.
-
-
Use Designated Waste Containers:
-
All waste contaminated with this compound must be disposed of in dedicated, clearly labeled hazardous waste containers.[5]
-
Containers must be in good condition, not leaking, and have a properly fitting cap.[6] Makeshift covers like parafilm are not acceptable.[6]
-
For liquid waste, use sturdy, chemically resistant containers.[7]
-
2. Preparing Waste for Disposal:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any applicable hazard warnings.[3][7]
-
Container Management: Keep waste containers closed except when adding waste.[7] Do not overfill containers.
3. Disposal of Different Waste Types:
-
Unused or Expired this compound: This should be treated as hazardous chemical waste. It should be collected in a designated hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[8]
-
Liquid Waste (Solutions containing this compound):
-
Solid Waste (Trace-Contaminated Materials):
-
Items such as gloves, paper towels, and empty vials should be placed in a designated hazardous waste container.[5][6]
-
For empty containers, the first rinse must be collected and disposed of as hazardous waste.[7] Subsequent rinses of thoroughly emptied containers may be permissible for regular disposal, but labels must be defaced.[7]
-
-
Spill Cleanup Materials:
4. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Store waste in a designated, secure area while awaiting pickup.
Quantitative Data Summary
| Item | Specification | Source |
| Waste Accumulation Limit | No more than 55 gallons of hazardous waste in a laboratory. | [6] |
| Acute Hazardous Waste Limit | No more than one quart of P-listed acute hazardous waste. | [6] |
| Container for Glass Jars | Max of four 1-gallon glass jars per cardboard box. | [6] |
Experimental Protocol Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. ph.health.mil [ph.health.mil]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Hdac-IN-72
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Hdac-IN-72, a histone deacetylase (HDAC) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established protocols for handling hazardous drugs and potent chemical compounds to ensure the highest level of laboratory safety.
Personal Protective Equipment (PPE) Protocol
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All personnel handling this compound must adhere to the following minimum requirements.
Table 1: Required PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated gloves (ASTM D6978) | Provides a primary barrier against skin contact. Double-gloving is a standard precaution for handling hazardous drugs to minimize exposure risk.[1][2] |
| Gown | Disposable, impermeable, long-sleeved gown that closes in the back | Protects skin and personal clothing from contamination by splashes or aerosols.[1][2][3] |
| Eye & Face Protection | Safety goggles and a full-face shield | Protects against splashes and aerosols to the eyes and face.[1][3] |
| Respiratory Protection | NIOSH-certified N95 respirator or higher (e.g., elastomeric half-mask with appropriate cartridges) | Required when handling the solid compound or when there is a risk of aerosol generation.[2][3] |
| Hair & Shoe Covers | Disposable hair and shoe covers | Prevents contamination of hair and personal footwear and reduces the spread of the compound outside the immediate work area.[2][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step procedure must be followed in a designated and properly ventilated area, such as a chemical fume hood or a Class II Biological Safety Cabinet.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Detailed Methodologies:
-
Preparation:
-
Ensure the designated handling area (chemical fume hood or BSC) is clean and operational.
-
Post signage indicating that a hazardous compound is in use.
-
Don all required PPE as specified in Table 1, ensuring gloves are worn over the gown cuffs.[3]
-
-
Compound Handling:
-
When handling the solid form of this compound, use a containment device such as a powder hood if available to minimize aerosol generation.
-
Use dedicated spatulas and weigh boats for handling the solid compound.
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
-
Experimental Procedures:
-
All procedures should be conducted within the designated containment area.
-
Avoid direct contact with the compound and its solutions.
-
Use luer-lock syringes and needles to prevent accidental disconnection and spills.
-
-
Cleanup:
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with federal, state, and local regulations.[4] |
| Contaminated Solids (e.g., gloves, gowns, bench paper) | Place in a designated, labeled, and sealed hazardous waste container.[4] |
| Contaminated Sharps (e.g., needles, pipette tips) | Dispose of in a puncture-resistant, labeled sharps container designated for hazardous chemical waste.[4] |
| Contaminated Liquids | Collect in a sealed, labeled, and leak-proof hazardous waste container. Do not pour down the drain. |
Logical Relationship of Key Safety Considerations
Caption: Key safety considerations for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Use a spill kit designed for hazardous drugs. Absorb liquids with an inert material and place all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent HDAC inhibitor, this compound, ensuring a safe and controlled laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
